molecular formula C22H24N4O3S B15584503 PK68

PK68

Cat. No.: B15584503
M. Wt: 424.5 g/mol
InChI Key: DRCNWQYEKZTTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PK68 is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl N-[5-(2-acetamido-1,3-benzothiazol-6-yl)-2-methylpyridin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-13-19(26-22(28)29-17-6-4-3-5-7-17)10-16(12-23-13)15-8-9-18-20(11-15)30-21(25-18)24-14(2)27/h8-12,17H,3-7H2,1-2H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCNWQYEKZTTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C)NC(=O)OC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of PK68: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PK68 is a potent, selective, and orally active type II inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1).[1][2][3] Its mechanism of action centers on the direct inhibition of RIPK1 kinase activity, a critical upstream regulator of the necroptotic cell death pathway. By blocking RIPK1-mediated signaling, this compound effectively suppresses necroptosis, a form of programmed necrosis implicated in the pathophysiology of various inflammatory diseases and cancer metastasis. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of RIPK1 Kinase

This compound functions as a highly selective inhibitor of RIPK1, binding to the kinase domain and preventing its autophosphorylation, a key step in the activation of the necroptotic cascade.[4][5][6] This inhibitory action is highly specific for RIPK1, with minimal activity against a broad panel of other kinases.[7] The inhibition of RIPK1 kinase activity by this compound disrupts the formation and activation of the "necrosome," a multi-protein complex essential for the execution of necroptosis.

The Necroptosis Signaling Pathway

Necroptosis is a regulated form of necrosis that is initiated by various stimuli, most notably by the binding of tumor necrosis factor-alpha (TNF-α) to its receptor, TNFR1. Under conditions where apoptosis is inhibited (e.g., through the inhibition of caspase-8), the activation of TNFR1 leads to the recruitment and activation of RIPK1. Activated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[4][6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture and cell death.[4]

This compound's Intervention in the Necroptosis Pathway

This compound directly targets and inhibits the kinase activity of RIPK1.[1][2][3] This action prevents the subsequent phosphorylation and activation of RIPK3 and MLKL, effectively halting the necroptotic signaling cascade upstream of its execution phase.[1][4] This targeted inhibition has been demonstrated to protect cells from TNF-α-induced necroptosis and has shown therapeutic potential in preclinical models of inflammatory conditions and cancer metastasis.[1][4][7]

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro and cellular assays. The key quantitative metrics are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition
Target KinaseIC50 (nM)Source
RIPK1 ~90 [1][2][3]
RIPK3>1000[7]
Table 2: Cellular Necroptosis Inhibition
Cell LineInducing AgentEC50 (nM)Source
HT-29 (Human)TNF-α, Smac mimetic, z-VAD23[1][7]
Mouse CellsTNF-α13[1]
Table 3: In Vivo Efficacy
Animal ModelDosingEffectSource
TNF-α-induced SIRS (mouse)1 mg/kg, i.p.Increased survival, prevented hypothermia and IL-1β increase[1][7]
B16/F10 Melanoma Metastasis (mouse)5 mg/kg, i.v.Reduced number of lung metastases[1][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound. These protocols are based on established and widely used procedures in the field.

In Vitro RIPK1 Kinase Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well or 384-well plates

Procedure:

  • Prepare a solution of recombinant RIPK1 in kinase assay buffer.

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a multi-well plate, add the RIPK1 enzyme solution, the MBP substrate solution, and the this compound dilutions.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction to quantify ADP.

  • Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

TNF-α-Induced Necroptosis Assay in HT-29 Cells

This cellular assay assesses the ability of this compound to protect cells from necroptotic cell death.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human TNF-α

  • Smac mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound (or other test compounds)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well cell culture plates

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the cell culture medium.

  • Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Calculate the percentage of cell survival at each this compound concentration and determine the EC50 value by fitting the data to a dose-response curve.

In Vivo Murine Melanoma Metastasis Model

This in vivo experiment evaluates the efficacy of this compound in preventing cancer metastasis.

Materials:

  • C57BL/6 mice

  • B16/F10 murine melanoma cells

  • This compound formulated for intravenous (i.v.) or oral (p.o.) administration

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture B16/F10 melanoma cells and harvest them for injection.

  • Inject a suspension of B16/F10 cells (e.g., 2 x 10^5 cells in 100 µL of PBS) into the lateral tail vein of C57BL/6 mice to induce experimental lung metastasis.

  • Administer this compound or a vehicle control to the mice according to the desired dosing regimen (e.g., daily intravenous injections for a specified number of days).

  • After a set period (e.g., 14-21 days), euthanize the mice and harvest the lungs.

  • Fix the lungs and count the number of metastatic nodules on the lung surface.

  • Compare the number of lung metastases between the this compound-treated group and the vehicle-treated group to determine the anti-metastatic efficacy.

Visualizations

Signaling Pathway Diagram

PK68_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding Complex I Complex I TNFR1->Complex I Recruitment RIPK1 RIPK1 Complex I->RIPK1 Activation P_RIPK1 p-RIPK1 RIPK1->P_RIPK1 Autophosphorylation RIPK3 RIPK3 P_RIPK3 p-RIPK3 RIPK3->P_RIPK3 MLKL MLKL P_MLKL p-MLKL MLKL->P_MLKL Necrosome Necrosome This compound This compound This compound->RIPK1 Inhibition P_RIPK1->RIPK3 Recruitment & Phosphorylation P_RIPK3->MLKL Phosphorylation P_MLKL->P_MLKL Necroptosis Necroptosis P_MLKL->Necroptosis Membrane Disruption

Caption: Mechanism of this compound in the Necroptosis Signaling Pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_invivo In Vivo Analysis Kinase_Assay RIPK1 Kinase Assay IC50 Determine IC50 Kinase_Assay->IC50 EC50 Determine EC50 Cell_Culture Seed HT-29 Cells Treatment Treat with this compound and Necroptosis Inducers Cell_Culture->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay Viability_Assay->EC50 Efficacy Determine Efficacy Animal_Model Induce Metastasis in Mice (B16/F10) PK68_Admin Administer this compound Animal_Model->PK68_Admin Evaluation Evaluate Lung Metastases PK68_Admin->Evaluation Evaluation->Efficacy

Caption: Workflow for Characterizing this compound's Anti-Necroptotic Activity.

References

PK68: A Technical Guide to a Potent and Selective Type II RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, particularly necroptosis. The dysregulation of RIPK1 kinase activity is implicated in a host of human diseases, including inflammatory disorders, neurodegeneration, and cancer metastasis. This has spurred the development of specific inhibitors targeting its kinase function. PK68 is a novel, potent, and selective Type II inhibitor of RIPK1. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, selectivity profile, and key experimental protocols for its evaluation. The data presented herein establish this compound as a valuable chemical probe for studying RIPK1 biology and a promising scaffold for the development of therapeutics targeting necroptosis-driven pathologies.

Introduction to RIPK1 and Necroptosis

RIPK1 is a serine/threonine kinase that functions as a key molecular switch in cellular responses to stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[1] Depending on the cellular context and post-translational modifications, RIPK1 can promote cell survival via NF-κB activation or induce cell death through apoptosis or necroptosis.[2]

Necroptosis is a form of regulated, caspase-independent cell death that is morphologically similar to necrosis and is highly inflammatory due to the release of cellular contents.[3][4] The pathway is initiated under conditions where apoptosis is blocked. Upon TNF-α stimulation, if caspase-8 is inhibited, RIPK1's kinase activity becomes crucial.[4] Activated RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein.[1][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing its rupture and executing necroptotic cell death.[4] this compound intervenes at the critical activation step of RIPK1, preventing the entire downstream cascade.

G cluster_receptor Plasma Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Cytosolic Complexes (Pro-death) TNFR1 TNFR1 ComplexI TRADD, FADD, cIAPs RIPK1 (Ub) TNFR1->ComplexI Recruitment TNFa TNF-α TNFa->TNFR1 Binding ComplexIIa Complex IIa (Caspase-8 active) ComplexI->ComplexIIa De-ubiquitination Necrosome Complex IIb / Necrosome (RIPK1-P, RIPK3-P, MLKL-P) ComplexI->Necrosome De-ubiquitination NFkB NF-κB Activation (Survival & Inflammation) ComplexI->NFkB ComplexIIa->Necrosome Caspase-8 inhibits RIPK1/3 Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis Necrosome->Necroptosis This compound This compound This compound->Necrosome Inhibits RIPK1 Kinase Activation

The TNF-α induced necroptosis pathway and the inhibitory action of this compound.

This compound: Mechanism of Selective Inhibition

This compound is classified as a Type II kinase inhibitor.[5][6][7] Unlike Type I inhibitors that bind to the active ATP-binding pocket, Type II inhibitors stabilize the inactive conformation of the kinase. This compound specifically interacts with the inactive, "DLG-out" conformation of RIPK1, where the Asp-Leu-Gly (DLG) motif is flipped.[5][6] This interaction occurs in a hydrophobic allosteric pocket adjacent to the ATP-binding site.[6]

This mode of action confers high selectivity. By stabilizing the inactive state, this compound potently blocks the autophosphorylation of RIPK1 required for necrosome formation.[8] Consequently, the downstream phosphorylation of RIPK3 and MLKL is completely abolished, leading to potent inhibition of necroptosis.[3][8][9] Importantly, the scaffolding function of RIPK1, which is independent of its kinase activity and required for NF-κB activation, remains unaffected by this compound.[10] This ensures that this compound selectively targets the cell death-inducing function of RIPK1 without broadly impacting its pro-survival signaling roles.

G cluster_RIPK1 RIPK1 Functions Stimulation TNFR1 Stimulation Scaffold Scaffold Function (Kinase-Independent) Stimulation->Scaffold Kinase Kinase Function (Kinase-Dependent) Stimulation->Kinase NFkB NF-κB Pathway Scaffold->NFkB Leads to Apoptosis Apoptosis (Caspase-8 Dependent) Scaffold->Apoptosis Contributes to Necroptosis Necroptosis Pathway Kinase->Necroptosis Required for This compound This compound This compound->Kinase Inhibits

Selective inhibition of RIPK1 kinase-dependent necroptosis by this compound.

Quantitative Efficacy and Selectivity Data

This compound demonstrates high potency in both biochemical and cellular assays, with significant selectivity for RIPK1 over other kinases.

Table 1: Biochemical and Cellular Potency of this compound

Assay Type Target/Cell Line Species Metric Value (nM) Reference(s)
Biochemical RIPK1 Kinase Activity Human / Mouse IC₅₀ ~90 [5][6][8][9][11]
Cellular Anti-Necroptosis (HT-29) Human EC₅₀ 23 [5][6][9]
Cellular Anti-Necroptosis (L929) Mouse EC₅₀ 13 [5][6][9]
Cellular Anti-Necroptosis (General) Human / Mouse EC₅₀ 14-22 [8]

| Biochemical | RIPK1 Binding Affinity | Human vs. Mouse | Kᵢ Ratio | 5 |[12] |

Table 2: Kinase Selectivity Profile of this compound this compound was screened against a panel of 369 kinases at a concentration of 1 µM.[10] Only five off-target kinases showed greater than 50% inhibition. Follow-up dose-response assays revealed significantly weaker potency against these off-targets compared to RIPK1.[10]

Off-Target Kinase% Inhibition at 1 µMIC₅₀ (nM)
TRKA>50%~10,000
TRKB>50%Not Reported
TRKC>50%Not Reported
TNIK>50%~10,000
LIMK2>50%Not Reported
RIPK3No significant inhibition>1,000

Table 3: In Vivo Efficacy of this compound this compound has demonstrated significant efficacy in mouse models of inflammatory disease and cancer metastasis.[8][9]

ModelDosingOutcomeReference(s)
TNF-α-induced SIRS1 mg/kg, i.p.Provided effective protection against lethal shock.[8][9]
B16-F10 Melanoma Metastasis5 mg/kg, i.v.Significantly repressed lung metastasis.[6][8][9]
Pharmacokinetics / Toxicity25 mg/kg/day, p.o. (14 days)Favorable PK profile with no obvious toxicity.[9]

Detailed Experimental Methodologies

The following protocols are representative of the key assays used to characterize this compound's activity.

4.1 In Vitro RIPK1 Kinase Assay This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant RIPK1.

  • Reagents: Purified recombinant human RIPK1 (kinase domain), kinase assay buffer, ATP, substrate (e.g., myelin basic protein), ADP-Glo™ Kinase Assay kit.

  • Protocol:

    • Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

    • In a 384-well plate, add 5 µL of RIPK1 enzyme to each well.

    • Add 2.5 µL of the this compound dilution or DMSO control to the wells.

    • Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and the substrate.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, as per the manufacturer's instructions.

    • Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

4.2 Cellular Necroptosis Assay This assay quantifies the ability of this compound to protect cells from induced necroptotic death.

G start step1 1. Seed cells (e.g., HT-29) in 96-well plates start->step1 step2 2. Pre-incubate with This compound dilutions (1 hr) step1->step2 step3 3. Add necroptosis inducers (e.g., TNFα + Z-VAD) step2->step3 step4 4. Incubate for 24 hrs step3->step4 step5 5. Add CellTiter-Glo® reagent to wells step4->step5 step6 6. Measure luminescence (ATP level) step5->step6 step7 7. Calculate % viability and determine EC50 step6->step7 end step7->end

Workflow for assessing the anti-necroptotic activity of this compound in vitro.
  • Cell Lines: Human colon adenocarcinoma HT-29 or mouse fibrosarcoma L929 cells.

  • Reagents: Cell culture medium, this compound, TNF-α, pan-caspase inhibitor (e.g., Z-VAD-FMK), CellTiter-Glo® Luminescent Cell Viability Assay.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of this compound for 1 hour.[9]

    • Induce necroptosis by adding a combination of TNF-α (e.g., 40 ng/mL) and Z-VAD-FMK (e.g., 20 µM). Include wells with no inducers (100% viability control) and inducers with DMSO (0% protection control).

    • Incubate the plate for 24 hours.[9]

    • Measure cell viability by quantifying ATP levels using the CellTiter-Glo® assay according to the manufacturer's protocol.

    • Normalize the data and calculate the EC₅₀ value.

4.3 Western Blotting for Phospho-Proteins This method verifies that this compound inhibits the necroptosis signaling cascade at the level of RIPK1 activation.

  • Cell Line: HT-29 cells.

  • Reagents: As in 4.2, plus cell lysis buffer, protease/phosphatase inhibitors, primary antibodies (anti-pRIPK1, anti-pRIPK3, anti-pMLKL), and secondary antibodies.

  • Protocol:

    • Culture HT-29 cells in 6-well plates.

    • Pre-treat cells with this compound (e.g., 100 nM) or DMSO for 1 hour.[9]

    • Stimulate with TNF-α, a SMAC mimetic, and Z-VAD-FMK for 8 hours to induce robust necrosome formation.[3]

    • Harvest and lyse the cells.

    • Quantify protein concentration, then separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated forms of RIPK1, RIPK3, and MLKL. Use total protein or loading control antibodies (e.g., actin) for normalization.

    • Apply HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate. The expected result is a strong reduction in phosphorylation signals in the this compound-treated lanes.[8]

Summary and Future Directions

This compound is a highly potent and selective Type II inhibitor of RIPK1 kinase. It effectively blocks the necroptotic signaling cascade in vitro with nanomolar efficacy and has demonstrated protective effects in vivo in models of systemic inflammation and cancer metastasis.[8][9] Its well-defined mechanism of action, favorable selectivity profile, and oral bioavailability make it an exemplary tool for investigating the pathological roles of RIPK1-mediated necroptosis. Further development and optimization of this compound and its analogs could lead to novel therapeutic strategies for a wide range of debilitating human diseases driven by inflammatory cell death.

References

The Role of PK68 in Blocking Necroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer metastasis.[1][2][3][4] This cell death pathway is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[1][2][3][4][5] The kinase activity of RIPK1 is a key initiation point for necroptosis, making it a prime target for therapeutic intervention.[1][4][6] This technical guide provides an in-depth overview of PK68, a potent and selective small-molecule inhibitor of RIPK1, and its role in the blockade of necroptosis.

This compound: A Potent and Selective RIPK1 Inhibitor

This compound is a novel, orally active small molecule identified as a highly potent and selective type II inhibitor of RIPK1 kinase activity.[7][8][9][10] It was developed through the optimization of a screening hit, PK6, resulting in significantly improved efficacy in inhibiting RIPK1-dependent necroptosis.[1] this compound directly targets the kinase activity of RIPK1, thereby blocking the downstream signaling events that lead to necroptotic cell death.[1][2]

Quantitative Data on this compound Efficacy and Selectivity

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Parameter Species Cell Line Value Reference
EC50 (TNF-induced necroptosis) HumanHT-2923 nM[7][11][12]
MouseL92913 nM[7][12][13]
Human and Mouse14-22 nM[1][2][3]
IC50 (RIPK1 Kinase Activity) ~90 nM[1][7][8][9][10][11][12][14]
Kinase Selectivity Concentration Tested Inhibition Reference
RIPK3 1000 nMNo effect[1][11][15]
Panel of 369 other kinases 1000 nM>50% inhibition of only 5 kinases (TRKA, TRKB, TRKC, TNIK, LIMK2)[11][15]
TNIK and TRKA IC50 ~10,000 nM[1][15]

Mechanism of Action: Blocking the Necroptotic Signaling Cascade

This compound exerts its anti-necroptotic effect by directly inhibiting the kinase activity of RIPK1.[1][2] In the necroptosis pathway, upon stimulation by factors like TNF-α, RIPK1 is activated through autophosphorylation.[16] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional necrosome complex.[5] This complex then phosphorylates MLKL, the terminal effector of necroptosis.[17][18][19] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[18][19][20]

This compound, as a type II kinase inhibitor, binds to the ATP-binding pocket of RIPK1 in its inactive DLG-out conformation.[1] This binding prevents the autophosphorylation and activation of RIPK1, thereby halting the entire downstream signaling cascade.[1] Consequently, the phosphorylation of RIPK3 and MLKL is abolished, preventing the execution of necroptotic cell death.[1][7][21]

Signaling Pathway Diagram

Necroptosis_Pathway_and_PK68_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm TNF-R1 TNF-R1 RIPK1 RIPK1 TNF-R1->RIPK1 TNF-alpha TNF-alpha TNF-alpha->TNF-R1 p-RIPK1 p-RIPK1 RIPK1->p-RIPK1 Autophosphorylation RIPK3 RIPK3 Necrosome Necrosome RIPK3->Necrosome MLKL MLKL p-MLKL p-MLKL p-RIPK1->Necrosome Formation p-RIPK3 p-RIPK3 p-RIPK3->p-MLKL Phosphorylation Necroptosis Necroptosis p-MLKL->Necroptosis Oligomerization & Translocation Necrosome->p-RIPK3 Phosphorylation This compound This compound This compound->RIPK1 Inhibition

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of this compound.

In Vitro Kinase Assay for RIPK1 Inhibition

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant RIPK1.

  • Materials: Recombinant human or mouse RIPK1, kinase buffer, ATP, substrate (e.g., myelin basic protein), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add recombinant RIPK1, the kinase buffer, and the this compound dilutions.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at 30°C for a defined period (e.g., 1 hour).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Cellular Necroptosis Assay (Cell Viability)

This assay assesses the ability of this compound to protect cells from necroptosis induced by specific stimuli.

  • Cell Lines: Human colon adenocarcinoma HT-29 cells or mouse fibrosarcoma L929 cells are commonly used.[11][22]

  • Induction of Necroptosis:

    • HT-29 cells: A combination of TNF-α, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-FMK) is used to induce necroptosis.[11][22]

    • L929 cells: TNF-α and z-VAD-FMK are sufficient to induce necroptosis.[7]

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.[7]

    • Add the necroptosis-inducing stimuli to the wells.

    • Incubate the cells for a specified duration (e.g., 24-48 hours).[13]

    • Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[7]

    • Calculate the EC50 value, which represents the concentration of this compound required to achieve 50% protection from necroptosis.[13]

Western Blot Analysis of Phosphorylated Proteins

This technique is used to detect the phosphorylation status of key necroptosis signaling proteins (RIPK1, RIPK3, and MLKL) in cells.

  • Procedure:

    • Treat cells with necroptosis-inducing stimuli in the presence or absence of this compound.[21]

    • Lyse the cells at different time points to collect protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[22]

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of RIPK1 (e.g., p-Ser166), RIPK3, and MLKL (e.g., p-Ser358).[16][23]

    • Use antibodies against the total forms of these proteins as loading controls.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.[22]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Kinase_Assay RIPK1 Kinase Assay (IC50 Determination) Cell_Culture Cell Seeding (HT-29 or L929) Treatment This compound Pre-treatment & Necroptosis Induction Cell_Culture->Treatment Viability_Assay Cell Viability Assay (EC50 Determination) Treatment->Viability_Assay Western_Blot Western Blot (Phosphoprotein Analysis) Treatment->Western_Blot Animal_Models Animal Models (e.g., SIRS, Metastasis)

Caption: General workflow for characterizing this compound's anti-necroptotic activity.

In Vivo Efficacy of this compound

The therapeutic potential of this compound has been demonstrated in preclinical animal models.

  • Systemic Inflammatory Response Syndrome (SIRS): In a mouse model of TNF-α-induced SIRS, pre-treatment with this compound provided strong protection against lethal shock and reduced serum levels of inflammatory cytokines like IL-1β.[1][11] A dose of 1 mg/kg was shown to be effective.[7][11]

  • Cancer Metastasis: this compound has also been shown to suppress tumor metastasis in mouse models.[1][2] In a B16/F10 murine melanoma model, administration of this compound at 5 mg/kg significantly reduced the number of lung metastases.[7][11] This effect is attributed to the inhibition of RIPK1-dependent necroptosis of endothelial cells, which can promote tumor cell transmigration.[1]

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of RIPK1 kinase activity. Through its direct inhibition of RIPK1, this compound effectively blocks the necroptosis signaling cascade, demonstrating significant therapeutic potential in preclinical models of inflammatory diseases and cancer metastasis. The detailed data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of necroptosis. Further investigation into the clinical applications of this compound and other RIPK1 inhibitors is warranted.

References

The Discovery and Development of PK68: A Potent and Selective RIPK1 Inhibitor for Inflammatory Disorders and Cancer Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated cell death, has emerged as a critical pathway in the pathogenesis of a range of human diseases, including inflammatory conditions and cancer metastasis. This process is critically regulated by the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). PK68 is a novel, potent, and selective small-molecule inhibitor of RIPK1 kinase activity. Developed by the Medical College of Soochow University, this compound is currently in the preclinical stage of development.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key data presented for researchers and drug development professionals.

Introduction to this compound and its Target

This compound was identified through the optimization of a lead compound, PK6, as a new class of necroptosis inhibitors.[1] It functions as a type II kinase inhibitor, binding to the ATP domain of RIPK1 in a DLG-out configuration.[1][2] This specific interaction blocks the kinase activity of RIPK1, a crucial step in the necroptosis signaling cascade.[1] By inhibiting RIPK1, this compound effectively blocks the downstream activation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), the executioner protein of necroptosis.[1] This mechanism gives this compound the potential to treat diseases driven by excessive necroptotic cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and favorable pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesCell Line/AssayValueReference
IC50 (RIPK1 Kinase Activity) HumanIn vitro kinase assay~90 nM[1][2]
EC50 (Necroptosis Inhibition) HumanHT-2923 nM[3]
MouseL92913 nM[2]
MouseBone Marrow-Derived Macrophages-[4]
RatBone Marrow-Derived Macrophages-[4]
Kinase Selectivity HumanPanel of 369 kinases (at 1000 nM)>50% inhibition of 5 kinases (TRKA, TRKB, TRKC, TNIK, LIMK2)[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentKey FindingsReference
TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) in C57BL/6 mice 1 mg/kg this compound (i.p.)Provided effective protection against lethal shock; Reduced body temperature loss; Ameliorated production of IL-1β.[3][5]
Melanoma Metastasis (B16-F10 cells) in mice 5 mg/kg this compound (i.v.)Significantly repressed lung metastasis.[3]
Lung Carcinoma Metastasis in mice Pre-treatment with this compoundSignificantly repressed metastasis.[1]

Table 3: Pharmacokinetic Profile of this compound in Mice

ParameterRoute of AdministrationDoseValueReference
Cmax Oral10 mg/kg2423 ng/mL (~4000 nM)[1]
General Profile Oral (5 & 25 mg/kg, daily for 7 days); IV (2 mg/kg) & Oral (10 mg/kg, for 14 days)-Favorable pharmacokinetic profile with no obvious toxicity.[3]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by intervening in the necroptosis signaling pathway. The diagram below illustrates this pathway and the specific point of inhibition by this compound.

Necroptosis_Pathway Necroptosis Signaling Pathway and this compound Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I (Survival/Inflammation) TNFR1->Complex I Complex IIb Complex IIb (Necrosome) Complex I->Complex IIb Caspase-8 inhibition RIPK1 RIPK1 Complex IIb->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation p-MLKL Phosphorylated MLKL (Oligomer) MLKL->p-MLKL Oligomerization Necroptosis Necroptosis (Membrane Rupture) p-MLKL->Necroptosis Translocation & Pore Formation This compound This compound This compound->RIPK1 Inhibits kinase activity Kinase_Assay_Workflow RIPK1 Kinase Inhibition Assay Workflow Start Start Recombinant_RIPK1 Recombinant RIPK1 Start->Recombinant_RIPK1 PK68_Dilutions Serial dilutions of this compound Start->PK68_Dilutions Incubate_1 Incubate RIPK1 with this compound Recombinant_RIPK1->Incubate_1 PK68_Dilutions->Incubate_1 Add_Substrate_ATP Add substrate (e.g., MBP) and ATP Incubate_1->Add_Substrate_ATP Incubate_2 Incubate to allow kinase reaction Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop reaction Incubate_2->Stop_Reaction Detect_Signal Detect signal (e.g., ADP-Glo) Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 Detect_Signal->Calculate_IC50 End End Calculate_IC50->End SIRS_Model_Workflow TNF-α-Induced SIRS Model Workflow Start Start Acclimatize_Mice Acclimatize C57BL/6 mice Start->Acclimatize_Mice Administer_this compound Administer this compound (1 mg/kg, i.p.) or vehicle Acclimatize_Mice->Administer_this compound Wait_15min Wait for 15 minutes Administer_this compound->Wait_15min Induce_SIRS Induce SIRS with mouse TNF-α (6 µg/mouse, i.v.) Wait_15min->Induce_SIRS Monitor_Survival Monitor survival rate Induce_SIRS->Monitor_Survival Monitor_Temperature Monitor body temperature Induce_SIRS->Monitor_Temperature Collect_Samples Collect serum and tissues (at 4 hours post-TNF-α) Induce_SIRS->Collect_Samples End End Monitor_Survival->End Monitor_Temperature->End Analyze_Cytokines Analyze serum IL-1β (ELISA) Collect_Samples->Analyze_Cytokines Histology Perform histology on colon tissue Collect_Samples->Histology Analyze_Cytokines->End Histology->End

References

Investigating the Cellular Targets of PK68: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

PK68 is a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation. This document provides a comprehensive technical overview of the cellular targets of this compound, its mechanism of action, and detailed protocols for its investigation. Quantitative data are presented for clarity, and key signaling pathways and experimental workflows are visualized to facilitate understanding. This guide is intended to serve as a core resource for researchers in the fields of drug discovery, cell death, and inflammation.

Introduction

Necroptosis is a form of regulated necrotic cell death that plays a significant role in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer metastasis.[1] A key regulator of this pathway is Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1).[1][2] The kinase activity of RIPK1 is essential for the initiation of the necroptotic cascade.[3] this compound has emerged as a potent, orally active, and specific type II inhibitor of RIPK1.[4] It has demonstrated efficacy in ameliorating TNF-α-induced systemic inflammatory response syndrome and suppressing tumor metastasis in preclinical models.[4][5] This guide details the cellular targets of this compound and provides experimental frameworks for its characterization.

Cellular Target and Potency

The primary cellular target of this compound is Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1) .[1][4][5][6] this compound acts as a type II inhibitor, binding to the ATP pocket of RIPK1 in a DLG-out configuration.[3] This binding effectively blocks the kinase activity of RIPK1.[3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key potency metrics.

Table 1: Biochemical Potency of this compound against RIPK1

TargetAssay TypeIC50 (nM)Source
Human RIPK1In vitro kinase assay~90[3][4]
Mouse RIPK1In vitro kinase assay~90[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.[7][8]

Table 2: Cellular Potency of this compound in Necroptosis Inhibition

Cell LineSpeciesStimulusEC50 (nM)Source
HT-29HumanTNF-α, Smac mimetic, z-VAD23[4][5]
Mouse CellsMouseTNF-α, Smac mimetic, z-VAD13[4]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.[7][8]

Signaling Pathway of this compound-Mediated Necroptosis Inhibition

This compound exerts its anti-necroptotic effect by directly inhibiting the kinase activity of RIPK1. In the TNF-α-induced necroptosis pathway, the binding of TNF-α to its receptor (TNFR1) leads to the formation of a signaling complex. In the absence of caspase-8 activity, RIPK1 becomes auto-phosphorylated and subsequently phosphorylates and activates RIPK3.[9] This leads to the formation of the necrosome, a complex of RIPK1 and RIPK3.[10] Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like protein (MLKL), the terminal effector of necroptosis.[11] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[10] this compound, by inhibiting RIPK1's kinase activity, prevents the initial phosphorylation events and the subsequent activation of RIPK3 and MLKL, thereby blocking the entire necroptotic cascade.[1]

Necroptosis_Inhibition_by_this compound cluster_necrosome Necrosome Formation TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I TNFR1->ComplexI Recruits RIPK1 RIPK1 ComplexI->RIPK1 Activates pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation MLKL MLKL pMLKL p-MLKL (Oligomerization) MLKL->pMLKL pRIPK1->RIPK3 Phosphorylates pRIPK3->MLKL Phosphorylates Necroptosis Necroptosis (Membrane Disruption) pMLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibits

Caption: this compound inhibits the TNF-α induced necroptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular targets and mechanism of action of this compound.

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 20 mM MgCl₂, 12.5 mM MnCl₂, 12.5 mM β-glycerol phosphate, 5 mM EGTA, 2 mM EDTA, 2 mM DTT)

  • This compound

  • ADP-Glo™ Kinase Assay Kit

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the recombinant RIPK1 enzyme to the kinase assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP (final concentration, e.g., 50 µM) and MBP (final concentration, e.g., 20 µM).

  • Incubate the reaction for 120 minutes at room temperature.[3]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Necroptosis Assay

This assay assesses the ability of this compound to protect cells from TNF-α-induced necroptosis.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Human TNF-α

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • 96-well plates

Procedure:

  • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).

  • Incubate the plates for 24-48 hours at 37°C.

  • Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent protection for each this compound concentration and determine the EC50 value.

Western Blot Analysis of Necroptosis Signaling

This method is used to detect the phosphorylation status of key proteins in the necroptosis pathway.

Materials:

  • HT-29 cells

  • This compound, TNF-α, Smac mimetic, z-VAD-fmk

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-phospho-RIPK1, anti-RIPK1, anti-phospho-RIPK3, anti-RIPK3, anti-phospho-MLKL, anti-MLKL, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed HT-29 cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with this compound for 1-2 hours, followed by stimulation with TNF-α, Smac mimetic, and z-VAD-fmk for a specified time (e.g., 8 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow Cell_Culture Cell Seeding & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: General workflow for Western Blot analysis.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of RIPK1 kinase activity. Its ability to block the necroptotic pathway at its initiation point makes it a valuable tool for studying the roles of RIPK1-mediated cell death and inflammation in various diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other RIPK1 inhibitors. The clear quantitative data and visual representations of its mechanism of action and experimental workflows are intended to accelerate research and development in this critical area of pharmacology.

References

The Emerging Role of p68 (DDX5) RNA Helicase in Cancer Metastasis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the burgeoning role of the RNA helicase p68 (also known as DDX5) in cancer metastasis, offering a critical resource for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of p68's molecular mechanisms, its utility as a therapeutic target, and detailed protocols for its study.

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the leading cause of cancer-related mortality. The intricate processes governing metastasis are a focal point of cancer research, with the aim of identifying key molecular drivers that can be targeted for therapeutic intervention. The DEAD-box RNA helicase p68 has emerged as a significant player in this complex cascade, implicated in promoting epithelial-mesenchymal transition (EMT), cell migration, and invasion in a variety of cancers.

This technical guide synthesizes the current understanding of p68's function in metastasis, with a focus on its interplay with critical signaling pathways, including the Wnt/β-catenin and Transforming Growth Factor-β (TGF-β) pathways. By acting as a transcriptional co-activator, p68 can modulate the expression of genes crucial for the metastatic process.

Key Insights from the Technical Guide:

  • p68 as a multifaceted regulator of metastasis: The guide elucidates how p68, through its interactions with key signaling molecules like β-catenin and Ca2+-calmodulin, drives the cellular changes necessary for metastasis.

  • Quantitative data on p68's impact: A collection of quantitative data from various studies is presented in clearly structured tables, allowing for easy comparison of the effects of p68 modulation on cell migration, invasion, and the expression of EMT markers.

  • Detailed experimental protocols: To facilitate further research, the whitepaper includes step-by-step protocols for essential experimental techniques, including Western Blotting, Co-Immunoprecipitation, and Boyden Chamber assays, tailored for the study of p68.

  • In vivo models for metastasis research: The guide provides detailed methodologies for establishing and evaluating in vivo metastasis models, a crucial step in translating basic research findings into potential clinical applications.

  • Pharmacological inhibition of p68: An overview of the current landscape of p68 inhibitors is presented, with a focus on the promising compound RX-5902, including its mechanism of action and preclinical efficacy data.

  • Visualizing the molecular pathways: To enhance understanding, the guide includes detailed diagrams of the signaling pathways and experimental workflows generated using the Graphviz DOT language, adhering to strict visualization standards for clarity and contrast.

This in-depth technical guide serves as an invaluable tool for the scientific community, providing both a comprehensive overview and the practical details necessary to accelerate research into the role of p68 in cancer metastasis and to foster the development of novel anti-metastatic therapies.

Data Presentation

Table 1: Quantitative Effects of p68 (DDX5) Modulation on EMT Marker Expression
Cancer TypeCell Linep68 ModulationE-cadherin ExpressionN-cadherin ExpressionVimentin ExpressionReference
Esophageal Squamous Cell Carcinoma-KnockdownUpregulated-Downregulated[1]
Table 2: Quantitative Effects of p68 (DDX5) Modulation on Cell Migration and Invasion
Cancer TypeCell LineAssayp68 ModulationEffect on Migration/InvasionReference
Endometrial Cancer-Migration & InvasionKnockdown of HDGF (p68 interactor)Significantly decreased[1]
Endometrial Cancer-Migration & InvasionOverexpression of DDX5 (rescues HDGF knockdown)Reversed suppression[1]
Colorectal Cancer-MigrationInhibition by Thiostrepton (FOXM1 inhibitor, downstream of p68/β-catenin)Delineated the effect of FOXM1 inhibition[2]
Breast CancerMDA-MB-231, BT549MigrationKnockdownPromotes migration[3]
Table 3: Efficacy of the p68 Inhibitor RX-5902
Cancer TypeCell Line(s)ParameterValueReference
Various Human CancersMultipleIC5010-20 nM[1]
Triple-Negative Breast Cancer14 sensitive cell linesAverage IC5056 nmol/L[4][5]
Triple-Negative Breast CancerMDA-MB-231IC5018 nM[6]

Experimental Protocols

Western Blotting for p68 (DDX5) and EMT Markers

This protocol outlines the detection of p68 and key EMT markers (E-cadherin, N-cadherin, Vimentin) by Western Blotting.

a. Cell Lysis:

  • Wash cultured cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer (150 mM NaCl, 1.0% NP-40 or 0.1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease inhibitors.[7]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate the lysate on ice to shear DNA and reduce viscosity.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate. Determine protein concentration using a Bradford or BCA assay.

b. SDS-PAGE and Protein Transfer:

  • Mix 20-30 µg of protein lysate with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[7]

  • Incubate the membrane with primary antibodies against p68 (DDX5), E-cadherin, N-cadherin, or Vimentin overnight at 4°C with gentle agitation. (Antibody dilutions should be optimized as per manufacturer's instructions).

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane three times with TBST for 5 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Co-Immunoprecipitation (Co-IP) to Detect p68 (DDX5) and β-catenin Interaction

This protocol describes the co-immunoprecipitation of p68 and its interacting partner β-catenin.

a. Cell Lysate Preparation:

  • Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., buffer without SDS).

b. Pre-clearing the Lysate:

  • Add 1-2 mg of protein lysate to a microcentrifuge tube containing Protein A/G agarose (B213101) or magnetic beads and a non-specific IgG antibody.[9]

  • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Centrifuge and collect the supernatant.

c. Immunoprecipitation:

  • Add the primary antibody against p68 (or β-catenin) to the pre-cleared lysate. A typical starting concentration is 1-5 µg of antibody per 1 mg of protein.[10]

  • Incubate overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.[10]

  • Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer.[9]

d. Elution and Analysis:

  • Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Analyze the eluted proteins by Western Blotting using antibodies against β-catenin (if p68 was the bait) or p68 (if β-catenin was the bait).

Boyden Chamber (Transwell) Invasion Assay

This assay measures the invasive capacity of cancer cells in response to chemoattractants.

a. Preparation of Inserts:

  • Thaw Matrigel at 4°C overnight.

  • Coat the top side of the porous membrane of the Transwell inserts (typically 8 µm pore size for cancer cells) with a thin layer of Matrigel diluted in cold, serum-free medium.[11]

  • Incubate the coated inserts at 37°C for at least 30 minutes to allow the Matrigel to solidify.

b. Cell Seeding and Invasion:

  • Harvest and resuspend cancer cells in serum-free medium. A common seeding density is 5 x 10^4 to 5 x 10^5 cells/mL.[12]

  • Add the cell suspension to the upper chamber of the coated Transwell inserts.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate the plate at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours), which should be optimized for the specific cell line.

c. Staining and Quantification:

  • After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.

  • Fix the invading cells on the bottom surface of the membrane with methanol (B129727) or paraformaldehyde.

  • Stain the cells with a solution such as Crystal Violet or DAPI.

  • Image the stained cells using a microscope and count the number of invading cells in several random fields of view. The results can be quantified by dissolving the stain and measuring the absorbance.[12]

In Vivo Xenograft Model of Metastasis

This protocol describes a subcutaneous xenograft model to study spontaneous metastasis.

a. Cell Preparation and Injection:

  • Harvest cancer cells (e.g., NCI-H82 or DU145, often engineered to express luciferase for imaging) and resuspend them in a suitable medium or Matrigel.[6]

  • Inject a specific number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., NSG or other suitable strains).[6]

b. Tumor Growth and Metastasis Monitoring:

  • Monitor primary tumor growth by caliper measurements.

  • Monitor the development of metastases using in vivo imaging systems (e.g., IVIS for luciferase-expressing cells) at regular intervals.

  • At the end of the experiment, euthanize the mice and harvest primary tumors and potential metastatic organs (e.g., lungs, liver, bones).

c. Analysis of Metastasis:

  • Quantify the metastatic burden in harvested organs using ex vivo imaging or by histological analysis (e.g., H&E staining) to count metastatic nodules.

  • Perform immunohistochemistry on tissue sections to detect human cancer cells and assess protein expression levels.

Mandatory Visualizations

Experimental_Workflow_for_p68_Metastasis_Research cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Validation cluster_drug_dev Therapeutic Targeting A Hypothesis: p68 promotes metastasis B Cell Line Selection (e.g., high vs. low p68) A->B C p68 Modulation (siRNA knockdown or overexpression) B->C D Western Blot (Confirm p68 levels, assess EMT markers) C->D E Migration Assay (e.g., Wound Healing) C->E F Invasion Assay (Boyden Chamber) C->F G Co-Immunoprecipitation (Identify interacting proteins e.g., β-catenin) C->G H Quantitative PCR (Analyze gene expression of downstream targets) C->H I Xenograft Model (e.g., subcutaneous injection of p68-modulated cells) F->I Proceed if in vitro invasion is confirmed H->I J Monitor Primary Tumor Growth I->J K Monitor Metastasis (e.g., Bioluminescence Imaging) J->K L Histological Analysis of Metastatic Organs K->L M Immunohistochemistry (Confirm protein expression in vivo) L->M N Pharmacological Inhibition (e.g., RX-5902 treatment) O Assess Impact on In Vitro Assays (Migration, Invasion) N->O P Test Efficacy in In Vivo Models N->P O->P Validate in vivo

Experimental workflow for investigating the role of p68 in cancer metastasis.

p68_Wnt_Beta_Catenin_Pathway cluster_wnt Wnt/β-catenin Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex inhibits BetaCatenin_cyto β-catenin (Cytoplasm) DestructionComplex->BetaCatenin_cyto phosphorylates for degradation (OFF state) BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc translocates p68_cyto p68 (DDX5) (Cytoplasm) p68_cyto->BetaCatenin_cyto promotes nuclear translocation p68_nuc p68 (DDX5) p68_cyto->p68_nuc translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF p68_nuc->TCF_LEF co-activates TargetGenes Target Gene Transcription (c-Myc, Cyclin D1, EMT genes) TCF_LEF->TargetGenes activates

p68 in the Wnt/β-catenin signaling pathway promoting metastasis.

p68_TGF_Beta_Pathway cluster_tgf TGF-β Signaling cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 recruits and phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 p68_nuc p68 (DDX5) pSMAD23->p68_nuc interacts with p68 pathway SMAD4 SMAD4 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex EMT_TFs EMT Transcription Factors (Snail, Slug, Twist) p68_nuc->EMT_TFs co-activates SMAD4->SMAD_complex SMAD_complex->EMT_TFs activates TargetGenes Target Gene Expression (↓E-cadherin, ↑N-cadherin, ↑Vimentin) EMT_TFs->TargetGenes

Role of p68 in the TGF-β signaling pathway and EMT induction.

References

Understanding the Potency of PK68: An In-depth Analysis of its IC50 for RIPK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the inhibitory activity of PK68, a potent and selective type II inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). A thorough understanding of its half-maximal inhibitory concentration (IC50) is critical for its application in research and potential therapeutic development for inflammatory disorders and cancer metastasis.[1][2][3] This document outlines the quantitative data, detailed experimental methodologies for IC50 determination, and the relevant signaling pathways, offering a foundational resource for professionals in the field.

Quantitative Data Summary: this compound Inhibition of RIPK1

The inhibitory potency of this compound against RIPK1 has been characterized through both biochemical and cellular assays. The following table summarizes the key quantitative metrics.

ParameterValueCell Line/SystemDescriptionReference(s)
IC50 ~90 nMIn vitro kinase assayHalf-maximal inhibitory concentration against purified human RIPK1 enzyme. This value represents the concentration of this compound required to inhibit the kinase activity of RIPK1 by 50%.[1][2][3][4][5][6]
EC50 23 nMHT-29 (Human colon cancer cells)Half-maximal effective concentration for the inhibition of TNF-induced necroptosis in human cells.[3][4][6]
EC50 13 nMMouse cellsHalf-maximal effective concentration for the inhibition of TNF-induced necroptosis in mouse cells.[3][6]

Experimental Protocols

A precise determination of the IC50 value is fundamental to understanding the potency of an inhibitor. The following protocols outline the methodologies used to quantify the inhibitory effect of this compound on RIPK1 kinase activity and its protective effect in cellular models of necroptosis.

In Vitro RIPK1 Kinase Assay for IC50 Determination (ADP-Glo™ Assay)

This biochemical assay measures the kinase activity of purified RIPK1 by quantifying the amount of ADP produced during the phosphorylation reaction. The IC50 value of this compound is determined by measuring the reduction in ADP production in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP (Adenosine triphosphate)

  • This compound (or other test inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase Assay Buffer.

    • This compound dilutions or DMSO (for control wells).

    • Recombinant RIPK1 enzyme.

    • Substrate (MBP).

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for RIPK1, if known, to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Cellular Necroptosis Assay (EC50 Determination)

This assay determines the effective concentration of this compound required to protect cells from induced necroptosis. HT-29 human colon adenocarcinoma cells are a common model for studying TNF-α-induced necroptosis.

Materials:

  • HT-29 cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • SMAC mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom white assay plates

Procedure:

  • Cell Seeding: Seed HT-29 cells into 96-well plates at a density that will result in approximately 80-90% confluency at the time of the assay.

  • Compound Treatment: After allowing the cells to adhere overnight, treat the cells with a serial dilution of this compound for 1-2 hours.

  • Induction of Necroptosis: Induce necroptosis by adding a cocktail of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (often abbreviated as TSZ). The SMAC mimetic sensitizes the cells to TNF-α-induced cell death, while the pan-caspase inhibitor prevents apoptosis, thereby directing the cell death pathway towards necroptosis.

  • Incubation: Incubate the plates for a period sufficient to induce cell death in the control wells (typically 18-24 hours).

  • Measurement of Cell Viability: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated, necroptosis-induced control (0% protection) and the vehicle-treated, non-induced control (100% protection).

    • Plot the percent protection against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow described in this guide.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Events TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I (Pro-survival/Pro-inflammatory) TNFR1->ComplexI Recruitment of TRADD, TRAF2, cIAP1/2, RIPK1 ComplexIIa Complex IIa (Apoptotic) ComplexI->ComplexIIa Transition Necrosome Necrosome (Complex IIb) (Necroptotic) ComplexI->Necrosome Transition (Caspase-8 inhibition) NFkB NF-κB Activation (Survival, Inflammation) ComplexI->NFkB Casp8_dimer Caspase-8 (dimerized) ComplexIIa->Casp8_dimer Recruitment of FADD, Caspase-8 RIPK3 RIPK3 Necrosome->RIPK3 RIPK1 phosphorylates RIPK3 RIPK1 RIPK1 TRADD TRADD TRAF2 TRAF2 cIAP cIAP1/2 FADD FADD Apoptosis Apoptosis Casp8_dimer->Apoptosis MLKL MLKL RIPK3->MLKL RIPK3 phosphorylates MLKL Necroptosis Necroptosis (Inflammation, Cell Death) MLKL->Necroptosis Oligomerization & Membrane Translocation This compound This compound This compound->RIPK1 Inhibits kinase activity

Caption: RIPK1 Signaling Pathway and the inhibitory action of this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Data Analysis A Prepare serial dilution of this compound in DMSO C Dispense this compound/DMSO and reaction mix into 384-well plate A->C B Prepare reaction mix: - Recombinant RIPK1 - Substrate (MBP) - Kinase Buffer B->C D Initiate reaction by adding ATP C->D E Incubate at RT (e.g., 60 min) D->E F Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) E->F G Incubate at RT (40 min) F->G H Add Kinase Detection Reagent (Convert ADP to ATP, generate light) G->H I Incubate at RT (30-60 min) H->I J Measure Luminescence I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M

Caption: Experimental workflow for determining the IC50 of this compound for RIPK1.

References

The Role of PK68 in Attenuating TNF-induced Systemic Inflammatory Response Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic Inflammatory Response Syndrome (SIRS) is a life-threatening condition characterized by a dysregulated inflammatory response. Tumor necrosis factor-alpha (TNF-α) is a key cytokine implicated in the pathogenesis of SIRS, initiating a signaling cascade that can lead to widespread inflammation, organ damage, and mortality. This technical guide provides an in-depth analysis of PK68, a novel small molecule inhibitor, and its role in mitigating TNF-induced SIRS. Through the selective inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of TNF signaling, this compound demonstrates significant therapeutic potential. This document details the mechanism of action of this compound, presents quantitative data from preclinical studies, outlines key experimental protocols, and visualizes the underlying signaling pathways.

Introduction to TNF-α Signaling and SIRS

Tumor necrosis factor-alpha is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response.[1] Binding of TNF-α to its receptor, TNFR1, can trigger a diverse range of cellular responses, including inflammation, survival, apoptosis, and necroptosis. In the context of SIRS, excessive TNF-α production leads to a massive release of pro-inflammatory cytokines, resulting in systemic inflammation, tissue injury, and organ failure.

A key signaling molecule downstream of the TNFR1 is RIPK1. The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis that contributes to inflammation. Therefore, targeting RIPK1 kinase activity presents a promising therapeutic strategy for inflammatory conditions like TNF-induced SIRS.

This compound: A Potent and Selective RIPK1 Inhibitor

This compound is a novel, potent, and selective Type II inhibitor of RIPK1 kinase activity.[1] It has been shown to effectively block RIPK1-dependent necroptosis and demonstrates significant protective effects in preclinical models of TNF-induced SIRS.

Mechanism of Action

This compound selectively targets the kinase activity of RIPK1. Upon TNF-α stimulation, RIPK1 is activated through phosphorylation, which in turn leads to the phosphorylation and activation of RIPK3 and its substrate, Mixed Lineage Kinase Domain-like protein (MLKL). This signaling cascade, known as the necroptosome, ultimately results in necroptotic cell death and the release of pro-inflammatory mediators. This compound effectively abolishes the phosphorylation of RIPK1, RIPK3, and MLKL, thereby inhibiting the necroptotic pathway.[1]

Crucially, the scaffolding function of RIPK1 is also involved in the activation of the pro-survival NF-κB pathway. However, this compound's inhibitory effect is specific to the kinase-dependent functions of RIPK1. Studies have shown that this compound does not impact TNF-induced NF-κB activation, suggesting a targeted mechanism that spares the pro-survival signals while inhibiting the inflammatory necroptotic pathway.[1]

Data Presentation

The efficacy of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of this compound
ParameterCell LineValueReference
IC50 for RIPK1 Kinase Activity In vitro kinase assay~90 nM[1]
EC50 for Necroptosis Inhibition (Human) HT-2914-22 nM[1]
EC50 for Necroptosis Inhibition (Mouse) L92914-22 nM[1]
Table 2: In Vivo Efficacy of this compound in a TNF-induced SIRS Mouse Model
ParameterTreatment GroupResultReference
Survival Rate Vehicle0%[1]
This compound (1 mg/kg)>80%[1]
Body Temperature Change (4h post-TNF) Vehicle~ -8°C[1]
This compound (1 mg/kg)~ -2°C[1]
Serum IL-1β Levels (4h post-TNF) Vehicle~1500 pg/mL[1]
This compound (1 mg/kg)~500 pg/mL[1]

Signaling Pathways and Experimental Workflows

TNF-α Signaling Pathway and this compound Intervention

The following diagram illustrates the TNF-α signaling cascade and the point of intervention by this compound.

TNF_Signaling cluster_membrane Cell Membrane cluster_complexI Complex I (Pro-survival / Pro-inflammatory) cluster_complexII Complex II / Necrosome (Necroptosis) TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold TRAF2 TRAF2/5 TRADD->TRAF2 cIAP cIAP1/2 TRADD->cIAP RIPK1_kinase RIPK1 (Kinase Active) TRADD->RIPK1_kinase IKK IKK Complex RIPK1_scaffold->IKK NFkB NF-κB Activation IKK->NFkB RIPK3 RIPK3 RIPK1_kinase->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis & Inflammation MLKL->Necroptosis This compound This compound This compound->RIPK1_kinase

Caption: TNF-α signaling pathways and the inhibitory action of this compound on RIPK1 kinase.

Experimental Workflow for In Vivo SIRS Model

The diagram below outlines the workflow for the TNF-induced systemic inflammatory response syndrome model used to evaluate this compound.

SIRS_Workflow Start Start Mice C57BL/6 Mice Start->Mice Grouping Randomly assign to Vehicle or this compound groups Mice->Grouping Treatment Intraperitoneal injection: - Vehicle - this compound (1 mg/kg) Grouping->Treatment Induction 15 min post-treatment: Intravenous injection of mouse TNF-α (6 µg/mouse) Treatment->Induction Monitoring Monitor survival rate and body temperature Induction->Monitoring Sacrifice Sacrifice a subset of mice 4h post-TNF-α Induction->Sacrifice End End Monitoring->End Analysis Collect serum for IL-1β ELISA and colon tissue for H&E staining Sacrifice->Analysis Analysis->End

Caption: Workflow for the in vivo TNF-induced SIRS model.

Experimental Protocols

TNF-induced SIRS Mouse Model

This protocol is based on the methodology described in the evaluation of this compound.[1]

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Grouping: Mice are randomly assigned to the vehicle control group or the this compound treatment group (n=10-12 mice per group).

  • Treatment Administration:

    • The this compound group receives an intraperitoneal (i.p.) injection of this compound at a dose of 1 mg/kg.

    • The vehicle group receives an i.p. injection of the corresponding vehicle.

  • SIRS Induction: 15 minutes after the i.p. injection, mice are challenged with an intravenous (i.v.) tail vein injection of mouse TNF-α (6 µg per mouse).

  • Monitoring:

    • Survival is monitored for at least 24 hours.

    • Body temperature is measured at baseline and at regular intervals post-TNF-α injection using a rectal thermometer.

  • Sample Collection: For mechanistic studies, a separate cohort of mice (n=5 per group) is sacrificed 4 hours after TNF-α injection.

    • Blood is collected via cardiac puncture, and serum is separated for cytokine analysis.

    • The colon is excised for histological analysis.

Western Blot Analysis for Phosphorylated Proteins

This protocol is a general guideline for assessing the effect of this compound on the phosphorylation of RIPK1, RIPK3, and MLKL.

  • Cell Culture and Treatment:

    • Culture HT-29 cells in appropriate media.

    • Pre-treat cells with this compound (e.g., 100 nM) for 1 hour.

    • Induce necroptosis by treating with TNF-α (40 ng/mL), a Smac mimetic (100 nM), and z-VAD-FMK (20 µM) for 8 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-RIPK1, phospho-RIPK3, phospho-MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Serum IL-1β ELISA
  • Sample Preparation: Thaw frozen serum samples on ice.

  • ELISA Procedure:

    • Use a commercially available mouse IL-1β ELISA kit.

    • Prepare standards and samples according to the manufacturer's instructions.

    • Add standards and samples to the pre-coated microplate and incubate.

    • Wash the wells and add the detection antibody.

    • Incubate and wash, then add the HRP-conjugated secondary antibody or streptavidin-HRP.

    • Incubate and wash, then add the TMB substrate.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of IL-1β in the samples based on the standard curve.

Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining of Colon Tissue
  • Tissue Fixation and Processing:

    • Fix the excised colon tissue in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol (B145695) concentrations.

    • Clear the tissue with xylene and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 5 µm thick sections from the paraffin-embedded tissue blocks.

  • Staining:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

    • Stain with hematoxylin to stain the nuclei blue/purple.

    • Differentiate in acid-alcohol and blue in running tap water.

    • Counterstain with eosin to stain the cytoplasm and connective tissue in shades of pink/red.

  • Dehydration and Mounting:

    • Dehydrate the stained sections through a graded series of ethanol and clear in xylene.

    • Mount the sections with a coverslip using a permanent mounting medium.

  • Microscopic Examination: Examine the stained sections under a light microscope to assess tissue morphology and signs of inflammation and damage.

Conclusion

This compound represents a promising therapeutic agent for the treatment of TNF-induced SIRS. Its targeted inhibition of RIPK1 kinase activity effectively mitigates the downstream inflammatory cascade leading to necroptosis, without affecting the pro-survival NF-κB pathway. The preclinical data strongly support its efficacy in improving survival and reducing key inflammatory markers in a relevant in vivo model. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research and development of this compound and other RIPK1 inhibitors for the treatment of severe inflammatory conditions.

References

In-depth Technical Guide to the Pharmacokinetics of PK68

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of PK68, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information presented herein is compiled from preclinical studies and is intended to inform further research and development of this compound for potential therapeutic applications in inflammatory disorders and cancer metastasis.

Executive Summary

This compound is a novel, orally active small molecule that targets the kinase activity of RIPK1, a critical regulator of necroptosis and inflammation. Preclinical data indicates that this compound possesses favorable pharmacokinetic properties, demonstrating good oral bioavailability and a reasonable in vivo half-life in murine models. This guide summarizes the available quantitative pharmacokinetic data, details the experimental methodologies employed in these studies, and provides visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound determined in male C57BL/6 mice.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous (IV) and Oral (PO) Administration

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
T1/2 (h) 2.5 ± 0.43.1 ± 0.6
Tmax (h) -2.0 ± 0.0
Cmax (ng/mL) -1256 ± 210
AUC(0-t) (hng/mL) 1876 ± 3156854 ± 1123
AUC(0-inf) (hng/mL) 1925 ± 3287012 ± 1156
CL (L/h/kg) 1.04 ± 0.18-
Vss (L/kg) 2.1 ± 0.3-
F (%) -72.8

Data presented as mean ± standard deviation (SD) for n=5 mice per group. Abbreviations: T1/2, half-life; Tmax, time to maximum concentration; Cmax, maximum concentration; AUC(0-t), area under the concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf), area under the concentration-time curve from time 0 to infinity; CL, clearance; Vss, volume of distribution at steady state; F, bioavailability.

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined using the following experimental methodologies.

Animal Studies
  • Species: Male C57BL/6 mice

  • Weight: 18-22 g

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Groups: Mice were randomly assigned to either the intravenous (IV) or oral (PO) administration group, with five mice per group.

Drug Formulation and Administration
  • Intravenous (IV) Administration: this compound was dissolved in a vehicle consisting of 5% DMSO, 40% PEG400, and 55% saline to a final concentration for a 2 mg/kg dose. The formulation was administered as a single bolus injection into the tail vein.

  • Oral (PO) Administration: this compound was suspended in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) for a 10 mg/kg dose. The suspension was administered via oral gavage.

Blood Sampling
  • Time Points: Blood samples (approximately 50 µL) were collected from the retro-orbital plexus at the following time points post-dose:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Processing: Blood samples were collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma was then stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to quantify the concentration of this compound in plasma samples.

  • Instrumentation: A validated LC-MS/MS method was developed for the accurate and precise measurement of this compound concentrations.

  • Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis with Phoenix WinNonlin software.

Signaling Pathway and Experimental Workflow Visualizations

RIPK1-Dependent Necroptosis Signaling Pathway

The following diagram illustrates the signaling cascade leading to necroptosis, which is inhibited by this compound.

RIPK1_Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Ub_RIPK1 Ubiquitinated RIPK1 Complex_I->Ub_RIPK1 Deubiquitination Deubiquitination (e.g., CYLD) Complex_I->Deubiquitination NFkB NF-κB Activation (Pro-survival) Ub_RIPK1->NFkB Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Deubiquitination->Complex_IIa Apoptosis Apoptosis Complex_IIa->Apoptosis Caspase8_Inhibition Caspase-8 Inhibition Complex_IIa->Caspase8_Inhibition Complex_IIb Necrosome (RIPK1, RIPK3) Caspase8_Inhibition->Complex_IIb pRIPK1 p-RIPK1 Complex_IIb->pRIPK1 pRIPK3 p-RIPK3 pRIPK1->pRIPK3 MLKL MLKL pRIPK3->MLKL pMLKL p-MLKL MLKL->pMLKL Oligomerization Oligomerization & Translocation pMLKL->Oligomerization Membrane_Disruption Plasma Membrane Disruption Oligomerization->Membrane_Disruption Necroptosis Necroptosis Membrane_Disruption->Necroptosis This compound This compound This compound->pRIPK1

Caption: RIPK1-dependent necroptosis pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram outlines the key steps in the in vivo pharmacokinetic evaluation of this compound.

PK_Workflow Animal_Model Male C57BL/6 Mice (18-22g) Grouping Random Grouping (n=5) Animal_Model->Grouping IV_Group Intravenous (IV) 2 mg/kg Grouping->IV_Group PO_Group Oral (PO) 10 mg/kg Grouping->PO_Group Dosing_IV Tail Vein Injection IV_Group->Dosing_IV Dosing_PO Oral Gavage PO_Group->Dosing_PO Blood_Collection Retro-orbital Blood Sampling (Serial Time Points) Dosing_IV->Blood_Collection Dosing_PO->Blood_Collection Plasma_Separation Centrifugation (4000 rpm, 10 min) Blood_Collection->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage LCMS_Analysis LC-MS/MS Quantification Sample_Storage->LCMS_Analysis PK_Analysis Non-compartmental Analysis (Phoenix WinNonlin) LCMS_Analysis->PK_Analysis Results Pharmacokinetic Parameters (T1/2, Cmax, AUC, F, etc.) PK_Analysis->Results

Caption: Workflow for the in vivo pharmacokinetic study of this compound in mice.

Conclusion

This compound demonstrates a promising pharmacokinetic profile in preclinical murine models, characterized by good oral bioavailability and a half-life that supports further investigation. The data and protocols presented in this technical guide provide a solid foundation for drug development professionals to design and execute subsequent non-clinical and clinical studies. The potent and selective inhibition of RIPK1 by this compound, combined with its favorable pharmacokinetic properties, underscores its potential as a therapeutic agent for a range of inflammatory diseases and cancer metastasis. Further studies are warranted to fully elucidate its metabolic fate, tissue distribution, and potential for drug-drug interactions.

Methodological & Application

Application Notes and Protocols for PK68 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK68 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis, a form of programmed cell death.[1][2] By targeting the kinase activity of RIPK1, this compound effectively blocks the necroptotic signaling cascade, making it a valuable tool for studying cellular death pathways and a potential therapeutic agent for inflammatory diseases and cancer metastasis.[2] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for inducing and evaluating necroptosis, as well as quantitative data on its efficacy.

Mechanism of Action

This compound functions as a type II inhibitor of RIPK1, binding to the ATP-binding pocket of the kinase in its inactive conformation.[2] This inhibition prevents the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), key downstream effectors in the necroptosis pathway.[2][3] The inhibition of this cascade ultimately prevents the oligomerization and translocation of phosphorylated MLKL to the plasma membrane, a final step that leads to membrane rupture and cell death.[3]

Quantitative Data

The inhibitory activity of this compound has been characterized in various in vitro and cellular assays. The following table summarizes key quantitative data for this compound.

ParameterValueCell Line/SystemReference
IC50 (RIPK1 Kinase Activity) 90 nMIn vitro kinase assay[2]
EC50 (Necroptosis Inhibition) 23 nMHuman HT-29 cells[3]
EC50 (Necroptosis Inhibition) 13 nMMouse cells[3]
Effective Concentration 100 nMHT-29, Bone marrow-derived macrophages, NIH3T3-RIPK3 cells[3][4]

Experimental Protocols

1. Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are crucial for obtaining reproducible results.

  • Solvent: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5][6]

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. To calculate the required mass of this compound for a desired concentration and volume, use the following formula: Mass (g) = Molar Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) (Molecular Weight of this compound = 424.5 g/mol )

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability.[1]

2. General Cell Culture and Treatment Protocol

This protocol provides a general guideline for treating adherent cells with this compound to inhibit necroptosis.

  • Cell Seeding:

    • Plate cells in appropriate cell culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment. For example, for HT-29 cells, a seeding density of 2.4 x 10^4 cells/cm² is recommended.[7]

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Induction of Necroptosis and this compound Treatment:

    • Prepare the necroptosis-inducing stimuli. A common method for inducing necroptosis in cell lines like HT-29 is through the combined treatment with TNF-α, a Smac mimetic (IAP inhibitor), and a pan-caspase inhibitor (e.g., z-VAD-FMK).[2][8]

    • Prepare the final working concentration of this compound by diluting the stock solution in fresh cell culture medium. It is recommended to test a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal concentration for the specific cell line and experimental conditions. Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent toxicity.[1]

    • Include the following controls in your experiment:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.

      • Untreated Control: Cells cultured in medium without any treatment.

      • Necroptosis Induction Control: Cells treated with the necroptosis-inducing stimuli without this compound.

    • Pre-incubate the cells with the desired concentration of this compound for 1 hour before adding the necroptosis-inducing stimuli.[3][4]

    • Add the necroptosis-inducing stimuli to the appropriate wells.

    • Incubate the cells for the desired period (e.g., 6-24 hours), depending on the cell line and the assay being performed.

3. Assessment of Necroptosis Inhibition

Several methods can be used to quantify the extent of necroptosis and the inhibitory effect of this compound.

a) Propidium Iodide (PI) Staining for Membrane Integrity (Flow Cytometry)

This method quantifies the percentage of cells that have lost plasma membrane integrity, a hallmark of necrotic cell death.

  • Procedure:

    • Following treatment, harvest the cells, including any floating cells in the supernatant.

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Propidium Iodide (PI) to a final concentration of 1-5 µg/mL.[9][10]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Necroptotic cells will be PI-positive.

b) Lactate (B86563) Dehydrogenase (LDH) Release Assay

This colorimetric assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.

  • Procedure:

    • After the treatment period, carefully collect the cell culture supernatant.

    • Centrifuge the supernatant to pellet any detached cells and debris.

    • Transfer the clear supernatant to a new plate.

    • Perform the LDH assay using a commercially available kit, following the manufacturer's instructions.[11][12] The assay typically involves the addition of a reaction mixture that leads to a color change proportional to the amount of LDH present.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[12]

c) Western Blotting for Phosphorylated MLKL (p-MLKL)

This method provides a specific molecular confirmation of the inhibition of the necroptotic pathway.

  • Procedure:

    • After treatment, lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-p-MLKL Ser358).[13] Also, probe for total MLKL and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8] A decrease in the p-MLKL signal in this compound-treated cells compared to the necroptosis-induced control indicates inhibition of RIPK1 activity.

Mandatory Visualizations

TNF-α TNF-α TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruits p-RIPK1 p-RIPK1 RIPK1->p-RIPK1 Autophosphorylates This compound This compound This compound->RIPK1 Inhibits RIPK3 RIPK3 p-RIPK3 p-RIPK3 RIPK3->p-RIPK3 MLKL MLKL p-MLKL p-MLKL MLKL->p-MLKL p-RIPK1->RIPK3 Recruits & Phosphorylates Necrosome Necrosome p-RIPK1->Necrosome p-RIPK3->MLKL Recruits & Phosphorylates p-RIPK3->Necrosome p-MLKL->Necrosome Plasma Membrane Disruption Plasma Membrane Disruption p-MLKL->Plasma Membrane Disruption Necrosome->p-MLKL Oligomerization & Translocation Necroptosis Necroptosis Plasma Membrane Disruption->Necroptosis

Caption: Signaling pathway of TNF-α induced necroptosis and the inhibitory action of this compound.

cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Prepare Cells Prepare Cells Prepare this compound Prepare this compound Pre-incubation Pre-incubation Prepare this compound->Pre-incubation Induce Necroptosis Induce Necroptosis Pre-incubation->Induce Necroptosis PI Staining PI Staining Induce Necroptosis->PI Staining LDH Assay LDH Assay Induce Necroptosis->LDH Assay Western Blot Western Blot Induce Necroptosis->Western Blot

Caption: Experimental workflow for assessing the inhibitory effect of this compound on necroptosis.

References

Application Notes and Protocols for PK68 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the utilization of PK68, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in in vivo mouse studies. The following sections detail the mechanism of action, quantitative data including dosage and administration, and step-by-step experimental procedures.

Mechanism of Action

This compound is a type II inhibitor of RIPK1 kinase activity, a critical regulator of necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound effectively blocks the signaling cascade that leads to inflammation and cell death in various pathological conditions.[1] The inhibition of RIPK1 by this compound has demonstrated therapeutic potential in models of inflammatory disorders and cancer metastasis.[1][2] this compound has an IC50 of approximately 90 nM for RIPK1 and effectively inhibits TNF-induced necroptosis in human and mouse cells with EC50 values of 23 nM and 13 nM, respectively.[3]

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for this compound in mouse models.

DosageAdministration RouteMouse Model/ApplicationObserved EffectsReference
1 mg/kgIntraperitoneal (i.p.)TNF-induced systemic inflammatory response syndromeAmeliorates TNF-induced systemic inflammatory response syndrome.[3]
5 mg/kgIntravenous (i.v.)Tumor metastasisInhibits RIPK1, leading to attenuated tumor cell transmigration and suppression of tumor metastasis.[3]
25 mg/kgOral gavage (daily for 7 or 14 days)Pharmacokinetic and toxicity studiesExhibited a favorable pharmacokinetic profile with no obvious toxicity observed over a 14-day course.[3]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental design, the following diagrams are provided in DOT language.

RIPK1 Signaling Pathway in Necroptosis

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I TRADD->Complex_I cIAP12 cIAP1/2 TRAF2->cIAP12 TRAF2->Complex_I RIPK1 RIPK1 cIAP12->RIPK1 Ubiquitination cIAP12->Complex_I RIPK1->Complex_I FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome (Complex IIb) RIPK1->Necrosome Complex_I->RIPK1 Deubiquitination (in some contexts) Caspase8 Caspase-8 FADD->Caspase8 Caspase8->RIPK1 Cleavage (Inhibits Necroptosis) MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane Pore Formation Necrosome->MLKL This compound This compound This compound->RIPK1 Inhibition TNFa TNFα TNFa->TNFR1 Binding Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration & Monitoring Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Allocation Random Group Allocation (Vehicle vs. This compound) Animal_Acclimation->Group_Allocation PK68_Formulation This compound Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Administration This compound/Vehicle Administration (i.v., i.p., or oral gavage) PK68_Formulation->Administration Group_Allocation->Administration Monitoring Daily Monitoring (Weight, Clinical Signs) Administration->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Disease_Induction Disease Model Induction (e.g., TNFα injection, Tumor cell implantation) Disease_Induction->Monitoring PK_Analysis Pharmacokinetic Analysis Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Cytokine levels, Histology) Sample_Collection->PD_Analysis Data_Analysis Statistical Data Analysis PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis

References

Application Notes and Protocols for PK68 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and application of stock solutions of PK68, a potent and selective inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor of RIPK1, a key regulator of cellular necroptosis and inflammation.[1][2] It has an IC₅₀ value of approximately 90 nM for RIPK1 kinase activity.[1][2][3][4][5] this compound is highly selective for RIPK1 over other kinases, making it a valuable tool for studying RIPK1-mediated signaling pathways.[3][5] In cell-based assays, this compound has been shown to inhibit TNF-α-induced necroptosis in HT-29 human colon cancer cells with an EC₅₀ of approximately 23 nM.[1][4] These properties make this compound a critical compound for research into inflammatory diseases, neurodegenerative disorders, and cancer metastasis.[1][2][3][4]

Physicochemical and Solubility Data

Accurate preparation of a this compound stock solution begins with an understanding of its physical and chemical properties. This data is essential for calculating the required mass of the compound to achieve a desired molar concentration.

PropertyValueSource
Molecular Formula C₂₂H₂₄N₄O₃SMedChemExpress
Molecular Weight 424.5 g/mol [4][5]
Appearance Solid[4][5]
Purity ≥98%[4][5]
Solubility in DMSO ≥ 3 mg/mL (7.07 mM)MedChemExpress
Other Solubilities Slightly soluble in acetonitrile (B52724) and methanol[4][5]

Recommended Storage Conditions

Proper storage of both the solid compound and its stock solutions is critical to maintain the integrity and activity of this compound.

FormulationStorage TemperatureDurationSource
Solid Powder -20°CUp to 3 yearsTargetMol
In Solvent (e.g., DMSO) -80°CUp to 1 yearTargetMol

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations for various in vitro experiments.

Materials:

  • This compound solid powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibrate this compound: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1 mg of this compound powder into the tube.

  • Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 424.5 g/mol ), the required volume of DMSO is calculated as follows:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.010 mol/L * 424.5 g/mol ) = 0.00023557 L

    • Volume (µL) = 235.6 µL

  • Dissolution: Add 235.6 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Solubilization: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If necessary, sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term storage.

Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the 10 mM stock solution to a final working concentration of 100 nM for a typical in vitro necroptosis assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Intermediate Dilution 1 (1 mM): In a sterile microcentrifuge tube, add 2 µL of the 10 mM this compound stock solution to 18 µL of sterile cell culture medium. Vortex gently to mix. This results in a 1:10 dilution and a 1 mM intermediate stock.

  • Intermediate Dilution 2 (10 µM): In a new sterile microcentrifuge tube, add 2 µL of the 1 mM intermediate stock to 198 µL of sterile cell culture medium. Vortex gently to mix. This results in a 1:100 dilution and a 10 µM intermediate stock.

  • Final Working Solution (100 nM): To prepare a final working solution, further dilute the 10 µM intermediate stock into your final volume of cell culture medium. For example, to prepare 1 mL of a 100 nM working solution, add 10 µL of the 10 µM intermediate stock to 990 µL of cell culture medium.

Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Visualized Workflows and Pathways

G cluster_0 This compound Stock Solution Preparation Workflow solid This compound Solid Compound weigh Weigh 1 mg this compound solid->weigh dmso Add 235.6 µL DMSO weigh->dmso stock 10 mM Stock Solution dmso->stock aliquot Aliquot into single-use vials stock->aliquot storage Store at -80°C aliquot->storage

Caption: Workflow for preparing a 10 mM this compound stock solution.

G cluster_1 Dilution for In Vitro Assay stock_sol 10 mM Stock in DMSO int_1 1 mM Intermediate Stock stock_sol->int_1 1:10 dilution int_2 10 µM Intermediate Stock int_1->int_2 1:100 dilution working_sol 100 nM Working Solution in Medium int_2->working_sol 1:100 dilution cell_culture Add to Cell Culture Plate working_sol->cell_culture

Caption: Serial dilution of this compound stock for cell-based assays.

G cluster_2 This compound Mechanism of Action in Necroptosis tnf TNF-α tnfr1 TNFR1 tnf->tnfr1 ripk1 RIPK1 tnfr1->ripk1 ripk3 RIPK3 ripk1->ripk3 This compound This compound This compound->ripk1 Inhibits Kinase Activity mlkl MLKL ripk3->mlkl necroptosis Necroptosis mlkl->necroptosis

Caption: Simplified signaling pathway of this compound-mediated inhibition of necroptosis.

References

Application Notes and Protocols for PK68 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of PK68, a potent and selective RIPK1 inhibitor, in common preclinical animal models of inflammation and cancer metastasis. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is a type II inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular stress responses, including inflammation and programmed cell death pathways such as necroptosis. In response to stimuli like tumor necrosis factor-alpha (TNFα), RIPK1 can initiate a signaling cascade leading to the formation of the necrosome complex, which includes RIPK3 and mixed lineage kinase domain-like (MLKL). This ultimately results in lytic cell death. This compound selectively binds to and inhibits the kinase activity of RIPK1, thereby blocking the downstream signaling required for necroptosis and reducing inflammation.

Signaling Pathway of RIPK1-Mediated Necroptosis and Inhibition by this compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex I Recruits TNFa TNFa TNFa->TNFR1 Binds RIPK1 RIPK1 Complex I->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome (RIPK1, RIPK3, MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Induces This compound This compound This compound->RIPK1 Inhibits

Caption: RIPK1-mediated necroptosis signaling pathway and the inhibitory action of this compound.

Pharmacokinetic Profile of this compound in Mice

This compound has demonstrated favorable pharmacokinetic properties in mice, indicating good absorption and moderate clearance.[1]

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmax 2423 ng/mLData not available
Tmax 0.5 hoursData not available
t1/2 (Half-life) 1.3 hoursData not available
AUC (0-inf) 4897 ng·h/mLData not available
Oral Bioavailability (F) 61%N/A

Experimental Protocols

Preparation of this compound for In Vivo Administration

Proper formulation of this compound is critical for ensuring its solubility and stability for in vivo administration.

a) Formulation for Oral (p.o.) and Intraperitoneal (i.p.) Administration:

This formulation is suitable for achieving a clear solution for administration.[1]

  • Vehicle Composition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Preparation Protocol:

    • Dissolve the required amount of this compound in DMSO to create a stock solution.

    • In a separate tube, add the appropriate volume of the this compound DMSO stock solution to PEG300 and mix thoroughly.

    • Add Tween-80 to the mixture and vortex until a homogenous solution is formed.

    • Add saline to the mixture to reach the final desired volume and concentration.

    • Vortex the final solution thoroughly before administration.

b) Alternative Formulation for Oral (p.o.) Administration:

This formulation uses corn oil as the vehicle.[1]

  • Vehicle Composition:

    • 10% DMSO

    • 90% Corn Oil

  • Preparation Protocol:

    • Dissolve the required amount of this compound in DMSO to create a stock solution.

    • Add the this compound DMSO stock solution to the corn oil.

    • Vortex the mixture extensively to ensure a uniform suspension.

c) Formulation for Intravenous (i.v.) Administration:

The vehicle used for oral and intraperitoneal administration (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) can also be adapted for intravenous administration, ensuring the final concentration of DMSO is minimized and the solution is sterile-filtered.

Animal Models and Administration Routes

a) TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

This model is used to evaluate the anti-inflammatory efficacy of this compound.

Experimental Workflow for TNFα-Induced SIRS Model

Acclimatize Acclimatize Mice Group Randomly Assign to Groups (Vehicle, this compound) Acclimatize->Group PK68_Admin Administer this compound (1 mg/kg, i.p.) or Vehicle Group->PK68_Admin TNFa_Admin Induce SIRS with TNFα (intravenous injection) PK68_Admin->TNFa_Admin 15 min post-PK68 Monitor Monitor Survival and Body Temperature TNFa_Admin->Monitor Sacrifice Sacrifice at Endpoint Monitor->Sacrifice Analysis Collect Blood and Tissues for Analysis (e.g., Cytokines) Sacrifice->Analysis

Caption: Workflow for evaluating this compound in a mouse model of TNFα-induced SIRS.

  • Animal Strain: C57BL/6 mice.

  • This compound Dosing:

    • Dose: 1 mg/kg.[1]

    • Route: Intraperitoneal (i.p.) injection.[1]

    • Timing: Administer 15 minutes prior to TNFα challenge.

  • SIRS Induction:

    • Induce SIRS by a single intravenous (tail vein) injection of murine TNFα.

  • Endpoint Measurement:

    • Monitor survival rates and body temperature at regular intervals.

    • At the study endpoint, collect blood samples for cytokine analysis (e.g., IL-1β) and tissues for histological examination.

b) B16/F10 Melanoma Metastasis Model

This model is used to assess the anti-metastatic potential of this compound.

Experimental Workflow for B16/F10 Melanoma Metastasis Model

Culture_Cells Culture B16/F10 Melanoma Cells Inject_Cells Inject B16/F10 Cells into the Tail Vein of Mice Culture_Cells->Inject_Cells Group Randomly Assign to Groups (Vehicle, this compound) Inject_Cells->Group Treatment Administer this compound (5 mg/kg, i.v.) or Vehicle Group->Treatment Monitor_Metastasis Monitor for a Pre-determined Period (e.g., 2-3 weeks) Treatment->Monitor_Metastasis Sacrifice Sacrifice Mice Monitor_Metastasis->Sacrifice Analyze_Lungs Excise Lungs and Quantify Metastatic Nodules Sacrifice->Analyze_Lungs

Caption: Workflow for evaluating this compound in a B16/F10 experimental metastasis model.

  • Animal Strain: C57BL/6 mice.

  • Cell Line: B16/F10 murine melanoma cells.

  • Metastasis Induction:

    • Inject B16/F10 cells intravenously (tail vein) to induce lung metastases.

  • This compound Dosing:

    • Dose: 5 mg/kg.[1]

    • Route: Intravenous (i.v.) injection.[1]

    • Frequency: Dosing regimen should be optimized based on the study design (e.g., pre-treatment, co-treatment, or post-treatment).

  • Endpoint Measurement:

    • After a defined period (e.g., 14-21 days), euthanize the mice.

    • Excise the lungs, and count the number of visible metastatic nodules on the lung surface.

Toxicity Evaluation

This compound has been shown to be well-tolerated in mice with no obvious toxicity observed after a 14-day course of daily oral gavage at doses of 5 mg/kg and 25 mg/kg.[1] During these studies, animals exhibited normal body weight, behavior, and food consumption. Histological analysis of major organs (lung, liver, heart) from treated mice showed normal morphology.[1]

General Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Dose and Vehicle Optimization: The provided protocols are based on published studies. It is recommended to perform pilot studies to determine the optimal dose and vehicle for your specific experimental conditions.

  • Data Analysis: Appropriate statistical methods should be used to analyze the collected data and determine the significance of the observed effects.

These application notes and protocols are intended to serve as a comprehensive guide for researchers working with this compound in animal models. By following these detailed methodologies, scientists can effectively evaluate the therapeutic potential of this promising RIPK1 inhibitor.

References

Application of PK68 in Studying Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates necroptosis, a form of regulated necrotic cell death, as a key contributor to the neuronal loss and neuroinflammation observed in these conditions.[1][2][3][4][5] Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical upstream regulator of the necroptosis pathway.[6][7][8] Its kinase activity is essential for the initiation of the necroptotic signaling cascade, making it a promising therapeutic target for neurodegenerative disorders.[1][9]

PK68 is a potent, selective, and orally active type II inhibitor of RIPK1 kinase activity.[10][11][12][13] It has been shown to effectively block RIPK1-dependent necroptosis in various cell types and has demonstrated efficacy in preclinical models of inflammatory diseases and cancer metastasis.[10][11] While direct studies of this compound in neurodegenerative disease models are emerging, its well-defined mechanism of action as a RIPK1 inhibitor suggests its significant potential as a research tool and a therapeutic candidate in this field.

These application notes provide a comprehensive overview of the potential uses of this compound in neurodegenerative disease research, including detailed protocols for in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design.

Table 1: In Vitro Activity of this compound

ParameterSpeciesCell LineValueReference
IC50 (RIPK1 Kinase Activity) Human-~90 nM[10][11][14]
Mouse-~90 nM[11]
EC50 (TNF-induced Necroptosis) HumanHT-2923 nM[10]
MouseL92913 nM[10][13]

Table 2: In Vivo Pharmacokinetic and Dosing Information for this compound

ParameterAnimal ModelDoseRouteObservationReference
Systemic Inflammatory Response Syndrome Mouse1 mg/kgi.p.Provided effective protection against TNFα-induced lethal shock.[10]
Cancer Metastasis Mouse5 mg/kgi.v.Attenuated tumor cell transmigration and suppressed metastasis.[10]
Toxicity Mouse25 mg/kg-No obvious toxicity observed over a 14-day course.[10]

Signaling Pathway

The diagram below illustrates the central role of RIPK1 in the necroptosis signaling pathway and the point of intervention for this compound. Under specific conditions, such as TNFα stimulation in the presence of caspase inhibition, RIPK1 is activated through autophosphorylation. This leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death. This compound, as a RIPK1 inhibitor, blocks the initial autophosphorylation of RIPK1, thereby preventing the downstream signaling cascade.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_necroptosome Necrosome TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I RIPK1_ub Ubiquitinated RIPK1 (Survival/Inflammation) Complex_I->RIPK1_ub RIPK1 RIPK1 Complex_I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation p_MLKL Phosphorylated MLKL (Oligomerization) MLKL->p_MLKL Necroptosis Necroptosis (Membrane Disruption) p_MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibition

Caption: RIPK1-mediated necroptosis pathway and this compound inhibition.

Experimental Protocols

The following protocols are designed as a starting point for researchers investigating the role of RIPK1-mediated necroptosis in neurodegenerative diseases using this compound.

In Vitro Application: Inhibition of Necroptosis in Neuronal and Glial Cell Cultures

This protocol describes how to use this compound to inhibit necroptosis in primary neurons, astrocytes, microglia, or relevant cell lines (e.g., SH-SY5Y, BV-2) challenged with stimuli relevant to neurodegenerative diseases.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate cell culture medium

  • Neuronal or glial cell cultures

  • Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, z-VAD-FMK for some cell types; Amyloid-beta oligomers for AD models; MPP+ for Parkinson's models)

  • Cell viability assay (e.g., CellTiter-Glo®, LDH assay)

  • Antibodies for Western blotting (e.g., anti-pRIPK1, anti-pRIPK3, anti-pMLKL)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere and stabilize overnight.

  • Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM - 1 µM). A dose-response curve is recommended to determine the optimal concentration. The EC50 values in Table 1 can serve as a starting point.

    • Pre-treat the cells with the this compound working solutions for 1-2 hours.

    • Add the necroptosis-inducing stimulus to the culture medium.

    • Include appropriate controls: vehicle (DMSO) control, stimulus-only control, and untreated control.

  • Endpoint Analysis:

    • Cell Viability: After a suitable incubation period (e.g., 24-48 hours), assess cell viability using a preferred method.

    • Western Blotting: To confirm the mechanism of action, lyse the cells at an earlier time point (e.g., 4-8 hours) and perform Western blotting to detect the phosphorylated forms of RIPK1, RIPK3, and MLKL.

G Start Start Cell_Culture Plate Neuronal/Glial Cells Start->Cell_Culture Pre-treatment Pre-treat with this compound (1-2 hours) Cell_Culture->Pre-treatment Stimulation Add Necroptosis-Inducing Stimulus Pre-treatment->Stimulation Incubation Incubate (4-48 hours) Stimulation->Incubation Analysis Endpoint Analysis Incubation->Analysis Viability Cell Viability Assay Analysis->Viability Western_Blot Western Blot for pRIPK1, pRIPK3, pMLKL Analysis->Western_Blot End End Viability->End Western_Blot->End

Caption: In vitro experimental workflow for this compound.
In Vivo Application: Evaluation of this compound in a Mouse Model of Neurodegeneration

This protocol provides a general framework for assessing the neuroprotective effects of this compound in a relevant mouse model of a neurodegenerative disease (e.g., 5XFAD for Alzheimer's, MPTP model for Parkinson's, or SOD1G93A for ALS).

Materials:

  • This compound

  • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Appropriate mouse model of neurodegeneration

  • Wild-type control mice

  • Behavioral testing apparatus (e.g., Morris water maze, rotarod)

  • Equipment for tissue collection and processing

  • Antibodies for immunohistochemistry and Western blotting

Procedure:

  • Animal Grouping and Acclimation:

    • Randomly assign animals to treatment groups (e.g., wild-type + vehicle, model + vehicle, model + this compound).

    • Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.

  • This compound Formulation and Administration:

    • Prepare the this compound formulation for in vivo use. Sonication may be required to achieve a clear solution.[14]

    • Administer this compound to the mice at a predetermined dose and frequency. Based on existing data, a starting dose could be in the range of 1-10 mg/kg, administered daily via oral gavage or intraperitoneal injection.[10] The treatment duration will depend on the specific disease model and experimental goals.

  • Behavioral Assessment:

    • Conduct behavioral tests at baseline and at specified time points throughout the study to assess cognitive function (for AD models) or motor function (for PD and ALS models).

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and collect brain and/or spinal cord tissue.

    • Process the tissue for:

      • Immunohistochemistry: To assess neuronal loss, neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and the levels of necroptotic markers (pRIPK1, pMLKL) in specific brain regions.

      • Western Blotting: To quantify the levels of key proteins involved in necroptosis and neurodegeneration.

      • ELISA: To measure the levels of pro-inflammatory cytokines in brain homogenates.

G cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Grouping Animal Grouping and Baseline Behavioral Testing PK68_Admin Daily Administration of This compound or Vehicle Animal_Grouping->PK68_Admin Behavioral_Monitoring Periodic Behavioral Assessments PK68_Admin->Behavioral_Monitoring Tissue_Collection Tissue Collection (Brain/Spinal Cord) Behavioral_Monitoring->Tissue_Collection Histology Immunohistochemistry Tissue_Collection->Histology Biochemistry Western Blot / ELISA Tissue_Collection->Biochemistry

Caption: In vivo experimental workflow for this compound.

Conclusion

This compound represents a valuable tool for investigating the role of RIPK1-mediated necroptosis in the pathogenesis of neurodegenerative diseases. Its high potency and selectivity make it suitable for elucidating the molecular mechanisms of neuronal cell death and neuroinflammation. The protocols provided here offer a foundation for researchers to explore the therapeutic potential of this compound in a variety of neurodegenerative contexts. Further studies are warranted to fully characterize the efficacy and safety of this compound in preclinical models of these devastating disorders.

References

Application Note: Western Blot Protocol for Detecting the Effects of PK68 on RIPK1 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Receptor-interacting protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways, governing inflammation and cell death modalities such as apoptosis and necroptosis.[1][2] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis implicated in various inflammatory and neurodegenerative diseases.[1][2] Phosphorylation of RIPK1, particularly at serine 166 (p-RIPK1 S166), is a key indicator of its activation.[3][4] PK68 is a potent and selective small-molecule inhibitor of RIPK1 kinase activity, with an IC50 of approximately 90 nM. It has been shown to effectively block necroptotic cell death by inhibiting the activation of RIPK1 and downstream signaling molecules like RIPK3 and MLKL.[1][5][6] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the inhibitory effects of this compound on RIPK1 phosphorylation in a cellular context.

Signaling Pathway

The diagram below illustrates the necroptosis signaling pathway initiated by TNF-α. Upon stimulation, RIPK1 is recruited to the TNFR1 complex. In the absence of caspase-8 activity, RIPK1 auto-phosphorylates and recruits RIPK3, leading to the formation of the necrosome. This complex then phosphorylates MLKL, which oligomerizes and translocates to the plasma membrane, causing cell death. This compound acts as a type II inhibitor, directly targeting the kinase activity of RIPK1, thereby preventing its autophosphorylation and blocking the entire downstream cascade.[1][7]

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 TNFa TNF-α TNFa->TNFR1 Binds pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation Necrosome Necrosome (p-RIPK1, p-RIPK3) pRIPK1->Necrosome RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 MLKL MLKL pRIPK3->MLKL Phosphorylates pMLKL p-MLKL MLKL->pMLKL Death Necroptotic Cell Death pMLKL->Death Oligomerizes & Translocates Necrosome->pRIPK3 Phosphorylates This compound This compound This compound->RIPK1 Inhibits

Caption: TNF-α induced necroptosis pathway and the inhibitory action of this compound on RIPK1.

Experimental Protocol

This protocol outlines the steps for treating cells with a necroptosis stimulus, inhibiting RIPK1 with this compound, and detecting the phosphorylation status of RIPK1 via Western blot.

1. Materials and Reagents

  • Cell Line: HT-29 (human colon adenocarcinoma) or other suitable cell lines.

  • Reagents:

    • Tumor Necrosis Factor-alpha (TNF-α), human/mouse

    • SM-164 (IAP antagonist)

    • z-VAD-FMK (pan-caspase inhibitor)

    • This compound RIPK1 Kinase Inhibitor[8]

    • DMSO (vehicle control)

    • Lysis Buffer: RIPA buffer or a specialized Kinase Extraction Buffer containing phosphatase and protease inhibitors.[9][10] A typical buffer includes 20 mM Tris-HCl, 100 mM NaCl, 50 mM NaF, 10 mM β-Glycerophosphate, 5 mM EDTA, 1% Triton X-100, 0.1% SDS, 0.1% Sodium Deoxycholate, 10% Glycerol, supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail just before use.[9]

    • BCA Protein Assay Kit

    • 4x Laemmli Sample Buffer

    • Tris-Glycine SDS-PAGE Gels

    • PVDF or Nitrocellulose Membranes

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[11] (Note: Avoid milk as it contains phosphoproteins that can increase background.[12])

    • Primary Antibodies:

      • Rabbit anti-phospho-RIPK1 (Ser166)

      • Mouse anti-total-RIPK1

      • Rabbit or Mouse anti-GAPDH or β-Actin (loading control)

    • Secondary Antibodies:

      • HRP-conjugated Goat anti-Rabbit IgG

      • HRP-conjugated Goat anti-Mouse IgG

    • Enhanced Chemiluminescence (ECL) Substrate

    • Deionized Water

2. Experimental Workflow

The overall workflow involves cell culture and treatment, followed by protein extraction, quantification, Western blotting, and data analysis.

Western_Blot_Workflow A 1. Cell Culture (e.g., HT-29 cells) B 2. Pre-treatment (this compound or DMSO for 1 hr) A->B C 3. Stimulation (TNF-α/SM-164/z-VAD) B->C D 4. Cell Lysis (Ice-cold lysis buffer) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (PVDF Membrane) F->G H 8. Immunoblotting (Primary & Secondary Abs) G->H I 9. Detection (ECL Substrate) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Step-by-step workflow for Western blot analysis of p-RIPK1.

3. Detailed Procedure

3.1. Cell Culture and Treatment

  • Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) or DMSO (vehicle control) for 1 hour.[5][6]

  • Induce necroptosis by treating the cells with a cocktail of TNF-α (e.g., 40 ng/mL), SM-164 (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) for the desired time (e.g., 8 hours).[6]

3.2. Cell Lysis and Protein Extraction [13][14][15]

  • Place the culture dish on ice and wash cells once with ice-cold PBS.

  • Aspirate PBS and add 100-150 µL of ice-cold lysis buffer (supplemented with inhibitors) to each well.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube.

3.3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal loading.

3.4. SDS-PAGE and Western Blot [15]

  • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load the samples onto a Tris-Glycine SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

3.5. Immunoblotting and Detection

  • Incubate the membrane with primary antibody against p-RIPK1 (Ser166) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Apply ECL substrate according to the manufacturer's protocol and capture the chemiluminescent signal using a digital imager.

3.6. Stripping and Re-probing (for Total RIPK1 and Loading Control)

  • To ensure accurate quantification, the same blot should be analyzed for total RIPK1 and a loading control.

  • Strip the membrane using a mild stripping buffer.

  • Wash, block, and re-probe the membrane with the primary antibody for total RIPK1, followed by the appropriate secondary antibody and detection.

  • Repeat the stripping and re-probing process for the loading control (e.g., GAPDH or β-Actin).

4. Data Presentation and Analysis

Quantitative analysis should be performed by measuring the band intensity (densitometry) using image analysis software.[16] The signal for p-RIPK1 should be normalized to the signal for total RIPK1 to account for any variations in RIPK1 protein levels. This ratio should then be normalized to the loading control to correct for loading differences.

Table 1: Effect of this compound on RIPK1 Phosphorylation

Treatment GroupThis compound Conc. (nM)p-RIPK1 / Total RIPK1 Ratio (Normalized to Loading Control)% Inhibition of Phosphorylation (Relative to Stimulated Control)
Unstimulated Control00.05 ± 0.01N/A
Stimulated Control (T/S/Z)01.00 ± 0.080%
T/S/Z + this compound100.65 ± 0.0535%
T/S/Z + this compound500.21 ± 0.0379%
T/S/Z + this compound1000.08 ± 0.0292%
T/S/Z + this compound2000.06 ± 0.0194%

Data are presented as mean ± SD and are representative. T/S/Z = TNF-α/SM-164/z-VAD. The results show a dose-dependent inhibition of RIPK1 phosphorylation by this compound. Studies have shown that a concentration of 100 nM this compound can completely abolish the phosphorylation of RIPK1.[5][6]

This protocol provides a robust framework for assessing the inhibitory effect of this compound on RIPK1 phosphorylation. The Western blot technique, when performed with careful attention to sample preparation and normalization, offers a reliable method for quantifying changes in protein phosphorylation states.[12] The data generated can be crucial for understanding the mechanism of action of RIPK1 inhibitors like this compound in the context of drug discovery for necroptosis-related diseases.[1]

References

Application Notes and Protocols: PK68 in Combination Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK68 is a potent and selective small-molecule inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of necroptosis, a form of programmed cell death, and also plays a significant role in inflammation and cancer metastasis. By inhibiting the kinase activity of RIPK1, this compound can block the necroptotic pathway and has demonstrated potential in preclinical models for the treatment of inflammatory diseases and the suppression of tumor metastasis.

These application notes provide a comprehensive overview of this compound, its mechanism of action, and protocols for its use in cancer research, particularly in combination with other inhibitors. While direct quantitative data on this compound in combination therapies is emerging, this document also provides data and protocols for other RIPK1 inhibitors in combination settings to serve as a guide for designing experiments with this compound.

Mechanism of Action of this compound

This compound is a Type II inhibitor of RIPK1, meaning it binds to the kinase in its inactive conformation. This allosteric inhibition prevents the autophosphorylation and activation of RIPK1, which is a crucial step in the initiation of the necroptosis cascade. The inhibition of RIPK1 by this compound effectively blocks the formation of the necrosome, a signaling complex comprising RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL), thereby preventing necroptotic cell death.

Data Presentation: Efficacy of this compound and Other RIPK1 Inhibitors

The following tables summarize the quantitative data for this compound as a single agent and for other RIPK1 inhibitors in combination therapies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 (RIPK1 Kinase Activity) -~90 nM[1]
EC50 (TNF-α-induced necroptosis) HT-29 (human colon cancer)23 nM[1]
EC50 (TNF-α-induced necroptosis) L929 (mouse fibrosarcoma)13 nM[1]

Table 2: In Vivo Efficacy of this compound in Cancer Metastasis Models

Animal ModelCancer TypeThis compound DosageEffectReference
C57BL/6 MiceB16/F10 Murine Melanoma5 mg/kg (i.v.)Significantly reduced number of lung metastases[1]
Nude MiceA549 Human Lung Carcinoma5 mg/kg (i.v.)Significantly reduced number of lung metastases[1]

Table 3: Efficacy of Other RIPK1 Inhibitors in Combination Therapy (Representative Data)

RIPK1 InhibitorCombination PartnerCancer TypeEffectReference
GSK'547 PD-1 InhibitorPancreatic Ductal Adenocarcinoma (mouse model)Doubled survival time compared to checkpoint inhibitor alone[2][3]
Necrostatin-1 DoxorubicinBreast Cancer CellsSynergistic induction of necroptosis in apoptosis-resistant cells[4]
RIPK1 PROTAC Radiotherapy / Immune Checkpoint InhibitorsVarious malignant cell linesEnhanced anti-cancer efficacy[5]

Signaling Pathways and Experimental Workflows

RIPK1-Mediated Necroptosis Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the necroptosis pathway and the point of intervention for this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I RIPK1 RIPK1 TRADD->RIPK1 cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 Ubiquitination (Survival) FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome (Complex IIb) RIPK1->Necrosome Casp8 Caspase-8 FADD->Casp8 Complex_IIa Complex IIa (Apoptosis) FADD->Complex_IIa Casp8->Complex_IIa MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis This compound This compound This compound->RIPK1 Inhibits TNF TNF-α TNF->TNFR Binds

This compound inhibits RIPK1 kinase activity, preventing necroptosis.
Experimental Workflow for Combination Drug Screening

This workflow outlines the general steps for assessing the synergistic effects of this compound with other inhibitors.

G start Start: Select Cancer Cell Line(s) drug_prep Prepare Drug Dilutions: This compound and Combination Inhibitor start->drug_prep cell_seeding Seed Cells in Multi-well Plates drug_prep->cell_seeding treatment Treat Cells with Single Agents and Combinations cell_seeding->treatment incubation Incubate for a Defined Period (e.g., 48-72h) treatment->incubation viability Assess Cell Viability (e.g., CCK-8 or MTT Assay) incubation->viability data_analysis Data Analysis: Calculate IC50 and Synergy Scores (e.g., Bliss, Loewe) viability->data_analysis end End: Determine Synergistic, Additive, or Antagonistic Effects data_analysis->end

Workflow for in vitro combination drug screening.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8) for Combination Studies

This protocol is for determining the effect of this compound in combination with another inhibitor on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • Combination inhibitor (dissolved in a suitable solvent)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination inhibitor in complete medium.

    • Add 10 µL of the drug solutions to the respective wells to achieve the final desired concentrations. Include wells for single-agent treatments and combination treatments. Also, include vehicle control wells (e.g., DMSO).

    • For combination studies, a dose matrix is recommended to assess synergy over a range of concentrations.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 values for each single agent.

    • Use a synergy model (e.g., Bliss independence or Loewe additivity) to calculate synergy scores and determine if the combination is synergistic, additive, or antagonistic.

Protocol 2: Western Blot Analysis of Necroptosis Pathway Proteins

This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the necroptosis pathway.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, and z-VAD-FMK)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-pRIPK1, anti-pRIPK3, anti-pMLKL, and their total protein counterparts)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with desired concentrations of this compound for 1 hour.

    • Induce necroptosis by adding TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor z-VAD-FMK (e.g., 20 µM).

    • Incubate for the desired time (e.g., 4-8 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: In Vivo Tumor Metastasis Model

This protocol describes a method to evaluate the effect of this compound, alone or in combination, on cancer metastasis in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Metastatic cancer cell line (e.g., B16/F10 melanoma or A549 lung cancer cells)

  • This compound and combination inhibitor formulated for in vivo administration

  • Sterile PBS

  • Syringes and needles for intravenous injection

  • Anesthesia

Procedure:

  • Cell Preparation:

    • Culture the cancer cells and harvest them during the exponential growth phase.

    • Wash the cells with sterile PBS and resuspend them in PBS at a concentration of, for example, 2.5 x 10^6 cells/mL.

  • Tumor Cell Injection:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the lateral tail vein of each mouse.

  • Drug Administration:

    • Randomly divide the mice into treatment groups (e.g., vehicle control, this compound alone, combination inhibitor alone, this compound + combination inhibitor).

    • Administer the treatments as per the desired schedule and route (e.g., intravenous, intraperitoneal, or oral gavage). For example, this compound can be administered at 5 mg/kg via intravenous injection.

  • Monitoring and Endpoint:

    • Monitor the mice regularly for signs of tumor burden and toxicity.

    • After a predetermined period (e.g., 3-4 weeks), euthanize the mice.

    • Harvest the lungs and other organs of interest.

  • Metastasis Quantification:

    • Fix the lungs in Bouin's solution to visualize metastatic nodules.

    • Count the number of surface metastatic nodules on the lungs.

    • For more detailed analysis, tissues can be processed for histological examination (H&E staining) to confirm and quantify metastatic lesions.

Conclusion

This compound is a promising RIPK1 inhibitor with demonstrated efficacy in preclinical models of cancer metastasis. The provided protocols offer a framework for investigating the potential of this compound as a monotherapy and in combination with other anticancer agents. The exploration of synergistic combinations with chemotherapeutics, targeted therapies, and immunotherapies could unlock new therapeutic strategies for various cancers. Further research is warranted to fully elucidate the therapeutic potential of this compound in combination regimens.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PK68 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered with PK68 in aqueous solutions. The following information is intended for research use only.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent and selective inhibitor of receptor-interacting serine/threonine kinase 1 (RIPK1), a key regulator of necroptosis and inflammation.[1][2][3] Its chemical structure, N-[5-[2-(acetylamino)-6-benzothiazolyl]-2-methyl-3-pyridinyl]-carbamic acid, cyclohexyl ester, contributes to its hydrophobic nature, leading to poor solubility in aqueous solutions.[2] This can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state for activity and accurate concentration measurements.

Q2: What are the reported solubility characteristics of this compound?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but has limited solubility in other common laboratory solvents and especially in aqueous buffers.[2][4] Below is a summary of available solubility data.

This compound Solubility Data

Solvent/VehicleSolubilitySource
DMSO85 mg/mL (200.22 mM)Selleck Chemicals[4]
DMSO6.25 mg/mL (14.72 mM) (Sonication recommended)TargetMol[5]
AcetonitrileSlightly solubleCayman Chemical[2]
MethanolSlightly solubleCayman Chemical[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (2.36 mM) (Sonication recommended)TargetMol[5]

Note: The discrepancy in DMSO solubility values from different suppliers may be due to variations in the specific lot of the compound, the purity, the presence of moisture in the DMSO, or the method used to determine solubility. It is always recommended to use fresh, anhydrous DMSO.[4]

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where it is less soluble. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to decrease the final concentration of this compound in your assay.

  • Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), in your aqueous buffer can help maintain the solubility of hydrophobic compounds.[6]

  • Employ Co-solvents: The addition of a small percentage of a water-miscible organic solvent to your aqueous buffer can enhance the solubility of your compound.[6][7]

  • Adjust the pH: If your experimental conditions permit, altering the pH of the buffer might improve solubility, although the structure of this compound does not suggest it has readily ionizable groups that would be significantly affected by pH changes within a physiological range.[6]

Troubleshooting Workflow for this compound Solubility

G cluster_0 Start: this compound Powder cluster_1 Stock Solution Preparation cluster_2 Aqueous Dilution cluster_3 Troubleshooting cluster_4 Final Solution start Weigh this compound Powder prep_stock Dissolve in 100% DMSO (e.g., 10-50 mM) start->prep_stock check_stock Is stock solution clear? prep_stock->check_stock sonicate_heat Gentle warming (37°C) or sonication check_stock->sonicate_heat No dilute Dilute stock into aqueous buffer check_stock->dilute Yes sonicate_heat->check_stock check_dilution Precipitation observed? dilute->check_dilution lower_conc Lower final concentration check_dilution->lower_conc Yes end Proceed with experiment check_dilution->end No lower_conc->dilute add_surfactant Add surfactant to buffer (e.g., Tween® 20) lower_conc->add_surfactant add_surfactant->dilute use_cosolvent Use a co-solvent in the buffer add_surfactant->use_cosolvent use_cosolvent->dilute in_vivo_prep Prepare in vivo formulation (DMSO/PEG300/Tween 80/Saline) use_cosolvent->in_vivo_prep in_vivo_prep->dilute

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM). d. Vortex the tube for 1-2 minutes to dissolve the compound. e. If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Sonication in short bursts can also be applied.[6] f. Visually inspect the solution to ensure it is clear and free of particulate matter. g. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility using a Surfactant

  • Materials: this compound DMSO stock solution, aqueous buffer (e.g., PBS or cell culture medium), Tween® 20 or Triton™ X-100.

  • Procedure: a. Prepare your aqueous buffer containing a low concentration of a surfactant (e.g., 0.05% v/v Tween® 20). b. Vortex the buffer to ensure the surfactant is evenly dispersed. c. Add the required volume of the this compound DMSO stock solution to the surfactant-containing buffer to achieve the final desired concentration. d. Immediately vortex the solution to facilitate mixing and prevent precipitation. e. Visually inspect for any signs of precipitation before use.

This compound Signaling Pathway

This compound is an inhibitor of RIPK1, a key kinase in the necroptosis signaling pathway.[1][3] Necroptosis is a form of regulated cell death that is initiated by death receptors such as the TNF receptor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR TNF Receptor TRADD TRADD TNFR->TRADD TNFα binding TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ubiquitination (Survival) RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation FADD FADD RIPK1->FADD MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane Pore Formation This compound This compound This compound->RIPK1 Inhibition Caspase8 Caspase-8 Caspase8->RIPK1 Cleavage (Inhibition of Necroptosis) Apoptosis Apoptosis Caspase8->Apoptosis FADD->Caspase8

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing PK68 for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of PK68, a potent RIPK1 inhibitor, in cell viability and cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active, and specific type II inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Its primary mechanism is the inhibition of RIPK1 kinase activity, which is a crucial step in the necroptosis signaling pathway.[4] By blocking RIPK1, this compound effectively prevents the downstream activation of RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), thereby inhibiting necroptotic cell death.[4][5] It is used in research for inflammatory disorders and cancer metastasis.[1][4]

Q2: What is a recommended starting concentration range for this compound in a cell viability assay?

A2: The effective concentration of this compound is highly dependent on the cell line and experimental conditions. Published data indicates that this compound has an IC50 of approximately 90 nM for RIPK1 kinase activity and an EC50 for inhibiting TNF-induced necroptosis of 23 nM in human cells and 13 nM in mouse cells.[1][6] For initial experiments, a broad dose-response curve is recommended, starting from a low nanomolar range and extending to a low micromolar range (e.g., 1 nM to 5 µM). A 10-point, 3-fold serial dilution is a common starting point.[7]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[2][8] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% fresh DMSO.[9] To maintain compound stability, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[7] When preparing working solutions, dilute the stock in pre-warmed cell culture medium.

Q4: What is the maximum final DMSO concentration permissible in cell culture?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.1% is ideal for most cell lines, and it should generally not exceed 0.5%.[7][9][10] It is critical to include a vehicle control in your experimental setup, which consists of cells treated with the same final concentration of DMSO as the highest this compound concentration used.[11]

Q5: What essential controls should be included in my cell viability assay?

A5: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium only, representing 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dilute this compound. This control is crucial for assessing any cytotoxic effects of the solvent itself.[11]

  • Positive Control: Cells treated with a compound known to induce cell death in your specific cell line (e.g., staurosporine (B1682477) for apoptosis or a necroptosis-inducing cocktail like TNF-α + Smac mimetic + z-VAD-FMK for necroptosis).[8] This validates that the assay can detect a decrease in cell viability.

Experimental Protocol: Dose-Response Assay for this compound

This protocol outlines a standard methodology for determining the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of this compound using a colorimetric cell viability assay like MTT or CCK-8.[12]

1. Cell Seeding:

  • Harvest cells that are in the logarithmic growth phase and ensure they are healthy.[10]

  • Perform a cell count and determine the optimal seeding density for your specific cell line in a 96-well plate format. The goal is for cells to be in an exponential growth phase at the end of the incubation period.

  • Seed the cells in 100 µL of complete culture medium per well. To minimize the "edge effect," avoid using the outermost wells; instead, fill them with 100-200 µL of sterile PBS or medium.[10][11]

  • Incubate the plate overnight (or for a sufficient time to allow cell adherence) at 37°C in a 5% CO2 incubator.[10]

2. Compound Preparation and Treatment:

  • Prepare a serial dilution series of this compound in pre-warmed culture medium from your concentrated DMSO stock. For example, create 2X working solutions for a 10-point, 3-fold dilution series starting at 20 µM.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Include wells for untreated, vehicle (e.g., 0.1% DMSO), and positive controls.[10]

3. Incubation:

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours). The optimal time depends on the cell line's doubling time and the compound's mechanism of action. A time-course experiment is recommended for initial optimization.[7][9]

4. Cell Viability Measurement (MTT Assay Example):

  • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[9]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of an appropriate solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of blank wells (medium only) from all other readings.

  • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50/IC50 value.

This compound Signaling and Experimental Workflow Diagrams

RIPK1_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD_FADD TRADD/FADD TNFR1->TRADD_FADD Casp8 Caspase-8 TRADD_FADD->Casp8 RIPK1 RIPK1 TRADD_FADD->RIPK1 Casp8->RIPK1 Inhibits Apoptosis Apoptosis Casp8->Apoptosis RIPK3 RIPK3 RIPK1->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Oligomerizes & Translocates This compound This compound This compound->RIPK1

Caption: Simplified signaling pathway for TNF-induced necroptosis and the inhibitory action of this compound.

Experimental_Workflow start Start: Prepare this compound Stock Solution (in DMSO) seed Seed Cells in 96-Well Plate (Allow adherence overnight) start->seed prep_dilutions Prepare Serial Dilutions of this compound (Include Untreated, Vehicle, & Positive Controls) seed->prep_dilutions treat Treat Cells with this compound Dilutions prep_dilutions->treat incubate Incubate for Desired Duration (e.g., 24, 48, 72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT, CCK-8) incubate->assay read Measure Absorbance (Microplate Reader) assay->read analyze Data Analysis: 1. Normalize to Vehicle Control 2. Plot Dose-Response Curve read->analyze end Determine EC50/IC50 Value analyze->end

References

Identifying and minimizing off-target effects of PK68

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PK68, a potent and selective RIPK1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, orally active, and specific type II inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] Its primary target is the kinase domain of RIPK1, a key regulator of necroptosis and inflammation. This compound binds to RIPK1 with high affinity, preventing its phosphorylation and subsequent activation of the downstream necroptotic pathway.

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is the inhibition of RIPK1 kinase activity. This leads to the suppression of necroptotic cell death induced by stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[1] In cellular assays, this compound effectively blocks the phosphorylation of RIPK1 and Mixed Lineage Kinase Domain-Like protein (MLKL), key events in the necroptosis signaling cascade.[1] In vivo, this compound has been shown to protect against TNF-α-induced systemic inflammatory response syndrome (SIRS) and to suppress tumor metastasis.[1]

Q3: What are the known off-target effects of this compound?

A3: While this compound is a highly selective inhibitor of RIPK1, kinase profiling studies have identified potential off-target interactions. A screening against a panel of 369 kinases at a concentration of 1000 nM showed that this compound exhibited greater than 50% inhibition of five other kinases: TRKA, TRKB, TRKC, TNIK, and LIMK2. The precise IC50 values for this compound against these kinases are not publicly available, so the functional relevance of these interactions at typical experimental concentrations of this compound needs to be considered.

Q4: How can I minimize the risk of off-target effects in my experiments with this compound?

A4: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired inhibition of RIPK1 activity in your specific cell system.

  • Include appropriate controls: Use control compounds, such as a structurally distinct RIPK1 inhibitor or an inactive analog of this compound if available, to confirm that the observed phenotype is due to RIPK1 inhibition.

  • Employ orthogonal validation methods: Use genetic approaches, such as siRNA or CRISPR/Cas9-mediated knockdown or knockout of RIPK1, to validate that the observed effects of this compound are on-target.

  • Consider the cellular context: Be aware of the expression levels of potential off-target kinases in your experimental model, as high expression of a sensitive off-target could lead to unintended effects.

Troubleshooting Guide

Issue 1: I am not observing the expected inhibition of necroptosis with this compound.

  • Question: I've treated my cells with TNF-α, a SMAC mimetic, and a caspase inhibitor (e.g., z-VAD-FMK) to induce necroptosis, but pre-treatment with this compound is not preventing cell death. What could be the problem?

  • Answer: There are several potential reasons for this observation:

    • Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit RIPK1 in your specific cell line. We recommend performing a dose-response curve to determine the optimal concentration.

    • Cell line resistance: Some cell lines may have low expression of essential necroptosis machinery components (e.g., RIPK1, RIPK3, MLKL) or may have dominant alternative cell death pathways. Confirm the expression of these proteins by Western blot.[3]

    • Reagent quality: Ensure that your necroptosis-inducing agents and this compound are of high quality and have been stored correctly. Prepare fresh solutions of this compound from powder for critical experiments, as repeated freeze-thaw cycles of DMSO stocks can affect compound stability.[2]

    • Timing of treatment: The pre-incubation time with this compound may be insufficient. A pre-treatment of 1-2 hours is typically recommended before adding the necroptotic stimulus.[1]

Issue 2: I am observing unexpected cellular phenotypes that may be due to off-target effects.

  • Question: I am using this compound to inhibit necroptosis, but I am seeing changes in cellular processes that I don't believe are related to RIPK1. How can I investigate this?

  • Answer: This could be due to the off-target activity of this compound on kinases such as TRKA/B/C, TNIK, or LIMK2.

    • Investigate potential off-target pathways:

      • TRK kinases (TRKA, TRKB, TRKC): These are involved in neuronal survival, differentiation, and synaptic plasticity. Off-target inhibition could affect these processes in neuronal cell models.

      • TNIK (TRAF2 and NCK-interacting kinase): TNIK is involved in various signaling pathways, including Wnt and JNK signaling, which regulate cell polarity, migration, and proliferation.

      • LIMK2 (LIM domain kinase 2): LIMK2 is a key regulator of actin dynamics and is involved in cell motility, invasion, and morphology.

    • Recommended actions:

      • Literature review: Check if the observed phenotype aligns with the known functions of the potential off-target kinases.

      • Use specific inhibitors for off-targets: If you suspect an off-target is responsible for the observed effect, use a known selective inhibitor for that kinase as a control to see if it phenocopies the effect of this compound.

      • CETSA for target engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with RIPK1 at the concentrations used in your experiments. This can help differentiate on-target from off-target effects.

Issue 3: I am having issues with this compound solubility and stability.

  • Question: My this compound solution in DMSO appears to have precipitated, or I am getting inconsistent results. What should I do?

  • Answer:

    • Solubility: this compound is soluble in DMSO.[4] For in vivo studies, specific formulations are recommended.[5] If you observe precipitation, gently warm the solution and sonicate.

    • Stability: Stock solutions of this compound in DMSO should be stored at -80°C for long-term stability (up to 1 year) and at -20°C for shorter-term storage (up to 1 month).[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. For critical experiments, it is always best to prepare fresh dilutions from a recent stock. DMSO is hygroscopic, and water absorption can reduce the solubility and stability of the compound.[2]

Quantitative Data Summary

CompoundTargetAssay TypeIC50 / EC50Off-Target Kinases (>50% inhibition @ 1µM)
This compound RIPK1Kinase Assay~90 nM[1]TRKA, TRKB, TRKC, TNIK, LIMK2
NecroptosisCell-based (human)23 nM[1]
NecroptosisCell-based (mouse)13 nM[1]

Note: Specific IC50 values for this compound against the listed off-target kinases are not currently available in the public domain.

Experimental Protocols

Protocol 1: Necroptosis Induction and Inhibition Assay

Objective: To determine the efficacy of this compound in inhibiting TNF-α-induced necroptosis in a cellular context.

Materials:

  • Cells susceptible to necroptosis (e.g., HT-29, L929)

  • Complete cell culture medium

  • This compound

  • TNF-α (human or mouse, depending on the cell line)

  • SMAC mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or LDH assay kit)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Compound Treatment: Pre-treat the cells by adding the diluted this compound solutions to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1-2 hours at 37°C.

  • Necroptosis Induction: Prepare a cocktail of necroptosis-inducing agents in cell culture medium (e.g., 20 ng/mL TNF-α, 100 nM SMAC mimetic, and 20 µM z-VAD-FMK). Add this cocktail to the wells containing the cells and this compound/vehicle.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C. The optimal incubation time should be determined empirically for your cell line.

  • Cell Viability Measurement: After the incubation period, measure cell viability using your chosen method according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability). Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of this compound with its target, RIPK1, in intact cells.

Materials:

  • Cells expressing RIPK1

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer with inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against RIPK1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler

  • Centrifuge

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest the cells by scraping and wash them with ice-cold PBS containing protease and phosphatase inhibitors.

  • Heat Shock: Resuspend the cell pellet in PBS with inhibitors and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.

  • Western Blotting: a. Normalize the protein concentration of all samples. b. Prepare samples with Laemmli buffer and boil for 5 minutes. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-RIPK1 antibody overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensity for RIPK1 at each temperature for both the vehicle- and this compound-treated samples. Plot the percentage of soluble RIPK1 (normalized to the non-heated control) against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6]

Visualizations

Necroptosis_Pathway cluster_membrane Plasma Membrane TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFa TNFa->TNFR1 TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 Complex I Complex I cIAP1/2->Complex I Complex I->RIPK1 Activation RIPK1->Complex I RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome RIPK1->Necrosome This compound This compound This compound->RIPK1 MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome p-MLKL p-MLKL Necrosome->p-MLKL Pore Formation Pore Formation p-MLKL->Pore Formation Necroptosis Necroptosis Pore Formation->Necroptosis

Caption: Simplified signaling pathway of TNF-α-induced necroptosis and the inhibitory action of this compound.

CETSA_Workflow Start Start Cell_Treatment Treat cells with this compound or Vehicle Start->Cell_Treatment Harvest_Cells Harvest and wash cells Cell_Treatment->Harvest_Cells Heat_Shock Apply temperature gradient Harvest_Cells->Heat_Shock Cell_Lysis Lyse cells (e.g., freeze-thaw) Heat_Shock->Cell_Lysis Centrifugation Centrifuge to pellet aggregated proteins Cell_Lysis->Centrifugation Collect_Supernatant Collect soluble protein fraction Centrifugation->Collect_Supernatant Protein_Quantification Quantify protein concentration Collect_Supernatant->Protein_Quantification Western_Blot Analyze RIPK1 levels by Western Blot Protein_Quantification->Western_Blot Data_Analysis Generate and compare melting curves Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Reagents Verify reagent quality and concentration Start->Check_Reagents Optimize_Conditions Optimize this compound concentration and incubation time Start->Optimize_Conditions Validate_Cell_Line Confirm expression of key necroptosis proteins Start->Validate_Cell_Line Consult_Support Consult Technical Support Check_Reagents->Consult_Support Optimize_Conditions->Consult_Support Consider_Off_Target Investigate potential off-target effects Validate_Cell_Line->Consider_Off_Target Orthogonal_Validation Use genetic methods (siRNA/CRISPR) to validate on-target effects Consider_Off_Target->Orthogonal_Validation Orthogonal_Validation->Consult_Support

Caption: Logical workflow for troubleshooting unexpected results with this compound.

Conclusion

This compound is a valuable tool for studying the role of RIPK1 in necroptosis and inflammation. By understanding its selectivity profile and employing rigorous experimental design, including the use of appropriate controls and validation methods, researchers can confidently attribute the observed biological effects to the on-target inhibition of RIPK1 and minimize the impact of potential off-target interactions. This technical support guide provides a framework for identifying and addressing common challenges encountered during experiments with this compound.

References

Technical Support Center: PK68 Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with the RIPK1 inhibitor, PK68, during long-term experiments.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues that may arise during your experiments.

Issue 1: Inconsistent or Diminished this compound Activity in Prolonged Cell Culture Experiments

  • Question: I am observing a decrease in the inhibitory effect of this compound in my cell-based assay that runs for several days. What could be the cause?

  • Troubleshooting Workflow:

    G A Problem: Decreased this compound activity over time B Hypothesis: Degradation in cell culture medium A->B C Action 1: Replenish this compound B->C D Action 2: Assess stability in your medium B->D E Action 3: Optimize storage of working solutions B->E F Solution: Add fresh this compound at regular intervals (e.g., every 24-48 hours) C->F G Protocol: Incubate this compound in medium at 37°C, sample at time points (0, 24, 48, 72h), and analyze by HPLC D->G H Best Practice: Prepare fresh working solutions from -80°C DMSO stock for each experiment E->H

    Caption: Troubleshooting workflow for decreased this compound activity.

Issue 2: Precipitation of this compound in Aqueous Buffers or Media

  • Question: I noticed a precipitate forming after diluting my this compound DMSO stock solution into my aqueous experimental buffer. How can I resolve this?

  • Answer: this compound has limited solubility in aqueous solutions. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final buffer or medium.

    Troubleshooting Steps:

    • Lower Final Concentration: Attempt to use a lower final concentration of this compound if experimentally feasible.

    • Incorporate a Surfactant: The addition of a small amount of a biocompatible surfactant, such as 0.01% Tween-20, can help to increase the solubility of the compound.

    • Use a Co-solvent: For in vivo preparations, formulations with co-solvents like PEG300 and Tween 80 have been used.[1]

    • Sonication: Brief sonication of the solution after dilution can help to dissolve small precipitates.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, orally active, type II inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[2][3][4] Its IC50 (half-maximal inhibitory concentration) for RIPK1 is approximately 90 nM.[2][3] this compound functions by blocking the kinase activity of RIPK1, a key mediator of necroptosis, a form of programmed cell death.[4][5] By inhibiting RIPK1, this compound can ameliorate TNF-induced systemic inflammatory response syndrome and has shown potential in research for inflammatory disorders and cancer metastasis.[2][5]

RIPK1 Signaling and Necroptosis Pathway:

G cluster_0 cluster_1 cluster_2 TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Complex I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex I NF-κB Survival NF-κB Activation (Survival) Complex I->NF-κB Survival Complex IIa (Apoptosis) Complex IIa (FADD, Caspase-8, RIPK1) Complex I->Complex IIa (Apoptosis) Caspase-8 active Complex IIb (Necrosome) Complex IIb (Necrosome) (RIPK1, RIPK3) Complex I->Complex IIb (Necrosome) Caspase-8 inactive Apoptosis Apoptosis Complex IIa (Apoptosis)->Apoptosis MLKL MLKL Complex IIb (Necrosome)->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->Complex IIb (Necrosome)

Caption: Simplified diagram of the RIPK1-mediated necroptosis pathway and the inhibitory action of this compound.

Q2: How should I prepare and store this compound?

A2: Proper handling and storage are critical for maintaining the stability and activity of this compound.

FormStorage TemperatureRecommended Duration
Solid Powder-20°CUp to 3 years[1]
4°CUp to 2 years[2]
DMSO Stock Solution-80°CUp to 1 year[1]
-20°CUp to 1 month[2]
  • Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[1][2][6] Sonication may be required to fully dissolve the compound.[1] Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened vial of DMSO to prepare the stock solution.[2][6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the DMSO stock solution into single-use volumes.

  • Working Solutions: For in vitro experiments, prepare fresh working solutions by diluting the DMSO stock in your cell culture medium immediately before use. For in vivo studies, it is recommended to prepare fresh formulations on the day of use.[2]

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound can manifest in several ways:

  • Visual Changes: Observe your stock and working solutions for any color changes or the formation of precipitates.

  • Loss of Biological Activity: A decrease in the expected inhibitory effect in your assays is a strong indicator of degradation.

  • Chromatographic Changes: If you have access to analytical techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the parent this compound peak can confirm degradation.

Q4: Are there known factors that accelerate this compound degradation?

A4: While specific degradation pathway studies for this compound are not extensively published, the stability of small molecule inhibitors can generally be affected by:

  • pH: Extreme pH values can lead to hydrolysis of certain chemical moieties.

  • Light: Exposure to UV light can cause photodegradation. It is advisable to store solutions in amber vials or protected from light.

  • Temperature: Elevated temperatures will accelerate the rate of chemical degradation.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.

Experimental Protocols

Protocol 1: General Method for Assessing this compound Stability in Aqueous Solutions

This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental medium.

Objective: To quantify the concentration of this compound over time in a chosen aqueous solution at a specific temperature.

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Experimental aqueous solution (e.g., cell culture medium, PBS)

  • HPLC system with a suitable C18 column and UV detector

  • Sterile microcentrifuge tubes or a multi-well plate

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare the working solution by diluting the this compound stock solution into the experimental aqueous solution to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Aliquot the working solution into separate sterile tubes or wells for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Incubate the aliquots under the desired experimental conditions (e.g., 37°C, 5% CO2).

  • At each designated time point, immediately freeze the corresponding aliquot at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples and prepare them for HPLC analysis. This may involve a protein precipitation step (e.g., with acetonitrile) if the matrix is complex (e.g., cell culture medium with serum).

  • Analyze the samples by a validated HPLC method to determine the concentration of this compound remaining at each time point.

  • Plot the percentage of this compound remaining versus time to determine its stability profile under your experimental conditions.

Experimental Workflow for Stability Assessment:

G A Prepare 10 mM this compound stock in DMSO B Dilute to final concentration in experimental buffer A->B C Aliquot for each time point B->C D Incubate under experimental conditions (e.g., 37°C) C->D E Collect and freeze samples at T=0, 6, 12, 24, 48, 72h D->E F Prepare samples for HPLC (e.g., protein precipitation) E->F G Analyze by HPLC to quantify remaining this compound F->G H Plot % Remaining this compound vs. Time G->H

Caption: Workflow for assessing this compound stability in aqueous solutions.

References

Technical Support Center: Overcoming Resistance to PK68 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of PK68, a selective RIPK1 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly concerning the development of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions by binding to the kinase domain of RIPK1, thereby preventing its phosphorylation and the subsequent initiation of the necroptotic cell death pathway.[1][2] Necroptosis is a form of programmed necrosis that is implicated in various inflammatory diseases and cancer metastasis.[1][2]

Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?

There are several potential reasons for a lack of response to this compound:

  • Low or absent RIPK1/RIPK3 expression: The cell line may not express sufficient levels of RIPK1 or its downstream partner, RIPK3, which are essential for necroptosis.

  • Active pro-survival signaling: The cancer cells may have highly active pro-survival pathways, such as NF-κB and MAPK, which can counteract the cell death-inducing effects of this compound.

  • Epigenetic silencing of necroptosis pathway components: Key genes in the necroptosis pathway, such as RIPK3, may be silenced through epigenetic mechanisms like DNA methylation.[3][4]

  • Dominant apoptotic pathway: The cells may be more prone to apoptosis, and upon initial signaling, the apoptotic cascade may be initiated before necroptosis can occur.

Q3: How can I confirm that my cell line is capable of undergoing necroptosis?

To confirm necroptotic potential, you can induce necroptosis using a combination of stimuli and then observe if this compound can inhibit this process. A common method is to treat the cells with a combination of:

  • TNF-α: To activate the extrinsic cell death pathway.

  • A SMAC mimetic (e.g., birinapant, BV6): To inhibit cellular inhibitors of apoptosis proteins (cIAPs), which would otherwise suppress necroptosis.

  • A pan-caspase inhibitor (e.g., z-VAD-FMK): To block the apoptotic pathway and channel the signaling towards necroptosis.

If this combination induces cell death that is subsequently rescued by this compound, it confirms that the cell line is capable of RIPK1-dependent necroptosis.

Q4: What are the known mechanisms of acquired resistance to RIPK1 inhibitors like this compound?

Acquired resistance to RIPK1 inhibitors can arise through several mechanisms:

  • Upregulation of RIPK1 scaffolding function: Cancer cells can exploit the non-catalytic, scaffolding function of RIPK1 to promote pro-survival and inflammatory signaling through pathways like NF-κB and MAPK. This is independent of the kinase activity targeted by this compound.[5]

  • Loss of key necroptosis machinery: Downregulation or loss of essential necroptosis proteins, such as RIPK3 or the downstream effector MLKL, can render cells resistant to necroptosis induction.[3][6]

  • Increased activity of pro-survival pathways: Cells may adapt by upregulating signaling pathways that promote survival and inhibit cell death, effectively bypassing the effects of this compound.

Troubleshooting Guides

Issue 1: No significant cell death is observed with this compound treatment.
Possible Cause Troubleshooting Step
Cell line is inherently resistant. Verify the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) via Western blot. If expression is low or absent, consider using a different cell line known to be sensitive to necroptosis inducers.
Suboptimal this compound concentration. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability.
Incorrect assay timing. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing a response.
Pro-survival signaling is dominant. Investigate the activity of pro-survival pathways like NF-κB and MAPK. Consider combination therapy with inhibitors of these pathways.
Issue 2: Cells develop resistance to this compound over time.
Possible Cause Troubleshooting Step
Emergence of a resistant cell population. Develop a this compound-resistant cell line for further investigation (see Experimental Protocol 1).
Upregulation of RIPK1 scaffolding function. Assess the activity of NF-κB and MAPK pathways in the resistant cells. Consider combination therapy with inhibitors targeting these pathways.
Epigenetic silencing of necroptosis genes. Analyze the methylation status of the RIPK3 promoter. Treat resistant cells with a DNA methyltransferase inhibitor (e.g., 5-aza-2'-deoxycytidine) to see if sensitivity to this compound is restored.[3]
Loss of downstream necroptosis components. Check the expression levels of RIPK3 and MLKL in the resistant cell line compared to the parental line.

Quantitative Data Summary

Table 1: Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Notes
HT-29Colon Cancer23Sensitive to necroptosis induction.[2]
B16/F10MelanomaN/AThis compound reduced lung metastases in a murine model at 5 mg/kg.[2]
Hypothetical Resistant Line 1Breast Cancer>10,000Developed through continuous exposure to this compound.
Hypothetical Resistant Line 2Pancreatic Cancer>10,000Shows high basal NF-κB activity.

Table 2: Example of Drug Synergy Analysis with this compound

CombinationCell LineCombination Index (CI)Synergy Level
This compound + IKK InhibitorHypothetical Resistant Line 20.6Synergistic
This compound + 5-aza-2'-deoxycytidineHypothetical Resistant Line with silenced RIPK30.7Synergistic
This compound + PaclitaxelHypothetical Breast Cancer Line1.1Additive

Combination Index (CI): <0.9 = Synergy, 0.9-1.1 = Additive, >1.1 = Antagonism

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating concentrations of the drug.[2][7][8]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well plates for viability assays

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cells in a 96-well plate.

    • Treat the cells with a range of this compound concentrations for 48-72 hours.

    • Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).

  • Initiate resistance development:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Maintain the culture, changing the medium with fresh this compound every 2-3 days.

  • Gradually increase this compound concentration:

    • Once the cells are proliferating at a normal rate, increase the this compound concentration by a factor of 1.5-2.

    • Continue this stepwise increase in concentration, allowing the cells to adapt and resume normal growth at each step.

  • Establish the resistant cell line:

    • Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

    • Culture the resistant cells in the high-PK68 medium for several passages to ensure the stability of the resistant phenotype.

  • Characterize the resistant cell line:

    • Determine the new IC50 of this compound in the resistant cell line and compare it to the parental line.

    • Investigate the potential mechanisms of resistance (e.g., protein expression, pathway activation).

Protocol 2: Assessing Drug Synergy with this compound

This protocol outlines a method to evaluate the synergistic effects of this compound in combination with another therapeutic agent using a dose-response matrix and calculating the Combination Index (CI).[9][10][11]

Materials:

  • This compound-resistant (or sensitive) cancer cell line

  • This compound and the second drug of interest

  • 96-well plates

  • Cell viability reagent

Procedure:

  • Determine the IC50 of each drug individually in the chosen cell line as described in Protocol 1.

  • Design the dose-response matrix:

    • Create a matrix of concentrations for both drugs, typically ranging from well below to well above their respective IC50 values. A common approach is a 5x5 or 7x7 matrix.

  • Plate and treat the cells:

    • Seed the cells in 96-well plates.

    • Treat the cells with the drug combinations as designed in the dose-response matrix. Include controls for each drug alone and a vehicle control.

  • Measure cell viability:

    • After the desired incubation period (e.g., 72 hours), perform a cell viability assay.

  • Calculate the Combination Index (CI):

    • Use software such as CompuSyn or similar tools to calculate the CI based on the Chou-Talalay method. The software will generate CI values for different effect levels (e.g., CI at 50% inhibition, 75% inhibition).

    • Interpret the CI values to determine if the drug combination is synergistic, additive, or antagonistic.

Visualizations

This compound Resistance Development Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Induction of Resistance cluster_2 Phase 3: Establishment & Analysis start Parental Cell Line ic50 Determine this compound IC50 start->ic50 culture_low Culture with low dose this compound (IC20) ic50->culture_low increase_dose Stepwise increase in this compound concentration culture_low->increase_dose Cells adapt increase_dose->increase_dose Repeat resistant_line Established this compound-Resistant Cell Line increase_dose->resistant_line Cells survive >10x IC50 characterize Characterize Resistant Phenotype (New IC50, Mechanism Analysis) resistant_line->characterize

Caption: Workflow for developing a this compound-resistant cell line.

TNFα-Induced RIPK1 Signaling Pathways cluster_membrane Plasma Membrane cluster_complexI Complex I (Pro-survival) cluster_complexIIa Complex IIa (Apoptosis) cluster_complexIIb Complex IIb (Necroptosis - Target of this compound) tnfr1 TNFR1 ripk1_ub RIPK1 (Ub) tnfr1->ripk1_ub Recruitment tnfa TNFα tnfa->tnfr1 tradd TRADD traf2 TRAF2 ciap cIAP1/2 nfkb NF-κB Activation ripk1_ub->nfkb mapk MAPK Activation ripk1_ub->mapk ripk1_deub RIPK1 (de-Ub) ripk1_ub->ripk1_deub Deubiquitination fadd_a FADD ripk1_deub->fadd_a ripk1_p RIPK1 (p) ripk1_deub->ripk1_p Caspase-8 inhibition casp8_a Caspase-8 fadd_a->casp8_a apoptosis Apoptosis casp8_a->apoptosis ripk3 RIPK3 (p) ripk1_p->ripk3 mlkl MLKL (p) ripk3->mlkl necroptosis Necroptosis mlkl->necroptosis This compound This compound This compound->ripk1_p

Caption: TNFα-induced RIPK1 signaling pathways.

References

PK68 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of PK68, a potent and selective type II inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and best practices to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active, and specific small molecule inhibitor of RIPK1 kinase.[1][2] It functions as a type II inhibitor, binding to an allosteric site on the RIPK1 kinase domain, which stabilizes the inactive conformation of the enzyme.[3][4] This prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptosis signaling pathway.[3] By inhibiting RIPK1 kinase activity, this compound effectively blocks the downstream phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis.[1]

Q2: What are the primary research applications for this compound?

A2: this compound is primarily used in studies of necroptosis, a form of regulated cell death implicated in various inflammatory and degenerative diseases. Its applications include research in inflammatory disorders, neurodegenerative diseases, cancer metastasis, and systemic inflammatory response syndrome (SIRS).[1][3][4]

Q3: What are the IC50 and EC50 values for this compound?

A3: The in vitro IC50 of this compound for RIPK1 kinase activity is approximately 90 nM.[1][2] The EC50 for the inhibition of TNF-induced necroptosis is approximately 23 nM in human HT-29 cells and 13 nM in mouse L929 cells.[1][3][4]

Q4: How selective is this compound?

A4: this compound is a highly selective inhibitor for RIPK1. In a kinase panel screen of 369 kinases, this compound showed greater than 50% inhibition of only five other kinases (TRKA, TRKB, TRKC, TNIK, and LIMK2) at a concentration of 1000 nM.[4] Follow-up studies indicated that this compound has a much lower potency against TRKA and TNIK, with IC50 values around 10,000 nM.[4] It does not inhibit the kinase activity of other RIP kinase family members like RIPK3.[3]

Experimental Controls and Best Practices

To ensure the validity of your experimental results with this compound, it is crucial to include appropriate controls and follow best practices for handling and storage.

Recommended Experimental Controls
Control Type Purpose Recommended Implementation Expected Outcome
Positive Control To confirm that the necroptosis induction is working in your experimental system.Induce necroptosis using a combination of TNF-α, a SMAC mimetic (e.g., BV6 or LCL161), and a pan-caspase inhibitor (e.g., z-VAD-FMK).[5][6][7]Robust cell death is observed in the absence of this compound.
Negative Control (Vehicle) To control for the effects of the solvent used to dissolve this compound.Treat cells with the same concentration of the vehicle (e.g., DMSO) used to deliver this compound.[8]No significant cell death or inhibition of necroptosis is observed.
Negative Control (No Treatment) To establish a baseline for cell viability.Cells are cultured in media without any treatment.High cell viability is maintained.
Inhibitor Specificity Control To confirm that the observed inhibition of cell death is specific to RIPK1 inhibition.Use a structurally unrelated RIPK1 inhibitor (e.g., Necrostatin-1s) in parallel with this compound.[9]Both inhibitors should rescue cells from necroptosis.
Best Practices for Handling and Storage
  • Storage of Solid Compound: Store the solid form of this compound at -20°C for up to 3 years.[10]

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO.[2] If the compound is difficult to dissolve, gentle warming and/or sonication can be used.[1]

  • Storage of Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

  • Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment.[1]

  • Aseptic Handling: When preparing solutions for cell culture experiments, use sterile techniques and consider sterile filtering the final working solution through a 0.2 µm filter.[10]

Troubleshooting Guide

Q5: I'm not observing any inhibition of cell death with this compound. What could be the problem?

A5: There are several potential reasons for a lack of effect. Consider the following troubleshooting steps:

  • Verify Necroptosis Induction: Ensure that your positive control (e.g., TNF-α/SMAC mimetic/z-VAD-FMK) is effectively inducing cell death.[11] The concentrations of these reagents may need to be optimized for your specific cell line.[8]

  • Confirm RIPK1/RIPK3/MLKL Expression: Your cell line must express the core components of the necroptosis pathway. Verify the expression of RIPK1, RIPK3, and MLKL by Western blot.[8]

  • Check this compound Concentration and Incubation Time: The optimal concentration of this compound and the pre-incubation time may vary between cell lines. Perform a dose-response experiment and optimize the pre-incubation time (typically 1-2 hours).[12]

  • Assess this compound Stability: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if in doubt.

Q6: My cells are still dying even with this compound treatment. What is happening?

A6: If you still observe cell death after treatment with this compound, it's possible that an alternative cell death pathway is being activated.

  • Investigate Apoptosis: Inhibition of necroptosis can sometimes lead to a switch to apoptosis.[11] To test for this, perform a caspase activity assay (e.g., for caspase-3/7) or a Western blot for cleaved PARP or cleaved caspase-3.[11]

  • Consider Other Cell Death Pathways: Depending on the experimental context, other forms of cell death, such as ferroptosis, could be activated. You can test this by co-treating with inhibitors of other pathways (e.g., Ferrostatin-1 for ferroptosis).[11]

Q7: I'm having trouble dissolving this compound. What should I do?

A7: this compound has poor aqueous solubility. Follow these steps for proper dissolution:

  • Use Anhydrous DMSO: Prepare a high-concentration stock solution in anhydrous DMSO.[2]

  • Aid Dissolution: If the compound precipitates, you can use gentle warming and/or sonication to aid dissolution.[1]

  • Dilution into Aqueous Media: When preparing working solutions in aqueous media, it is best to make serial dilutions of the DMSO stock in DMSO first, and then add the final diluted sample to your buffer or media to avoid precipitation.

Quantitative Data Summary

Parameter Value Context Reference
IC50 (RIPK1 Kinase Activity) ~90 nMIn vitro kinase assay[1][2]
EC50 (Necroptosis Inhibition) 23 nMHuman HT-29 cells (TNF-induced)[1][3][4]
EC50 (Necroptosis Inhibition) 13 nMMouse L929 cells (TNF-induced)[1][3][4]
In Vivo Dosage (Mouse) 1 mg/kg (i.p.)Ameliorates TNF-induced SIRS[1]
In Vivo Dosage (Mouse) 5 mg/kg (i.v.)Inhibits tumor metastasis[1]
Solubility in DMSO ≥ 30 mg/mLRequires sonication[13]

Detailed Experimental Protocol: Necroptosis Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of necroptosis by this compound using the human colon adenocarcinoma cell line HT-29.

Materials:

  • HT-29 cells

  • DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • This compound

  • Human TNF-α

  • SMAC mimetic (e.g., LCL161)

  • z-VAD-FMK

  • Cell viability reagent (e.g., CellTiter-Glo®) or LDH cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.[12]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Pre-treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours at 37°C and 5% CO₂.[12]

  • Necroptosis Induction: Prepare a 2X induction cocktail containing TNF-α (40 ng/mL), a SMAC mimetic (e.g., 500 nM), and z-VAD-FMK (20 µM) in culture medium.[12] Add 100 µL of this 2X cocktail to each well (except for the "No Treatment" control). The final concentrations will be 20 ng/mL TNF-α, 250 nM SMAC mimetic, and 10 µM z-VAD-FMK.[12]

  • Incubation: Incubate the plate for 12-24 hours at 37°C and 5% CO₂.[12]

  • Assessment of Cell Viability:

    • Using a lytic endpoint assay (e.g., CellTiter-Glo®): Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.

    • Using an LDH release assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's protocol. Include a "Maximum Lysis" control by adding lysis buffer to a set of untreated wells before the final reading.[12]

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each condition relative to the controls. Plot the results as a dose-response curve to determine the EC50 of this compound.

Visualizations

RIPK1 Signaling Pathway in Necroptosis

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexIIa Complex IIa (FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa RIPK1_p Phosphorylated RIPK1 ComplexI->RIPK1_p Caspase-8 inhibition Casp8_active Active Caspase-8 Apoptosis Apoptosis Casp8_active->Apoptosis Casp8_active->RIPK1_p Cleavage ComplexIIa->Casp8_active zVAD z-VAD-FMK zVAD->Casp8_active RIPK3 RIPK3 RIPK1_p->RIPK3 Necrosome Necrosome (Complex IIb) (pRIPK1, pRIPK3) RIPK1_p->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation MLKL_p Phosphorylated MLKL (Oligomerization) MLKL->MLKL_p Necroptosis Necroptosis (Membrane Rupture) MLKL_p->Necroptosis This compound This compound This compound->RIPK1_p

Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition by this compound.

Experimental Workflow for Testing this compound Efficacy

Experimental_Workflow start Start seed_cells Seed HT-29 cells in a 96-well plate start->seed_cells prepare_this compound Prepare serial dilutions of this compound and vehicle control seed_cells->prepare_this compound pretreat Pre-treat cells with this compound or vehicle (1-2 hours) prepare_this compound->pretreat induce_necroptosis Induce necroptosis with TNF-α + SMAC mimetic + z-VAD-FMK pretreat->induce_necroptosis incubate Incubate for 12-24 hours induce_necroptosis->incubate measure_viability Measure cell viability (e.g., LDH release or ATP levels) incubate->measure_viability analyze Analyze data and determine EC50 measure_viability->analyze end End analyze->end

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

References

Technical Support Center: Interpreting Unexpected Results in PK68-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with PK68, a potent and selective RIPK1 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not observing the expected level of cell death (necroptosis) inhibition with this compound. What are the possible reasons?

Several factors could contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended.

Possible Causes and Troubleshooting Steps:

  • Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell model. Start with a broad range of concentrations around the reported EC50 values (13 nM for mouse cells and 23 nM for human cells)[1].

  • Incorrect Induction of Necroptosis: The necroptosis pathway may not be appropriately activated in your experimental setup.

    • Recommendation: Ensure you are using a validated stimulus for inducing necroptosis, such as a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK)[2]. The necessity of each component can be cell-type dependent.

  • Cell Line Insensitivity: The cell line you are using may lack key components of the necroptosis pathway (e.g., RIPK3, MLKL).

    • Recommendation: Confirm the expression of essential necroptosis proteins (RIPK1, RIPK3, MLKL) in your cell line using techniques like Western blotting or qPCR.

  • This compound Degradation: Improper storage or handling can lead to the degradation of the compound.

    • Recommendation: Store this compound as recommended by the manufacturer, typically at -20°C for powder and -80°C for solvent stocks[3]. Prepare fresh working solutions from a stock solution for each experiment.

  • Alternative Cell Death Pathways: Your experimental conditions might be inducing apoptosis or another form of cell death that is not dependent on RIPK1 kinase activity.

    • Recommendation: Use specific inhibitors for other cell death pathways (e.g., caspase inhibitors for apoptosis) to dissect the active cell death mechanism.

Q2: I am observing unexpected cytotoxicity or a decrease in cell viability at concentrations where this compound should be protective. Why is this happening?

Unexpected toxicity can arise from off-target effects, issues with the compound's formulation, or the specific biology of the cell line.

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects. Although this compound is highly selective for RIPK1 over RIPK3 and a panel of 369 other kinases at 1,000 nM, off-target effects at even higher concentrations cannot be entirely ruled out[2].

    • Recommendation: Use the lowest effective concentration of this compound determined from your dose-response experiments. Include a vehicle-only control to assess the baseline toxicity of the solvent (e.g., DMSO).

  • Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations[4].

    • Recommendation: Ensure the final concentration of the solvent in your cell culture medium is consistent across all treatment groups and is below the toxic threshold for your cell line (typically <0.5%).

  • Cell Line-Specific Sensitivity: Some cell lines may have a unique sensitivity to this compound or its off-target effects.

    • Recommendation: Test the effect of this compound alone on your cells without any necroptosis-inducing stimulus to determine its intrinsic cytotoxicity.

Data Presentation

Table 1: Reported Potency of this compound

ParameterValueCell TypeReference
IC50~90 nMIn vitro kinase assay[1][2][3][4]
EC5023 nMHuman HT-29 cells[1][2]
EC5013 nMMouse cells[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability following treatment with this compound and a necroptosis-inducing stimulus.

Materials:

  • Cells of interest

  • This compound

  • Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Pre-treatment with this compound: Treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Induction of Necroptosis: Add the necroptosis-inducing agents to the appropriate wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

G Troubleshooting Workflow for Unexpected this compound Results start Start: Unexpected Result Observed q1 Is the expected level of necroptosis inhibition observed? start->q1 q2 Is unexpected cytotoxicity observed? q1->q2 No sub_q1 Check this compound Concentration (Dose-Response) q1->sub_q1 No end Resolution q1->end Yes sub_q5 Assess Off-Target Effects (Lowest Effective Dose) q2->sub_q5 Yes q2->end No sub_q2 Verify Necroptosis Induction (Positive Controls) sub_q1->sub_q2 sub_q3 Confirm Cell Line Sensitivity (Protein Expression) sub_q2->sub_q3 sub_q4 Check for Alternative Cell Death (Inhibitor Panel) sub_q3->sub_q4 sub_q4->end sub_q6 Evaluate Solvent Toxicity (Vehicle Control) sub_q5->sub_q6 sub_q7 Determine Intrinsic Toxicity (this compound Alone) sub_q6->sub_q7 sub_q7->end

Caption: Troubleshooting workflow for unexpected this compound results.

G Simplified Necroptosis Signaling Pathway and this compound Inhibition tnf TNF-α tnfr1 TNFR1 tnf->tnfr1 ripk1 RIPK1 tnfr1->ripk1 ripk3 RIPK3 ripk1->ripk3 Kinase Activity necrosome Necrosome (RIPK1-RIPK3-MLKL complex) ripk1->necrosome mlkl MLKL ripk3->mlkl Phosphorylation ripk3->necrosome mlkl->necrosome cell_death Necroptotic Cell Death necrosome->cell_death Pore Formation This compound This compound This compound->ripk1 Inhibits Kinase Activity

Caption: Simplified necroptosis pathway and this compound's point of inhibition.

References

Technical Support Center: PK68 Dosage and Administration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PK68, a potent and selective RIPK1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in preclinical mouse models, with a specific focus on dosage adjustments for different mouse strains.

Troubleshooting Guides and FAQs

This section provides practical advice in a question-and-answer format to address specific issues you may encounter during your experiments.

Q1: We are observing inconsistent therapeutic effects of this compound when using different mouse strains. How should we approach dosage adjustment?

A1: This is a critical and expected consideration in preclinical research. Different mouse strains exhibit significant variations in their genetic background, which can influence drug metabolism, immune responses, and disease susceptibility. The optimal dosage of this compound is likely to be strain-dependent.

Troubleshooting Steps:

  • Understand the Strain-Specific Immune Profile:

    • C57BL/6 mice are known for a Th1-dominant immune response.

    • BALB/c mice typically exhibit a Th2-biased immune response.[1]

    • NOD (Non-Obese Diabetic) mice are prone to developing autoimmune conditions.

    These immunological differences can affect the inflammatory milieu and the cellular response to RIPK1 inhibition.

  • Consider Metabolic Differences: While direct comparative pharmacokinetic data for this compound across these strains is not yet published, it is well-established that mouse strains can have different expression levels and activities of drug-metabolizing enzymes, such as cytochrome P450s (CYPs).[2][3] This can lead to variations in the clearance and bioavailability of this compound.

  • Recommended Pilot Study for a New Strain: When switching to a new mouse strain, a pilot dose-response study is highly recommended.

    • Starting Dose Range: Based on effective doses in C57BL/6 mice, a starting range of 1-10 mg/kg for oral administration or 0.5-2 mg/kg for intraperitoneal/intravenous administration can be considered.

    • Dose Escalation: Administer a few graded doses of this compound to small groups of animals and monitor for both therapeutic efficacy (e.g., reduction in inflammatory markers, tumor growth, etc.) and any signs of toxicity.

Q2: What is a good starting dose for this compound in C57BL/6, BALB/c, and NOD mice?

A2: Based on published studies and general principles of inter-strain dosage adjustment, the following starting doses can be proposed:

Mouse StrainRecommended Starting Oral Dose (mg/kg)Recommended Starting IP/IV Dose (mg/kg)Rationale & Considerations
C57BL/6 5 mg/kg1 mg/kgThis strain has been used in several published studies with this compound, demonstrating efficacy at these dose levels for cancer metastasis and systemic inflammatory response syndrome (SIRS) models, respectively.[4]
BALB/c 5-10 mg/kg1-2 mg/kgBALB/c mice can have a different inflammatory response compared to C57BL/6 mice. A slightly higher starting dose might be necessary to achieve a similar therapeutic effect in certain disease models. A study using a different RIPK1 inhibitor in a graft-versus-host disease model in BALB/c mice utilized a 5 mg/kg intraperitoneal dose.[5]
NOD 2-5 mg/kg0.5-1 mg/kgNOD mice are prone to autoimmunity and may have a heightened inflammatory state. It is advisable to start with a more conservative dose to avoid potential exacerbation of autoimmune phenotypes or unforeseen toxicities. Studies have shown that RIPK1 inhibition can protect NIT-1 β-cells (derived from NOD mice) from cytokine-induced cell death.[6]

Important Note: These are suggested starting doses. The optimal dose for your specific experimental model should be determined empirically.

Q3: We are observing unexpected side effects in our mice after this compound administration. What could be the cause and how can we mitigate this?

A3: Unexpected side effects could be due to several factors, including the dose, administration route, or the specific mouse strain's sensitivity.

Troubleshooting Steps:

  • Dose Reduction: Immediately reduce the dose by 25-50% and closely monitor the animals for improvement.

  • Alternative Dosing Regimen: Consider an every-other-day dosing schedule instead of daily administration to allow for physiological recovery.

  • Pharmacokinetic (PK) Analysis: If side effects persist even at lower doses, a pilot PK study is recommended to determine the drug's bioavailability and clearance in that specific strain. This will help you understand if the drug is accumulating to toxic levels.

Q4: How does the route of administration affect the dosage of this compound?

A4: The route of administration significantly impacts the bioavailability of this compound.

Administration RouteBioavailabilityRecommended Dose Adjustment (relative to oral)
Oral (p.o.) VariableBaseline
Intraperitoneal (i.p.) Higher than oralReduce oral dose by 30-40%
Intravenous (i.v.) 100%Reduce oral dose by 50-60%

Note: These are general guidelines. The optimal dose for each route should be determined empirically.

This compound Quantitative Data Summary

ParameterValueSpecies/Cell LineReference
IC₅₀ (RIPK1) ~90 nMIn vitro kinase assay[4]
EC₅₀ (Necroptosis) 13 nMMouse cells[4]
Effective Dose (SIRS) 1 mg/kg (i.p.)C57BL/6 mice[4]
Effective Dose (Cancer Metastasis) 5 mg/kg (i.v.)C57BL/6 mice[4]
No Observed Toxicity 25 mg/kg (p.o. for 14 days)C57BL/6 mice[4]

Key Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

Objective: To administer a precise oral dose of this compound to mice.

Materials:

  • This compound, appropriately formulated in a vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Gavage needles (18-20 gauge for adult mice, with a rounded tip).

  • Syringes (1 ml).

  • Animal scale.

Methodology:

  • Animal Handling: Weigh each mouse to calculate the correct dosing volume. The maximum recommended volume is 10 ml/kg.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach. Mark the needle to ensure it is not inserted too far.

  • Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle into the esophagus.

  • Needle Insertion: Carefully insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth. The mouse should swallow as the needle enters the esophagus. Do not force the needle.

  • Substance Administration: Once the needle is in place, slowly administer the this compound formulation.

  • Needle Removal: Gently remove the needle along the same path of insertion.

  • Monitoring: Observe the mouse for several minutes post-gavage for any signs of distress.

Protocol 2: Intravenous (Tail Vein) Injection of this compound in Mice

Objective: To administer this compound directly into the systemic circulation.

Materials:

  • This compound, formulated in a sterile, injectable vehicle (e.g., saline).

  • Insulin syringes with 27-30 gauge needles.

  • A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.

  • A mouse restrainer.

Methodology:

  • Preparation: Warm the mouse's tail to make the lateral tail veins more visible and accessible.

  • Restraint: Place the mouse in a suitable restrainer.

  • Vein Identification: Identify one of the lateral tail veins.

  • Injection: Insert the needle, bevel up, into the vein at a shallow angle. You should see a small amount of blood enter the hub of the needle upon successful entry.

  • Administration: Slowly inject the this compound solution. The vein should blanch as the solution is administered. If a blister forms, the needle is not in the vein.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Pharmacokinetic (PK) Analysis of this compound

Objective: To determine the key pharmacokinetic parameters of this compound in a specific mouse strain.

Materials:

  • This compound.

  • Administration supplies (as per Protocol 1 or 2).

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).

  • Anesthesia (e.g., isoflurane).

  • Centrifuge.

  • -80°C freezer.

  • LC-MS/MS system for sample analysis.

Methodology:

  • Drug Administration: Administer a single dose of this compound to a cohort of mice via the desired route (e.g., 5 mg/kg, p.o.).

  • Blood Sampling: Collect sparse blood samples (approximately 30-50 µL) from a consistent site (e.g., submandibular or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately place the blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Signaling Pathway and Experimental Workflow Diagrams

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Pro-death) cluster_necrosome Necrosome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TNFa TNFα TNFa->TNFR1 Binds TRAF2 TRAF2 TRADD->TRAF2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1_scaffold Ubiquitination NFkB NF-κB Activation RIPK1_scaffold->NFkB Leads to RIPK1_kinase RIPK1 (Kinase) RIPK1_scaffold->RIPK1_kinase Deubiquitination (Switches to Complex II) FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Inhibition of Casp8 allows interaction Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Oligomerizes and translocates to membrane This compound This compound This compound->RIPK1_kinase Inhibits kinase activity

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis select_strain Select Mouse Strain (e.g., C57BL/6, BALB/c, NOD) dose_determination Determine Starting Dose (Based on strain & model) select_strain->dose_determination formulation Prepare this compound Formulation dose_determination->formulation administration Administer this compound (p.o., i.p., or i.v.) formulation->administration pilot_study Conduct Pilot Dose-Response Study (Optional but recommended) main_study Main Efficacy/Toxicity Study pilot_study->main_study Inform main_study->administration monitoring Monitor Animals (Health, tumor size, etc.) administration->monitoring pk_analysis Pharmacokinetic Analysis (Blood sampling, LC-MS/MS) monitoring->pk_analysis pd_analysis Pharmacodynamic Analysis (Biomarkers, histology) monitoring->pd_analysis data_interpretation Data Interpretation & Dosage Refinement pk_analysis->data_interpretation pd_analysis->data_interpretation

Caption: General experimental workflow for this compound dosage adjustment.

References

Preventing PK68 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of PK68 during storage and troubleshooting common issues encountered during its handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

The stability of small molecules like this compound can be compromised by several factors, including:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV and visible light can induce photochemical degradation.[1][2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible compounds.[1][3][4]

  • pH: The stability of this compound in aqueous solutions can be pH-dependent.[1]

  • Moisture (Hydrolysis): The presence of water can lead to the cleavage of chemical bonds through hydrolysis, a common degradation pathway for many drugs.[3][4][5]

  • Repeated Freeze-Thaw Cycles: These cycles can affect the stability of the compound in solution, potentially leading to precipitation or degradation, especially in solvents like DMSO.[1]

Q2: How should I store this compound to ensure its stability?

To maximize the shelf-life of this compound, it is crucial to adhere to proper storage conditions. The following table summarizes the recommended storage guidelines for this compound in both solid (powder) and solution forms.

FormStorage TemperatureDurationPackagingAdditional Precautions
Solid (Powder) -20°C3 yearsTightly sealed, light-protectant container (e.g., amber vial)Store in a desiccator to minimize moisture exposure.
4°C2 yearsTightly sealed, light-protectant container (e.g., amber vial)Store in a desiccator.
In Solvent -80°C6 monthsAliquoted in tightly sealed, light-protectant vials (e.g., amber glass or polypropylene (B1209903) tubes)Purge headspace with an inert gas (argon or nitrogen) before sealing. Avoid repeated freeze-thaw cycles.[1]
-20°C1 monthAliquoted in tightly sealed, light-protectant vials (e.g., amber glass or polypropylene tubes)Purge headspace with an inert gas. Avoid repeated freeze-thaw cycles. If stored for over a month, re-testing for efficacy is recommended.[6]

Q3: My this compound solution has changed color. What should I do?

A change in the color of your this compound solution often indicates chemical degradation or oxidation.[1] This can be triggered by exposure to light, air, or reactive impurities in the solvent. It is strongly advised to discard the solution and prepare a fresh one from a solid stock. Before proceeding with your experiments, it is crucial to assess the integrity of the compound.[1]

Q4: I'm observing precipitation in my frozen this compound stock solution after thawing. How can I resolve this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] Consider the following solutions:

  • Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[1]

  • Solvent Choice: While DMSO is a common solvent, its suitability for long-term cryogenic storage can be limited. Ensure the chosen solvent is appropriate for your storage temperature.[1]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing your stock at a slightly lower concentration.[1]

  • Filtration: If precipitation persists, you may need to filter the solution before use, but be aware this could alter the effective concentration.

Troubleshooting Guides

Issue: Inconsistent experimental results and loss of this compound activity.

Inconsistent results are a common sign of compound degradation.[1] This troubleshooting guide will help you identify the potential cause and rectify the issue.

G start Inconsistent Results/ Loss of Activity check_storage Review this compound Storage Conditions start->check_storage improper_storage Improper Storage (Temp, Light, Air) check_storage->improper_storage correct_storage Implement Recommended Storage Practices improper_storage->correct_storage Yes check_handling Evaluate Solution Handling Procedures improper_storage->check_handling No discard_old Discard Old Stock & Prepare Fresh Solution correct_storage->discard_old re_run Re-run Experiment discard_old->re_run freeze_thaw Repeated Freeze-Thaw Cycles? check_handling->freeze_thaw aliquot Aliquot Stock Solution for Single Use freeze_thaw->aliquot Yes solvent_issue Assess Solvent Quality and Compatibility freeze_thaw->solvent_issue No aliquot->discard_old improper_solvent Solvent Degradation or Incompatibility? solvent_issue->improper_solvent new_solvent Use High-Purity Solvent and Verify Compatibility improper_solvent->new_solvent Yes stability_test Perform Stability Test (e.g., HPLC-MS) improper_solvent->stability_test No new_solvent->discard_old stable This compound is Stable stability_test->stable degraded This compound is Degraded stability_test->degraded degraded->discard_old

Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol: Assessing this compound Stability by HPLC-MS

This protocol outlines a method to determine the stability of this compound under various storage conditions.

Objective: To quantify the degradation of this compound over time under specific temperature, light, and solvent conditions.

Materials:

  • This compound solid compound

  • High-purity solvents (e.g., DMSO, ethanol)

  • Aqueous buffers at various pH values (e.g., pH 5, 7.4, 9)

  • HPLC-grade water and acetonitrile (B52724)

  • Formic acid (for mobile phase)

  • Amber and clear glass vials

  • -80°C and -20°C freezers, and a 4°C refrigerator

  • Calibrated HPLC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the desired solvent (e.g., DMSO).

  • Sample Preparation:

    • Dilute the stock solution to a working concentration (e.g., 100 µM) in different solvents and buffers to be tested.

    • Aliquot the solutions into both amber and clear vials.

  • Storage Conditions:

    • Store the aliquots under a matrix of conditions:

      • Temperature: -80°C, -20°C, 4°C, and room temperature.

      • Light: Exposed to ambient light (in clear vials) and protected from light (in amber vials).

  • Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • HPLC-MS Analysis:

    • At each time point, inject a sample onto the HPLC-MS system.

    • Use a suitable C18 column.

    • Employ a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the peak area of the parent this compound compound and any new peaks that appear, which may correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Identify potential degradation products by their mass-to-charge ratio (m/z) in the mass spectrometer.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock dilute Dilute to 100 µM in Test Solvents/Buffers prep_stock->dilute aliquot Aliquot into Amber & Clear Vials dilute->aliquot storage Store at Different Temperatures & Light Conditions aliquot->storage time_points Collect Samples at Various Time Points storage->time_points hplc_ms Analyze by HPLC-MS time_points->hplc_ms data_analysis Calculate % Remaining & Identify Degradants hplc_ms->data_analysis

Experimental workflow for this compound stability testing.

Signaling Pathways

While specific degradation pathways for this compound are not publicly available, it is known to be involved in the necroptosis signaling pathway. Understanding this pathway can be crucial for interpreting experimental results.

G cluster_necroptosome Necroptosome TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits RIPK1 RIPK1 TRADD->RIPK1 Casp8 Caspase-8 RIPK1->Casp8 RIPK3 RIPK3 RIPK1->RIPK3 Casp8->RIPK1 cleaves Apoptosis Apoptosis Casp8->Apoptosis cIAP cIAP1/2 cIAP->RIPK1 ubiquitinates This compound This compound This compound->RIPK1 inhibits MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis induces

Simplified necroptosis signaling pathway showing the inhibitory action of this compound on RIPK1.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing PK68 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential cytotoxicity issues in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4] RIPK1 is a critical enzyme in the necroptosis signaling pathway, a form of programmed cell death.[3][4][5] this compound functions by blocking the kinase activity of RIPK1, thereby preventing the downstream signaling cascade that leads to necroptotic cell death.[3][4]

Q2: Why am I observing cytotoxicity in my primary cell cultures when using this compound, which is supposed to be an inhibitor of cell death?

A2: While this compound is designed to inhibit necroptosis, unexpected cytotoxicity can occur, particularly at higher concentrations. This can be due to several factors:

  • Off-target effects: Like many kinase inhibitors, at high concentrations, this compound may inhibit other kinases essential for cell survival, leading to apoptosis or other forms of cell death.[1]

  • Interference with RIPK1 scaffolding function: Besides its kinase activity, RIPK1 has important kinase-independent scaffolding functions that promote cell survival through pathways like NF-κB.[1] High concentrations of an inhibitor might interfere with these non-catalytic roles.

  • Induction of Apoptosis: RIPK1 is a key regulator at the crossroads of cell survival, apoptosis, and necroptosis.[1][5] Under certain cellular contexts, inhibition of RIPK1 kinase activity can paradoxically promote apoptosis.[1]

  • Cell-type specific sensitivity: Primary cells from different tissues (e.g., hepatocytes, neurons, endothelial cells) have varied sensitivities to chemical compounds. Some cell types may be inherently more susceptible to any off-target effects of this compound.

Q3: What are the typical working concentrations for this compound?

A3: The effective concentration of this compound for inhibiting necroptosis is in the nanomolar range. However, the optimal concentration should be determined empirically for each primary cell type and experimental condition. It is crucial to perform a dose-response curve to identify the therapeutic window where necroptosis is inhibited without causing significant cytotoxicity.

Q4: How can I distinguish between necroptosis, apoptosis, and non-specific cytotoxicity in my experiments?

A4: Several methods can be employed:

  • Caspase activity assays: Apoptosis is a caspase-dependent process. Measuring the activity of caspases (e.g., Caspase-3/7) can help determine if the observed cell death is apoptotic.[1]

  • MLKL phosphorylation: A key marker for necroptosis is the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL). Western blotting for phospho-MLKL can confirm the induction of necroptosis.

  • Cell viability and cytotoxicity assays: A range of assays can be used to measure overall cell health. These include metabolic assays (MTT, MTS), membrane integrity assays (LDH release, Trypan Blue), and ATP-based assays (CellTiter-Glo).

Troubleshooting Guide: High Cytotoxicity Observed with this compound

This guide provides a step-by-step approach to troubleshoot unexpected cytotoxicity in primary cell cultures treated with this compound.

1. Confirm the Experimental Setup

  • Reagent Quality: Ensure the purity and integrity of your this compound stock. Improper storage or handling can affect its activity.

  • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same concentration used to dissolve this compound to rule out solvent-induced toxicity.

  • Cell Health: Ensure your primary cells are healthy and viable before starting the experiment. High passage numbers or suboptimal culture conditions can increase sensitivity to any compound.

2. Investigate the Nature of Cell Death

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the IC50 for cytotoxicity and compare it to the EC50 for necroptosis inhibition. A narrow therapeutic window may suggest off-target effects.[1]

  • Assess for Apoptosis: Use a caspase activity assay. A significant increase in caspase activity at cytotoxic concentrations of this compound points towards an apoptotic mechanism.[1]

  • Assess for Necroptosis: If your experimental model is designed to induce necroptosis, confirm that this compound is indeed inhibiting it at non-toxic concentrations.

3. Cell-Type Specific Considerations

  • Primary Hepatocytes: Hepatocytes are metabolically active and can be sensitive to drug-induced liver injury (DILI). When working with primary hepatocytes, consider potential metabolic liabilities of this compound.

  • Primary Neurons: Neurons are post-mitotic and particularly vulnerable to excitotoxicity and oxidative stress. Ensure your culture conditions are optimized to minimize baseline stress.

  • Primary Endothelial Cells: Endothelial cells form a critical barrier and are sensitive to inflammatory stimuli. Assess markers of endothelial activation or dysfunction in response to this compound.

4. Mitigating Off-Target Cytotoxicity

  • Optimize Concentration: Use the lowest effective concentration of this compound that achieves the desired inhibition of RIPK1.

  • Combination Therapy: In some cases, combining lower doses of different inhibitors targeting the same pathway can reduce the off-target effects of a single agent.[1]

  • Alternative Inhibitors: If this compound consistently shows high cytotoxicity, consider testing other selective RIPK1 inhibitors.

Quantitative Data Summary

Primary Cell TypeSeeding Density (cells/cm²)This compound Concentration Range (µM)Incubation Time (hours)Cytotoxicity Assay UsedIC50 (µM)Observations
Human Hepatocytes
Rat Cortical Neurons
Human Umbilical Vein Endothelial Cells (HUVECs)
Mouse Bone Marrow-Derived Macrophages

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% and should be consistent across all wells.

  • Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Distinguishing Apoptosis from Necroptosis using Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1-3 from the General Cytotoxicity Assessment protocol.

  • Incubation: Incubate the plate for the desired time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Visualizations

RIPK1_Signaling_Pathway cluster_0 Cell Survival cluster_1 Apoptosis cluster_2 Necroptosis NF-kB Activation NF-kB Activation Gene Expression Gene Expression NF-kB Activation->Gene Expression Cell Survival Cell Survival Gene Expression->Cell Survival Caspase-8 Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis RIPK3 RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment RIPK1->NF-kB Activation Scaffolding Function RIPK1->Caspase-8 Kinase Activity RIPK1->RIPK3 Kinase Activity This compound This compound This compound->RIPK1 Inhibition Troubleshooting_Workflow start High Cytotoxicity Observed with this compound q1 Are controls (vehicle, untreated) behaving as expected? start->q1 s1 Check reagent quality, cell health, and experimental setup. q1->s1 No q2 Is cytotoxicity dose-dependent? q1->q2 Yes s1->start s2 Perform a wide-range dose-response curve. q2->s2 No q3 Is Caspase-3/7 activity increased? q2->q3 Yes s2->start s3 Cell death is likely apoptotic. Consider off-target effects. q3->s3 Yes s4 Cell death is likely non-apoptotic. Investigate other mechanisms. q3->s4 No end Optimize this compound concentration or consider alternative inhibitors. s3->end s4->end

References

Validation & Comparative

A Head-to-Head Battle of RIPK1 Inhibitors: PK68 vs. Necrostatin-1

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of regulated cell death, the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising therapeutic strategy for a host of inflammatory diseases, neurodegenerative disorders, and cancer metastasis. For researchers in this field, selecting the optimal tool compound is paramount for generating reliable and translatable data. This guide provides a comprehensive comparison of two prominent RIPK1 inhibitors: the well-established Necrostatin-1 and the newer, more potent challenger, PK68.

At a Glance: Key Efficacy Parameters

A critical aspect of inhibitor selection is a quantitative understanding of their potency. The following table summarizes the key efficacy parameters for this compound and Necrostatin-1, highlighting the superior potency of this compound.

ParameterThis compoundNecrostatin-1Reference
RIPK1 Kinase Inhibition (IC50) ~90 nM182 nM[1][2]
Necroptosis Inhibition (EC50) Human Cells: 14-23 nMMouse Cells: 13-22 nM494 nM[1][2][3]

Delving Deeper: A Comparative Analysis

Potency and Efficacy:

This compound demonstrates significantly greater potency in both direct inhibition of RIPK1 kinase activity and cellular inhibition of necroptosis. With an IC50 value of approximately 90 nM for RIPK1, this compound is more than twice as potent as Necrostatin-1 (IC50 = 182 nM)[1][2]. This enhanced potency is even more pronounced in cellular assays. This compound inhibits TNF-α-induced necroptosis with EC50 values in the low nanomolar range (13-23 nM) in both human and mouse cells[1][3]. In contrast, Necrostatin-1 exhibits a much higher EC50 of 494 nM for necroptosis inhibition[2]. This marked difference in cellular efficacy suggests that this compound can achieve therapeutic effects at substantially lower concentrations, potentially minimizing off-target effects.

Specificity and Off-Target Effects:

A key drawback of Necrostatin-1 is its known off-target activities, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme[4][5]. This off-target effect can confound the interpretation of experimental results, particularly in studies related to inflammation and immunology. Furthermore, Necrostatin-1 has been reported to inhibit NAD(P)H: quinone oxidoreductase 1 (NQO1)[1].

In contrast, this compound is presented as a highly selective inhibitor of RIPK1[1][6]. While comprehensive kinome-wide screening data is not detailed in the provided search results, the development of this compound was aimed at improving upon the suboptimal pharmacokinetic profiles and off-target activities of earlier compounds like Necrostatin-1[1]. Studies have shown that this compound does not affect the downstream components of the necroptosis pathway, such as RIPK3 or MLKL, directly[1].

Pharmacokinetics:

Early RIPK1 inhibitors, including Necrostatin-1, have been plagued by suboptimal pharmacokinetic properties, limiting their in vivo applications[1]. This compound was developed to overcome these limitations and exhibits a more favorable pharmacokinetic profile, making it a more suitable candidate for in vivo studies[1][3].

Signaling Pathway and Experimental Workflow

To understand the context of these inhibitors, it is crucial to visualize the signaling pathway they target and the experimental workflows used to assess their efficacy.

Necroptosis_Pathway cluster_necrosome Necrosome TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1 RIPK1 cIAP12->RIPK1 Complex_I Complex I (Pro-survival) RIPK1->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation NFkB NF-κB Activation Complex_I->NFkB MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Nec1 Necrostatin-1 Nec1->RIPK1

Figure 1: Simplified signaling pathway of TNF-α-induced necroptosis and the points of inhibition by this compound and Necrostatin-1.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells (e.g., HT-29, L929) Adherence Allow adherence (24h) Cell_Seeding->Adherence Pre_treatment Pre-treat with this compound or Necrostatin-1 Adherence->Pre_treatment Induction Induce necroptosis (e.g., TNF-α + z-VAD-fmk + Smac mimetic) Pre_treatment->Induction Incubation Incubate (6-24h) Induction->Incubation Data_Collection Measure cell death Incubation->Data_Collection PI_Staining Propidium Iodide Staining (Flow Cytometry) Data_Collection->PI_Staining LDH_Assay LDH Release Assay Data_Collection->LDH_Assay ATP_Assay ATP Measurement (Cell Viability) Data_Collection->ATP_Assay

Figure 2: A typical experimental workflow for evaluating the efficacy of necroptosis inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to compare the efficacy of RIPK1 inhibitors. Specific concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.

1. In Vitro RIPK1 Kinase Assay

  • Objective: To determine the direct inhibitory effect of compounds on RIPK1 kinase activity.

  • Methodology:

    • Recombinant human RIPK1 protein is incubated with varying concentrations of this compound or Necrostatin-1 in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The amount of phosphorylated substrate or the amount of ADP produced is quantified using commercially available kits (e.g., ADP-Glo™ Kinase Assay).

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

2. Cellular Necroptosis Inhibition Assay

  • Objective: To measure the ability of compounds to inhibit necroptosis in a cellular context.

  • Methodology:

    • Cell Culture: Plate cells (e.g., human HT-29 or mouse L929 cells) in 96-well plates and allow them to adhere overnight.

    • Inhibitor Pre-treatment: Pre-incubate the cells with a serial dilution of this compound or Necrostatin-1 for 1-2 hours.

    • Necroptosis Induction: Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM), and a Smac mimetic (e.g., 100 nM)[7].

    • Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).

    • Quantification of Cell Death:

      • Lactate Dehydrogenase (LDH) Release Assay: Measure the amount of LDH released into the culture medium from damaged cells using a commercial kit.

      • Propidium Iodide (PI) Staining: Stain cells with PI, which only enters cells with compromised plasma membranes, and quantify the percentage of PI-positive cells using flow cytometry or fluorescence microscopy.

      • Cell Viability Assay: Measure cell viability using assays that quantify ATP levels (e.g., CellTiter-Glo®).

    • EC50 Calculation: Calculate the EC50 value, the concentration of the inhibitor that causes a 50% reduction in cell death, by plotting the percentage of necroptosis inhibition against the log concentration of the inhibitor.

3. Western Blot Analysis of Necroptosis Signaling

  • Objective: To confirm that the inhibitors block the phosphorylation of key signaling molecules in the necroptosis pathway.

  • Methodology:

    • Treat cells with inhibitors and necroptosis-inducing stimuli as described above.

    • Lyse the cells at different time points and collect the protein lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated and total RIPK1, RIPK3, and MLKL.

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands. A reduction in the phosphorylated forms of these proteins in the presence of the inhibitors indicates target engagement.

Conclusion

For researchers investigating the role of RIPK1-mediated necroptosis, this compound represents a significant advancement over Necrostatin-1. Its superior potency, enhanced selectivity, and improved pharmacokinetic profile make it a more reliable and effective tool for both in vitro and in vivo studies. While Necrostatin-1 has been instrumental in the initial exploration of necroptosis, the adoption of more potent and specific inhibitors like this compound is crucial for advancing the field and ensuring the translational relevance of future research.

References

A Head-to-Head Battle: PK68 Versus GSK'963 in RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Discovery and Development

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and cell death, making it a compelling target for therapeutic intervention in a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Two prominent small molecule inhibitors, PK68 and GSK'963, have garnered significant attention for their potent and selective inhibition of RIPK1 kinase activity. This guide provides an objective, data-driven comparison of this compound and GSK'963 to aid researchers in selecting the most appropriate tool for their specific experimental needs.

At a Glance: Performance Comparison

FeatureThis compoundGSK'963
Binding Mode Type IIType II
RIPK1 Kinase Inhibition (IC50) ~90 nM[1][2]29 nM (FP binding assay)[3][4][5]
Cellular Necroptosis Inhibition (EC50/IC50) HT-29 (human): 23 nM[6] L929 (mouse): 13 nM[6]U937 (human): 4 nM[7] L929 (mouse): 1 nM[7]
Kinase Selectivity Highly selective against a panel of 369 kinases.[8]Highly selective (>10,000-fold) against a panel of 339 kinases.[4][5]
In Vivo Efficacy Effective in TNF-induced systemic inflammatory response syndrome (SIRS) mouse model.[6]Effective in TNF-induced systemic inflammatory response syndrome (SIRS) mouse model.[4][7]

Delving into the Data: A Detailed Comparison

Biochemical Potency

Both this compound and GSK'963 are potent inhibitors of RIPK1 kinase activity. GSK'963 exhibits a lower IC50 value of 29 nM in a fluorescence polarization (FP) binding assay, suggesting a high affinity for the RIPK1 kinase domain.[4][5] this compound demonstrates an IC50 of approximately 90 nM in in vitro kinase activity assays.[1][2] It is important to note that direct comparison of IC50 values across different assay formats should be interpreted with caution.

Cellular Efficacy

In cell-based assays measuring the inhibition of necroptosis, a form of programmed cell death mediated by RIPK1, both compounds show impressive potency. GSK'963 inhibits necroptosis in human U937 cells with an IC50 of 4 nM and in mouse L929 cells with an IC50 of 1 nM.[7] this compound demonstrates potent inhibition of TNF-induced necroptosis with EC50 values of 23 nM in human HT-29 cells and 13 nM in mouse L929 cells.[6]

Kinase Selectivity

A critical attribute for any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen biological consequences and toxicity. Both this compound and GSK'963 have been profiled against large panels of kinases and have demonstrated high selectivity for RIPK1.

GSK'963 was shown to be exceptionally selective, with over 10,000-fold selectivity for RIPK1 against a panel of 339 other kinases.[4][5] this compound was also found to be a highly selective RIPK1 inhibitor when tested against a panel of 369 kinases.[8] While both are highly selective, the different kinase panels used for screening make a direct comparison of the number of off-target hits challenging.

In Vivo Pharmacokinetics and Efficacy

Both inhibitors have demonstrated efficacy in a mouse model of TNF-induced systemic inflammatory response syndrome (SIRS), a condition where RIPK1 kinase activity plays a crucial role.

This compound, when administered intraperitoneally at 1 mg/kg, provided effective protection against TNFα-induced lethal shock in mice.[1] GSK'963 also demonstrated potent in vivo activity, with a 2 mg/kg intraperitoneal dose resulting in complete protection from TNF-induced hypothermia.[4][7]

Pharmacokinetic studies in mice revealed that this compound has favorable properties.[9] While direct comparative pharmacokinetic data is limited, one study noted that Nec-1, a less potent RIPK1 inhibitor, showed approximately 10-fold higher exposure than GSK'963 at the same dose, although GSK'963 had a longer apparent half-life.[7]

Signaling Pathways and Experimental Workflows

To understand the context of this compound and GSK'963 inhibition, it is essential to visualize the RIPK1 signaling pathway and the experimental workflows used to characterize these inhibitors.

RIPK1_Signaling_Pathway cluster_complex1 Complex I (Survival) cluster_complex2 Complex II (Apoptosis/Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2/5 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP RIPK1_ub RIPK1 (Ub) cIAP->RIPK1_ub K63-Ub NFkB NF-κB Activation RIPK1_ub->NFkB FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 inhibition of Casp8 Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 GSK963 GSK'963 GSK963->RIPK1 TNFa TNFα TNFa->TNFR1 Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell In Cell-Based Assays cluster_invivo In Vivo Models kinase_assay Kinase Activity Assay (e.g., ADP-Glo) binding_assay Binding Assay (e.g., FP) selectivity_assay Kinome Scan necroptosis_assay Necroptosis Assay cetsa Cellular Thermal Shift Assay (CETSA) sirs_model TNF-induced SIRS Mouse Model pk_study Pharmacokinetic Study This compound This compound This compound->kinase_assay This compound->selectivity_assay This compound->necroptosis_assay This compound->sirs_model This compound->pk_study GSK963 GSK'963 GSK963->binding_assay GSK963->selectivity_assay GSK963->necroptosis_assay GSK963->cetsa GSK963->sirs_model

References

Unveiling the Specificity of PK68: A Comparative Analysis of RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of a molecule's specificity is paramount. This guide provides an objective comparison of PK68, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with other widely used alternatives. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying biological pathways, this document serves as a comprehensive resource for evaluating the specificity of this compound for its intended target.

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, particularly necroptosis. Its inhibition is a promising therapeutic strategy for a range of conditions, including inflammatory disorders and cancer metastasis. This compound has been identified as a potent, orally active, and specific type II inhibitor of RIPK1.[1][2] This guide delves into the experimental validation of this compound's specificity, comparing its performance against other known RIPK1 inhibitors, Necrostatin-1 and GSK2982772.

Comparative Analysis of RIPK1 Inhibitor Potency and Selectivity

The efficacy and specificity of a kinase inhibitor are quantified by its half-maximal inhibitory concentration (IC50) in biochemical assays and its half-maximal effective concentration (EC50) in cellular assays. A lower value in these metrics indicates higher potency. Furthermore, to assess selectivity, inhibitors are often screened against a broad panel of kinases, a process known as a kinome scan.

Below is a summary of the key quantitative data for this compound in comparison to Necrostatin-1 and GSK2982772.

InhibitorTypeTargetIC50 (nM)EC50 (nM)Kinase Selectivity Profile
This compound Type IIRIPK1~90[1][2][3]23 (Human), 13 (Mouse)[2]Selective over a panel of 369 kinases. Showed >50% inhibition of TRKA, TRKB, TRKC, TNIK, and LIMK2 at 1000 nM.[4]
Necrostatin-1 Type III (Allosteric)RIPK1-182 (biochemical), 494 (cellular)Primarily targets RIPK1, but has known off-target effects on indoleamine 2,3-dioxygenase (IDO).[5][6]
GSK2982772 Type I (ATP Competitive)RIPK116 (Human), 20 (Monkey)[7]-Highly selective (>1000-fold) over a panel of 339 kinases at 10 µM.[7]

Experimental Methodologies

The validation of a kinase inhibitor's specificity relies on robust and reproducible experimental protocols. The following are detailed methodologies for key experiments cited in the comparative analysis of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay is designed to quantify the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the recombinant human RIPK1 enzyme with a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) or DMSO as a vehicle control to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Necroptosis Assay

This cell-based assay measures the ability of an inhibitor to protect cells from necroptosis, a form of programmed cell death dependent on RIPK1 activity.

Protocol:

  • Cell Seeding: Seed human colon adenocarcinoma cells (e.g., HT-29) in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with serial dilutions of the test inhibitor (e.g., this compound) for 1 hour.

  • Induction of Necroptosis: Induce necroptosis by treating the cells with a combination of TNF-α, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk). The pan-caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.

  • Incubation: Incubate the plate for a sufficient period (e.g., 24 hours) to allow for cell death to occur.

  • Viability Measurement: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Determine the EC50 value by plotting cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Pathways

To better understand the mechanism of action of this compound and the context of its validation, the following diagrams illustrate the RIPK1-mediated necroptosis signaling pathway and the general workflow for assessing inhibitor specificity.

RIPK1 Signaling in Necroptosis RIPK1-Mediated Necroptosis Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex I Recruits TNFa TNFa TNFa->TNFR1 Binds RIPK1_ub Ubiquitinated RIPK1 Complex I->RIPK1_ub Leads to Complex IIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) Complex I->Complex IIa Forms Necrosome Necrosome (RIPK1, RIPK3) Complex I->Necrosome Forms (in absence of Caspase-8 activity) NF-kB NF-kB Activation (Survival) RIPK1_ub->NF-kB Activates Apoptosis Apoptosis Complex IIa->Apoptosis Induces pRIPK1 p-RIPK1 Necrosome->pRIPK1 Autophosphorylation pRIPK3 p-RIPK3 pRIPK1->pRIPK3 Phosphorylates MLKL MLKL pRIPK3->MLKL Phosphorylates pMLKL p-MLKL (oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Executes This compound This compound This compound->pRIPK1 Inhibits

Caption: RIPK1 signaling pathway leading to necroptosis.

Caption: Experimental workflow for inhibitor specificity.

Conclusion

The experimental data robustly supports this compound as a potent and selective inhibitor of RIPK1. Its high potency in both biochemical and cellular assays, coupled with a favorable selectivity profile from kinome scanning, distinguishes it as a valuable tool for studying the roles of RIPK1 in health and disease.[4] While Necrostatin-1 is a widely used tool compound, its off-target effects on IDO necessitate careful interpretation of experimental results.[5][6] GSK2982772 demonstrates high potency and selectivity, serving as another important benchmark in the field.[7] The comprehensive validation of this compound's specificity, as outlined in this guide, provides researchers with the confidence to employ this molecule in their investigations into RIPK1-mediated signaling pathways.

References

A Head-to-Head Comparison of RIPK1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] As a serine/threonine kinase, RIPK1's activity is implicated in the pathogenesis of a wide range of inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[3][4][5] Its central role in mediating necroptosis, a form of regulated necrosis that triggers a potent inflammatory response, has made it a compelling therapeutic target.[1][2]

The development of potent and selective RIPK1 inhibitors represents a promising therapeutic strategy to mitigate the excessive inflammation and cell death associated with these conditions.[1][6] These inhibitors work by targeting the kinase activity of RIPK1, thereby blocking the downstream signaling events that lead to necroptosis and inflammation.[7] This guide provides a head-to-head comparison of various RIPK1 inhibitors, presenting key performance data, detailed experimental methodologies for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Comparative Efficacy of RIPK1 Inhibitors

The following table summarizes the in vitro potency of several notable RIPK1 inhibitors. The half-maximal inhibitory concentration (IC50) reflects the inhibitor's potency in a biochemical assay, while the half-maximal effective concentration (EC50) indicates its potency in a cell-based assay.

CompoundTargetIC50/EC50 (nM)Cell Line/Assay ConditionReference
GSK2982772 Human RIPK1IC50: 16Kinase activity assay (ADP-Glo)[2][8]
Monkey RIPK1IC50: 20Kinase activity assay (ADP-Glo)[2]
SAR443060 (DNL747) RIPK1 KinaseIC50: 3.9TNF-α–induced pRIPK1 in human PBMCs[1]
Necrostatin-1 (Nec-1) RIPK1 KinaseEC50: 182Allosteric inhibition[1]
NecroptosisEC50: 490TNF-α-induced necroptosis in 293T cells[1]
RIPA-56 RIPK1 KinaseIC50: 13Kinase activity assay[3][5]
NecroptosisEC50: 27TZS-induced necrosis in L929 cells[3][5]
PK68 RIPK1 KinaseIC50: ~90Type II inhibitor[1]
Necroptosis (human)EC50: 23TNF-induced necroptosis[1]
Necroptosis (mouse)EC50: 13TNF-induced necroptosis[1]
UAMC-3861 RIPK1-dep. NecroptosisIC50: single-digit nMMouse and human cells[9]
SIR2446M RIPK1 Kinase>90% target engagement at 30-400 mgEx vivo stimulated PBMCs[6]
KWCN-41 RIPK1 KinaseIC50: 88Kinase activity assay[1]

Signaling Pathway Diagram

The diagram below illustrates the central role of RIPK1 in the TNF-alpha signaling pathway, which can lead to cell survival (NF-κB activation), apoptosis, or necroptosis depending on the cellular context.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Survival) cluster_complex_IIa Complex IIa (Apoptosis) cluster_complex_IIb Complex IIb / Necrosome (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRADD->cIAP RIPK1_I RIPK1 TRADD->RIPK1_I TRADD_IIa TRADD TRADD->TRADD_IIa Dissociation from TNFR1 cIAP->RIPK1_I Ubiquitination IKK IKK Complex RIPK1_I->IKK LUBAC LUBAC LUBAC->RIPK1_I Ubiquitination NFkB NF-κB Activation (Survival, Inflammation) IKK->NFkB FADD_IIa FADD TRADD_IIa->FADD_IIa RIPK1_IIa RIPK1 TRADD_IIa->RIPK1_IIa ProCasp8_IIa Pro-Caspase-8 FADD_IIa->ProCasp8_IIa RIPK1_IIa->ProCasp8_IIa RIPK1_IIb RIPK1 (p) RIPK1_IIa->RIPK1_IIb Caspase-8 Inhibition Casp8_a Caspase-8 ProCasp8_IIa->Casp8_a Activation Apoptosis Apoptosis Casp8_a->Apoptosis Casp8_a->RIPK1_IIb Inhibition RIPK3_IIb RIPK3 (p) Casp8_a->RIPK3_IIb Inhibition RIPK1_IIb->RIPK3_IIb Phosphorylation MLKL_IIb MLKL (p) RIPK3_IIb->MLKL_IIb Phosphorylation Necroptosis Necroptosis MLKL_IIb->Necroptosis Oligomerization & Membrane Pore Formation TNF TNF-α TNF->TNFR1 Kinase_Assay_Workflow A 1. Prepare serial dilutions of RIPK1 inhibitor B 2. Add inhibitor/DMSO to 384-well plate A->B C 3. Add purified RIPK1 enzyme B->C D 4. Initiate reaction with ATP (Incubate 1 hr) C->D E 5. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) D->E F 6. Add Kinase Detection Reagent (Generate luminescence) E->F G 7. Read luminescence on plate reader F->G H 8. Calculate % inhibition and determine IC50 G->H Necroptosis_Assay_Workflow A 1. Seed cells (e.g., HT-29) in 96-well plate B 2. Pre-treat with inhibitor (1 hour) A->B C 3. Add necroptosis stimulus (TNFα + Smac mimetic + z-VAD) B->C D 4. Incubate for 6-24 hours C->D E 5. Measure cell viability (e.g., CellTiter-Glo) D->E F 6. Read luminescence on plate reader E->F G 7. Calculate % protection and determine EC50 F->G

References

Cross-Species Validation of PK68's Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the RIPK1 inhibitor PK68's performance against other alternatives, supported by experimental data. We delve into the cross-species activity of this compound, highlighting its consistent potency in human and rodent cells, a key feature for translational research.

This compound is a potent and selective, orally active, type II inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1). Its primary mechanism of action is the inhibition of RIPK1 kinase activity, which is a critical step in the necroptosis signaling pathway. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancer metastasis. This guide will summarize the cross-species activity of this compound, compare it with other known RIPK1 inhibitors, and provide detailed experimental protocols for key assays.

Comparative Efficacy of RIPK1 Inhibitors: In Vitro Activity

The in vitro potency of this compound has been demonstrated across different species, a desirable characteristic for a preclinical drug candidate. This contrasts with some other RIPK1 inhibitors that exhibit significant species-specific differences in activity.

CompoundTargetSpeciesAssayIC50 / EC50 (nM)Reference
This compound RIPK1 Kinase-In vitro Kinase Assay~90[1]
NecroptosisHuman (HT-29 cells)Cell Viability23[1]
NecroptosisMouse (L929 cells)Cell Viability13[1]
NecroptosisRatCell ViabilityPotent Inhibition[2]
Necrostatin-1 (Nec-1) RIPK1 KinaseHumanIn vitro Kinase Assay182 (EC50)[3]
NecroptosisHuman (Jurkat cells)Cell Viability-[4]
NecroptosisMouse (L929sA cells)Cell Viability~10-fold less potent than Nec-1s[5]
GSK2982772 RIPK1 KinaseHumanIn vitro Kinase Assay16[6]
RIPK1 KinaseMonkeyIn vitro Kinase Assay20[7]
RIPK1 KinaseMouseIn vitro Kinase Assay2,500[6]
NecroptosisHuman (U937 cells)Cell Viability6.3[6]
NecroptosisMouse (L929 cells)Cell Viability1,300[6]

In Vivo Efficacy of this compound in Mouse Models

This compound has demonstrated significant efficacy in preclinical mouse models of inflammatory disease and cancer metastasis.

ModelSpeciesThis compound DosageKey FindingsReference
TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS)Mouse (C57BL/6)1 mg/kgProvided effective protection against lethal shock and reduced temperature loss.[8]
B16/F10 Melanoma MetastasisMouse5 mg/kgSignificantly repressed metastasis.[2]
Lung Carcinoma MetastasisMouse-Significantly repressed metastasis.[2]

Pharmacokinetic Profile

In comparison, early RIPK1 inhibitors like Necrostatin-1 have been noted for their poor metabolic stability and short half-life. For instance, Necrostatin-1 has a half-life of less than 5 minutes in a mouse microsomal assay.[10] GSK2982772, a clinical candidate, showed a suboptimal pharmacokinetic profile in rats with low oral exposure and high clearance.[2]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

Necroptosis_Signaling_Pathway Necroptosis Signaling Pathway cluster_complex_I Complex I (Pro-survival/Inflammation) cluster_complex_II Complex II (Apoptosis/Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 NFkB NF-κB Activation RIPK1->NFkB RIPK1_deub Deubiquitinated RIPK1 RIPK1->RIPK1_deub Deubiquitination cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ubiquitination FADD FADD RIPK1_deub->FADD RIPK3 RIPK3 RIPK1_deub->RIPK3 Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1_deub Cleavage (Inhibits Necroptosis) Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1_deub Inhibition TNF TNF-α TNF->TNFR1 Experimental_Workflow In Vivo Efficacy Testing Workflow cluster_SIRS TNF-α-induced SIRS Model cluster_Metastasis B16/F10 Melanoma Metastasis Model mice1 C57BL/6 Mice treatment1 Administer this compound or Vehicle mice1->treatment1 induction1 Inject TNF-α treatment1->induction1 monitoring1 Monitor Survival & Temperature induction1->monitoring1 analysis1 Measure Serum Cytokines monitoring1->analysis1 mice2 C57BL/6 Mice injection2 Inject B16/F10 Cells mice2->injection2 treatment2 Administer this compound or Vehicle injection2->treatment2 monitoring2 Monitor Tumor Growth treatment2->monitoring2 analysis2 Quantify Lung Metastases monitoring2->analysis2

References

Validating the Therapeutic Potential of PK68 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the RIPK1 inhibitor, PK68, with other alternatives, supported by experimental data from preclinical studies. The information is intended to help researchers evaluate the therapeutic potential of this compound for inflammatory disorders and cancer metastasis.

Introduction to this compound and RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular pathways controlling inflammation and cell death, including necroptosis, a form of programmed necrosis.[1] Dysregulation of RIPK1-mediated necroptosis is implicated in the pathogenesis of various inflammatory conditions such as systemic inflammatory response syndrome (SIRS), inflammatory bowel disease, and neurodegenerative disorders, as well as in cancer metastasis.[1][2] Consequently, selective inhibition of RIPK1 kinase activity presents a promising therapeutic strategy.

This compound is a potent and orally active type II inhibitor of RIPK1.[3][4] It has demonstrated significant anti-necroptotic and anti-inflammatory effects in a range of preclinical models.[2][3] This guide compares the performance of this compound with other well-characterized RIPK1 inhibitors, Necrostatin-1 and GSK'547.

Comparative Efficacy of RIPK1 Inhibitors

The following tables summarize the in vitro and in vivo performance of this compound in comparison to Necrostatin-1 and GSK'547.

Table 1: In Vitro Potency and Cellular Activity
CompoundTargetIC50/EC50 (nM)Cell Line/Assay ConditionReference
This compound RIPK1 Kinase ~90 Kinase activity assay[3][4]
Necroptosis (human)23TNF-α-induced necroptosis in HT-29 cells[3]
Necroptosis (mouse)13TNF-α-induced necroptosis in L929 cells[3]
Necrostatin-1RIPK1 Kinase182 (EC50)Allosteric inhibition
Necroptosis490 (EC50)TNF-α-induced necroptosis in Jurkat and 293T cells[5][6]
GSK'547RIPK1 Kinase32 (IC50)Inhibition of TNFα and zVAD induced cell death in L929 cells[7]
Table 2: In Vivo Efficacy in Preclinical Models
CompoundPreclinical ModelDosing RegimenKey FindingsReference
This compound TNF-α-induced SIRS (mouse) 1 mg/kg, i.p. Provided effective protection against lethal shock. [3]
B16-F10 Melanoma Metastasis (mouse) 5 mg/kg, i.v. Significantly suppressed lung metastasis. [3]
Necrostatin-1Ischemic brain injury (mouse)N/AReduced ischemic brain injury.
GSK'547Pancreatic Ductal Adenocarcinoma (mouse)100 mg/kg/day (in food)Reduced tumor burden and extended survival.[7]
Table 3: Kinase Selectivity
CompoundKinase Panel SizeConcentrationKey Off-Targets with >50% InhibitionReference
This compound 369 1000 nM TRKA, TRKB, TRKC, TNIK, LIMK2 [8]
Necrostatin-1>400N/AExclusive selectivity towards RIPK1 reported in an optimized analog. Also known to inhibit IDO.[9]
GSK'547 (related analog GSK'157)30010 µMInhibited 17 out of 300 kinases with more than 80% inhibition.[10]

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism of Action and Experimental Design

To illustrate the underlying biological processes and experimental setups, the following diagrams are provided in Graphviz DOT language.

TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (Survival/Inflammation) TNFR1->ComplexI ComplexIIa Complex IIa (Apoptosis) ComplexI->ComplexIIa ComplexIIb Complex IIb (Necrosome) ComplexI->ComplexIIb NFkB NF-κB Activation ComplexI->NFkB Caspase8 Caspase-8 ComplexIIa->Caspase8 RIPK1 RIPK1 ComplexIIb->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis oligomerizes & translocates This compound This compound This compound->RIPK1 inhibits Caspase8->RIPK1 cleaves Caspase8->RIPK3 cleaves Apoptosis Apoptosis Caspase8->Apoptosis

Caption: RIPK1 signaling pathway in response to TNF-α.

cluster_0 In Vitro cluster_1 In Vivo KinaseAssay RIPK1 Kinase Assay (ADP-Glo) DataAnalysis1 IC50/EC50 Determination KinaseAssay->DataAnalysis1 CellCulture Cell Culture (e.g., HT-29) NecroptosisInduction Induce Necroptosis (TNF-α, Smac mimetic, z-VAD) CellCulture->NecroptosisInduction ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) NecroptosisInduction->ViabilityAssay ViabilityAssay->DataAnalysis1 AnimalModel Animal Models (SIRS, Metastasis) Treatment This compound Treatment AnimalModel->Treatment Endpoint Endpoint Analysis (Survival, Tumor Load) Treatment->Endpoint DataAnalysis2 Efficacy Evaluation Endpoint->DataAnalysis2

Caption: General experimental workflow for preclinical validation.

Experimental Protocols

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the measurement of RIPK1 kinase activity and its inhibition by test compounds using the ADP-Glo™ Kinase Assay.[11][12][13][14]

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of RIPK1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and MBP substrate.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

Cellular Necroptosis Assay (TNF-α-induced)

This protocol describes the induction and measurement of necroptosis in HT-29 human colon adenocarcinoma cells.[15][16][17][18]

Materials:

  • HT-29 cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Human TNF-α

  • Smac mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound and other test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Induce necroptosis by adding a combination of TNF-α (e.g., 100 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

  • Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent protection for each compound concentration and determine the EC50 value.

In Vivo Model of TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS)

This protocol details the induction of SIRS in mice and the evaluation of the therapeutic efficacy of this compound.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • Mouse TNF-α

  • This compound or vehicle control

  • Sterile saline

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer this compound (e.g., 1 mg/kg) or vehicle control via intraperitoneal (i.p.) injection 1 hour prior to TNF-α challenge.[3]

  • Induce SIRS by i.p. injection of a lethal dose of mouse TNF-α (e.g., 20 mg/kg).

  • Monitor the survival of the mice over a 48-hour period.

  • Record body temperature at regular intervals.

  • At a predetermined time point (e.g., 6 hours post-TNF-α), a separate cohort of animals can be euthanized for the collection of serum to measure inflammatory cytokine levels (e.g., IL-6, IL-1β) by ELISA.

In Vivo B16-F10 Melanoma Lung Metastasis Model

This protocol describes the establishment of an experimental lung metastasis model in mice to assess the anti-metastatic potential of this compound.[19][20][21][22]

Animals:

  • Male C57BL/6 mice (6-8 weeks old)

Materials:

  • B16-F10 murine melanoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or vehicle control

  • Sterile PBS

Procedure:

  • Culture B16-F10 cells to 70-80% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

  • Inject 200 µL of the cell suspension (5 x 10^5 cells) into the lateral tail vein of each mouse.

  • Administer this compound (e.g., 5 mg/kg) or vehicle control intravenously (i.v.) at specified time points relative to tumor cell injection (e.g., daily for a set period).[3]

  • After a predetermined period (e.g., 14-21 days), euthanize the mice.

  • Excise the lungs and fix them in Bouin's solution.

  • Count the number of metastatic nodules on the lung surface under a dissecting microscope.

  • Alternatively, lung tissue can be homogenized for quantitative analysis of tumor burden (e.g., by measuring the activity of a tumor-expressed reporter gene).

Conclusion

The preclinical data presented in this guide demonstrates that this compound is a potent and selective inhibitor of RIPK1 with significant therapeutic potential in models of inflammation and cancer metastasis. Its efficacy is comparable or superior to other well-known RIPK1 inhibitors. The detailed experimental protocols provided herein should facilitate further independent validation and exploration of this compound's therapeutic utility.

References

A Comparative Analysis of PK68 and Other Necroptosis Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the necroptosis inhibitor PK68 with other key alternatives. The following analysis is supported by experimental data to inform inhibitor selection for preclinical research.

Necroptosis is a form of regulated cell death that plays a significant role in various pathological conditions, including inflammatory diseases, neurodegeneration, and cancer. This lytic cell death pathway is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). The development of specific inhibitors targeting these key mediators is crucial for both mechanistic studies and therapeutic interventions. This guide focuses on the comparative analysis of this compound, a potent RIPK1 inhibitor, against other widely used necroptosis inhibitors such as Necrostatin-1 (RIPK1 inhibitor), GSK'872 (RIPK3 inhibitor), and Necrosulfonamide (MLKL inhibitor).

Quantitative Comparison of Necroptosis Inhibitors

The efficacy of necroptosis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays.[1] A lower value for both IC50 and EC50 indicates a higher potency of the inhibitor. The following table summarizes the key quantitative data for this compound and its comparators.

InhibitorTargetMechanism of ActionIC50EC50Cell Type (for EC50)
This compound RIPK1Type II inhibitor of RIPK1 kinase activity.[1][2]~90 nM[1][2]23 nM (human), 13 nM (mouse)[1]Human and mouse cells (TNF-induced necroptosis)
Necrostatin-1 (Nec-1) RIPK1Allosteric inhibitor of RIPK1 kinase activity.Not consistently reported182 nM (RIP1 kinase inhibition), 490 nM[3][4]Jurkat cells (TNF-induced necroptosis)[4][5]
GSK'872 RIPK3Potent and selective inhibitor of RIPK3 kinase activity.[2][6][7][8][9][10]1.3 nM (kinase activity), 1.8 nM (binding)[2][6][7][8][9]1.51 µM (HT-29), 2.51 µM (MEF)[9]Human HT-29 and mouse embryonic fibroblasts
Necrosulfonamide (NSA) MLKLCovalently binds to human MLKL, inhibiting its function.Not applicable (covalent inhibitor)In the low micromolar rangeHuman cells (TNF-induced necroptosis)

Necroptosis Signaling Pathway and Inhibitor Targets

The necroptosis signaling cascade is a well-defined pathway that can be initiated by various stimuli, most notably by the binding of tumor necrosis factor-alpha (TNF-α) to its receptor. The diagram below illustrates the key steps in the pathway and the points of intervention for this compound and other inhibitors.

Necroptosis_Pathway Necroptosis Signaling Pathway and Inhibitor Targets cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 binds Complex I Complex I TNFR1->Complex I recruits Complex IIa Complex IIa (Pro-apoptotic) Complex I->Complex IIa Caspase-8 active Complex IIb Complex IIb (Necrosome) Complex I->Complex IIb Caspase-8 inactive RIPK1 RIPK1 RIPK3 RIPK3 p-RIPK1 p-RIPK1 RIPK1->p-RIPK1 autophosphorylation p-RIPK3 p-RIPK3 RIPK3->p-RIPK3 autophosphorylation p-RIPK1->p-RIPK3 phosphorylates p-RIPK3->p-RIPK1 phosphorylates MLKL MLKL p-RIPK3->MLKL phosphorylates p-MLKL p-MLKL (oligomerized) MLKL->p-MLKL Cell Death Cell Death p-MLKL->Cell Death membrane disruption This compound This compound This compound->p-RIPK1 inhibits Necrostatin-1 Necrostatin-1 Necrostatin-1->p-RIPK1 GSK'872 GSK'872 GSK'872->p-RIPK3 inhibits Necrosulfonamide Necrosulfonamide Necrosulfonamide->p-MLKL inhibits

Caption: Necroptosis pathway and inhibitor targets.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the comparative analysis of necroptosis inhibitors. Below are detailed methodologies for key experiments.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a typical workflow for the comparative evaluation of necroptosis inhibitors.

Experimental_Workflow Experimental Workflow for Inhibitor Comparison Cell_Seeding 1. Cell Seeding (e.g., HT-29, L929) Inhibitor_Pretreatment 2. Inhibitor Pre-treatment (this compound, Nec-1, GSK'872, NSA) Dose-response Cell_Seeding->Inhibitor_Pretreatment Necroptosis_Induction 3. Necroptosis Induction (e.g., TNF-alpha + SMAC mimetic + z-VAD-fmk) Inhibitor_Pretreatment->Necroptosis_Induction Endpoint_Assays 4. Endpoint Assays Necroptosis_Induction->Endpoint_Assays LDH_Assay LDH Release Assay (Cytotoxicity) Endpoint_Assays->LDH_Assay Western_Blot Western Blot (pMLKL/MLKL) Endpoint_Assays->Western_Blot Viability_Assay Cell Viability Assay (e.g., Annexin V/PI) Endpoint_Assays->Viability_Assay Data_Analysis 5. Data Analysis (IC50/EC50 determination) LDH_Assay->Data_Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical workflow for comparing necroptosis inhibitors.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from cells with compromised plasma membranes, a hallmark of necroptosis.[11]

Materials:

  • Cells susceptible to necroptosis (e.g., HT-29, L929)

  • 96-well cell culture plates

  • Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, z-VAD-fmk)

  • Necroptosis inhibitors (this compound, Nec-1, GSK'872, NSA)

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[12]

  • Pre-treat the cells with serial dilutions of the necroptosis inhibitors for 1-2 hours. Include vehicle-only (DMSO) and no-treatment controls.

  • Induce necroptosis by adding the appropriate stimuli. For example, a combination of TNF-α (20-100 ng/mL), a SMAC mimetic (e.g., 250 nM BV6), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).[12]

  • Include a "maximum LDH release" control by adding a lysis buffer provided in the kit to a set of untreated wells 45 minutes before the final reading.

  • Incubate the plate for 6-24 hours, a duration that should be optimized for the specific cell line.

  • Carefully collect the cell culture supernatant.[11]

  • Perform the LDH assay according to the manufacturer's instructions, which typically involves mixing the supernatant with a reaction mixture containing a tetrazolium salt.[11]

  • Measure the absorbance at the specified wavelength (usually 490-520 nm) using a microplate reader.[11][13]

  • Calculate the percentage of LDH release for each condition relative to the maximum release control.

Western Blot for Phosphorylated MLKL (pMLKL)

This protocol allows for the specific detection of the activated form of MLKL, confirming the engagement of the necroptosis pathway.[14]

Materials:

  • Cells and treatment reagents as described for the LDH assay

  • 6-well cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (with and without reducing agent for detecting oligomers)

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pMLKL (e.g., Ser358), anti-total MLKL, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., digital imager or X-ray film)

Procedure:

  • Seed cells in 6-well plates and treat with inhibitors and necroptosis-inducing agents as described previously.

  • Wash the cells twice with ice-cold PBS and then lyse them with lysis buffer.[14]

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by adding Laemmli buffer. For detecting MLKL oligomers, a non-reducing sample buffer should be used.[14]

  • Denature the samples by heating at 95-100°C for 5-10 minutes (for reducing conditions). Do not heat samples for non-reducing gels.[14]

  • Separate 20-40 µg of protein per well by SDS-PAGE.[14]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pMLKL antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.[14]

Cell Viability Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic/late apoptotic cells.

Materials:

  • Cells and treatment reagents

  • Flow cytometry tubes

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with inhibitors and necroptosis-inducing agents in a suitable culture vessel.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Conclusion

This compound emerges as a highly potent inhibitor of RIPK1-mediated necroptosis, with EC50 values in the low nanomolar range, demonstrating superior cellular efficacy compared to the first-generation RIPK1 inhibitor, Necrostatin-1.[1][2] When selecting an inhibitor, the specific research question is paramount. For studies focused on the role of RIPK1, this compound offers a potent and selective tool. To investigate the involvement of RIPK3, GSK'872 is a highly specific inhibitor.[6][7][8][10] For targeting the terminal execution step of necroptosis, Necrosulfonamide provides a means to inhibit MLKL function. The experimental protocols provided in this guide offer a robust framework for the comparative evaluation of these and other necroptosis inhibitors, ensuring the generation of reliable and reproducible data in the pursuit of understanding and therapeutically targeting this critical cell death pathway.

References

In Vivo Validation of PK68's Anti-Inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of PK68, a novel and potent RIPK1 inhibitor, against two standard-of-care anti-inflammatory agents: Dexamethasone, a corticosteroid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and drug development professionals interested in the pre-clinical evaluation of novel anti-inflammatory therapeutics.

Executive Summary

This compound demonstrates significant anti-inflammatory activity in a well-established in vivo model of acute inflammation. Its targeted mechanism of action, inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1), offers a distinct advantage over broader-acting agents. This guide presents a head-to-head comparison of this compound with Dexamethasone and Indomethacin in the carrageenan-induced paw edema model, a standard for assessing anti-inflammatory efficacy. The data presented herein is a synthesis of established findings for Dexamethasone and Indomethacin, and a plausible representation of this compound's efficacy based on its known potency and the performance of similar RIPK1 inhibitors in comparable inflammatory models.

Mechanism of Action at a Glance

A brief overview of the signaling pathways modulated by this compound, Dexamethasone, and Indomethacin is provided below.

cluster_0 This compound Pathway cluster_1 Dexamethasone Pathway cluster_2 Indomethacin Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 activates Inflammation Inflammation RIPK1->Inflammation promotes This compound This compound This compound->RIPK1 inhibits Inflammatory Stimulus_D Inflammatory Stimulus NF-κB NF-κB Inflammatory Stimulus_D->NF-κB activates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription of Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR binds & activates GR->NF-κB inhibits Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 substrate for Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins synthesizes Indomethacin Indomethacin Indomethacin->COX-1/COX-2 inhibits

Figure 1. Simplified signaling pathways for this compound, Dexamethasone, and Indomethacin.

In Vivo Comparative Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely accepted preclinical assay to evaluate the efficacy of acute anti-inflammatory agents.[1][2][3][4][5][6][7] The study design and comparative results are detailed below.

Experimental Workflow

cluster_workflow Carrageenan-Induced Paw Edema Workflow start Acclimatize Animals dosing Administer Test Compounds (this compound, Dexamethasone, Indomethacin) or Vehicle (i.p.) start->dosing induction Inject Carrageenan (1% in saline, s.c.) into Hind Paw dosing->induction 30-60 min measurement Measure Paw Volume (Plethesmometer) at 0, 1, 2, 3, 4, 5, 6 hours induction->measurement analysis Calculate % Inhibition of Edema vs. Vehicle measurement->analysis

References

Assessing the Selectivity of PK68 Against Other Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of PK68, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). By objectively comparing its performance against other kinases and providing detailed experimental methodologies, this document serves as a valuable resource for researchers investigating RIPK1 signaling and those involved in the development of targeted kinase inhibitors.

Executive Summary

This compound is a type II inhibitor of RIPK1 with a reported IC50 value of approximately 90 nM.[1][2][3] Its high selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of RIPK1. This guide presents available data on the selectivity of this compound against a panel of other kinases, details the experimental protocols used to determine kinase inhibition, and provides visual representations of the relevant signaling pathway and experimental workflow.

Data Presentation: this compound Kinase Selectivity Profile

The following table summarizes the inhibitory activity of this compound against its primary target, RIPK1, and a selection of other representative kinases. It is important to note that while this compound has been profiled against a broad panel of 369 kinases and found to be highly selective, the full dataset is not publicly available.[4] The data for kinases other than RIPK1 and RIPK3 in the table below is representative and intended for illustrative purposes to demonstrate a typical selectivity profile for a highly selective kinase inhibitor.

Kinase TargetFamilyThis compound Inhibition (% Inhibition @ 1µM)IC50 (nM)
RIPK1 RIP Kinase >95% 90 [1][2][3]
RIPK2RIP Kinase<10%>10,000
RIPK3RIP Kinase<5%>10,000[4]
ABL1Tyrosine Kinase<5%>10,000
BRAFSerine/Threonine Kinase<2%>10,000
CDK2Serine/Threonine Kinase<5%>10,000
EGFRTyrosine Kinase<1%>10,000
PI3KαLipid Kinase<5%>10,000
SRCTyrosine Kinase<3%>10,000
p38α (MAPK14)Serine/Threonine Kinase<5%>10,000

Experimental Protocols

The determination of kinase inhibitor selectivity is a critical step in drug discovery and development. A variety of in vitro assay formats are available, with luminescence-based assays such as the ADP-Glo™ Kinase Assay being a widely used method for high-throughput screening.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)

This protocol outlines the general steps for assessing the inhibitory activity of a compound like this compound against a panel of kinases.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration that is at or near the Km for each specific kinase to be tested.
  • Kinase Aliquots: Prepare single-use aliquots of each purified kinase to be tested and store at -80°C. The optimal concentration of each kinase should be determined empirically.
  • Substrate Solution: Prepare the specific peptide or protein substrate for each kinase in the kinase buffer.
  • Test Compound (this compound) Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series would be 100 µM. Further dilute the compound in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (Promega).[5][6][7]

2. Kinase Reaction:

  • Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
  • Add the substrate solution to each well.
  • Initiate the kinase reaction by adding the kinase and ATP solution to each well.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

3. ADP Detection:

  • To stop the kinase reaction and deplete the remaining ATP, add ADP-Glo™ Reagent to each well.[5][6][7]
  • Incubate the plate at room temperature for 40 minutes.[6]
  • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[5][6][7]
  • Incubate the plate at room temperature for 30-60 minutes.[6]

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of this compound.
  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
  • Determine the IC50 value by fitting the percent inhibition data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

RIPK1_Signaling_Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 Ub TAK1 TAK1 RIPK1->TAK1 FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 LUBAC LUBAC LUBAC->RIPK1 Ub IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Pro_survival Pro-survival & Inflammatory Genes NF_kB->Pro_survival Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Kinase_Inhibitor_Profiling_Workflow start Start: Prepare Reagents prepare_compound Prepare this compound Serial Dilutions start->prepare_compound plate_setup Plate Setup: Add Compound, Substrate, Kinase, and ATP prepare_compound->plate_setup incubation Kinase Reaction Incubation plate_setup->incubation add_adpglo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->add_adpglo incubation2 Incubation add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubation add_detection->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence data_analysis Data Analysis: % Inhibition & IC50 Calculation read_luminescence->data_analysis end End: Selectivity Profile data_analysis->end

Caption: General workflow for in vitro kinase inhibitor selectivity profiling.

References

Safety Operating Guide

Proper Disposal Procedures for PK68: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective RIPK1 inhibitor, PK68, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, aligning with standard laboratory safety practices.

Understanding the Compound: this compound Profile

This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death.[1][2][3] Its use in research, particularly in studies related to inflammatory disorders and cancer metastasis, necessitates a thorough understanding of its properties for safe management.[1][2]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 2173556-69-7[3][4][5][6]
Molecular Formula C₂₂H₂₄N₄O₃S[3][4][6]
Molecular Weight 424.5 g/mol [3][4]
IC₅₀ (RIPK1) ~90 nM[1][2][3]
EC₅₀ (Necroptosis) 13 nM (mouse cells), 23 nM (human cells)[2][6]
Solubility Soluble in DMSO; Slightly soluble in Acetonitrile and Methanol[4][5]

Experimental Protocol: Safe Handling of this compound

Prior to any disposal procedure, the safe handling of this compound during experimental use is critical. The following protocol is based on general safety guidelines for handling potent small molecule compounds in a laboratory setting.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is required.

Handling Procedures:

  • Weighing: Weigh solid this compound in a chemical fume hood to avoid inhalation of any airborne powder.

  • Solution Preparation: Prepare solutions of this compound in a well-ventilated area or a chemical fume hood. Given its solubility, Dimethyl Sulfoxide (DMSO) is a common solvent.[4][5]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste.[7] Clean the spill area with an appropriate solvent.

This compound Signaling Pathway

To provide context for its biological significance, the following diagram illustrates the necroptosis signaling pathway and the point of inhibition by this compound.

PK68_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR1 TRADD TRADD TNFR->TRADD Recruits TNFa TNFα TNFa->TNFR Binds TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ubiquitinates RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Induces This compound This compound This compound->RIPK1 Inhibits

Caption: this compound inhibits RIPK1 kinase activity, preventing necroptosis.

Proper Disposal Procedures for this compound

The disposal of this compound and its associated waste must be conducted in accordance with institutional and local regulations for chemical waste. The following is a step-by-step guide for its proper disposal.

Step 1: Waste Segregation

Proper segregation of waste at the source is the first and most critical step.

  • Solid this compound Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a dedicated, labeled hazardous waste bag or container.

  • Liquid Waste (DMSO solutions): Solutions of this compound in DMSO should be collected in a separate, labeled, and sealed waste container designated for halogenated or flammable solvents, depending on local regulations.[8] Do not mix with aqueous waste.

Step 2: Waste Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound (CAS 2173556-69-7)"

  • The solvent used (e.g., "in Dimethyl Sulfoxide")

  • The approximate concentration and volume

  • The date of accumulation

  • The name of the principal investigator or laboratory

Step 3: Storage of Waste

Store waste containers in a designated, secure area away from general laboratory traffic. Ensure that the storage area is well-ventilated.

Step 4: Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9][10] Never dispose of this compound or its solutions down the drain or in the regular trash.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

PK68_Disposal_Workflow Start Start: this compound Waste Generated Segregate Segregate Waste (Solid, Liquid, Contaminated) Start->Segregate Label Label Waste Containers (Contents, Hazards, Date) Segregate->Label Store Store in Designated Secure Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End End: Proper Disposal ContactEHS->End

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling PK68

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be some ambiguity regarding the substance identified as "PK68." Initial searches for "this compound" did not yield a specific chemical compound. Instead, the term is associated with a variety of products with similar alphanumeric names, each with distinct properties and safety protocols.

To provide you with the essential and immediate safety and logistical information you require, please specify the exact chemical name or provide a CAS (Chemical Abstracts Service) number for the substance you are working with.

Once the correct substance is identified, a comprehensive guide will be developed covering the following:

  • Personal Protective Equipment (PPE): Detailed recommendations for hand, eye, body, and respiratory protection.

  • Emergency Procedures: Step-by-step instructions for handling spills, exposure, and fire.

  • Handling and Storage: Guidelines for safe transportation, storage conditions, and handling procedures.

  • Disposal Plan: Proper methods for the disposal of "this compound" and contaminated materials.

This information will be presented in a clear and accessible format, including quantitative data summarized in tables and visual workflows to ensure the safety of all laboratory personnel.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.